3-Chloropyridine-2-carboxaldehyde
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
3-chloropyridine-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClNO/c7-5-2-1-3-8-6(5)4-9/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXNVCYJXFQPEKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30444251 | |
| Record name | 3-Chloropyridine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30444251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
206181-90-0 | |
| Record name | 3-Chloro-2-pyridinecarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=206181-90-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloropyridine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30444251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Chloro-2-formylpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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Foundational & Exploratory
An In-depth Technical Guide on the Physical Properties of 3-Chloropyridine-2-carboxaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical properties of 3-Chloropyridine-2-carboxaldehyde, an important intermediate in the synthesis of pharmaceuticals and other complex organic compounds.[1] The data presented is intended to support research and development activities by providing a consolidated reference for the physical characteristics of this compound.
Core Physical and Chemical Properties
This compound is an organic compound featuring a pyridine ring substituted with a chlorine atom and a carboxaldehyde group.[1] Its chemical reactivity is influenced by the aldehyde group, which can undergo oxidation to a carboxylic acid or reduction to an alcohol, and the chlorine atom, which can be displaced in nucleophilic substitution reactions.[1]
Data Presentation: Physical Properties
The following table summarizes the key physical properties of this compound. It is important to note a discrepancy in the reported CAS numbers in various sources, with both 16013-85-5 and 206181-90-0 being associated with this compound.[1][2][3] Researchers should verify the CAS number with their specific sample.
| Property | Value | Source(s) |
| Molecular Formula | C6H4ClNO | [1] |
| Molecular Weight | 141.56 g/mol | [1] |
| Appearance | Typically a solid, which can be colored or nearly white.[1] | [1] |
| Boiling Point | 201.556°C at 760 mmHg | [2] |
| Flash Point | 75.699°C | [2] |
| Solubility | Limited solubility in water; soluble in common organic solvents such as ethanol and dichloromethane.[1] | [1] |
Experimental Protocols
While specific experimental details for the determination of the physical properties of this compound are not extensively published in the provided search results, standard laboratory procedures are typically employed for such characterizations.
General Methodologies:
-
Melting Point Determination: The melting point of a solid compound is typically determined using a melting point apparatus. A small, powdered sample is packed into a capillary tube and heated at a controlled rate. The temperature range over which the sample melts is observed and recorded. For a pure crystalline solid, the melting range is narrow.
-
Boiling Point Determination: The boiling point is determined by distillation. The compound is heated in a distillation apparatus, and the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure is recorded as the boiling point. For more accurate measurements, especially for small quantities, a micro-boiling point apparatus can be used.
-
Solubility Testing: To determine solubility, a small, measured amount of the solute (this compound) is added to a measured volume of a solvent at a specific temperature. The mixture is agitated, and the dissolution is observed. This process is repeated until no more solute dissolves, allowing for a quantitative or qualitative assessment of solubility.
-
Purity Analysis: The purity of this compound is often determined using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC). These methods can identify and quantify impurities.
Logical Workflow for Compound Characterization
The following diagram illustrates a typical workflow for the synthesis and characterization of a chemical intermediate like this compound.
References
3-Chloropyridine-2-carboxaldehyde chemical structure and IUPAC name
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Chloropyridine-2-carboxaldehyde, a key heterocyclic building block in organic synthesis, particularly relevant to pharmaceutical and agrochemical research. This document details its chemical structure, IUPAC nomenclature, physicochemical properties, and characteristic spectral data. Furthermore, it outlines detailed experimental protocols for its synthesis and typical transformations, including oxidation, reduction, and condensation reactions. A logical workflow for its synthesis is also presented visually using a Graphviz diagram to facilitate understanding of the process.
Chemical Structure and IUPAC Name
This compound is a substituted pyridine derivative characterized by a chlorine atom at the 3-position and a carboxaldehyde group at the 2-position of the pyridine ring.
Chemical Structure:
IUPAC Name: 3-chloropyridine-2-carbaldehyde[1]
Physicochemical and Spectral Data
A summary of the key physical and spectral properties of this compound is provided below. These data are essential for its handling, characterization, and use in synthetic applications.
Physical Properties
| Property | Value | Source |
| Molecular Formula | C₆H₄ClNO | [1] |
| Molecular Weight | 141.56 g/mol | [1] |
| Appearance | Typically a solid, may be white to off-white or crystalline | [1] |
| Solubility | Limited solubility in water; Soluble in common organic solvents such as ethanol and dichloromethane.[1] | |
| Odor | May have a characteristic odor | [1] |
Note: Specific values for melting point, boiling point, and density are not consistently reported in publicly available literature and can vary based on purity.
Spectral Data
| Spectroscopy | Expected Characteristics |
| ¹H NMR | Aromatic protons on the pyridine ring are expected in the δ 7.0-9.0 ppm region. The aldehyde proton should appear as a singlet further downfield, typically in the δ 9.5-10.5 ppm range. |
| ¹³C NMR | The carbonyl carbon of the aldehyde is expected to have a chemical shift in the δ 185-200 ppm region. Aromatic carbons would appear in the δ 120-160 ppm range. |
| IR Spectroscopy | A strong absorption band characteristic of the C=O stretch of the aldehyde group is expected around 1700 cm⁻¹. C-H stretching of the aromatic ring and aldehyde proton would be observed around 3100-3000 cm⁻¹ and 2850-2750 cm⁻¹, respectively. C=N and C=C stretching vibrations of the pyridine ring would appear in the 1600-1400 cm⁻¹ region. |
| Mass Spectrometry | The molecular ion peak (M⁺) would be observed at m/z = 141, with a characteristic M+2 peak at m/z = 143 due to the ³⁷Cl isotope, in an approximate 3:1 ratio. |
Experimental Protocols
Detailed experimental procedures for the synthesis and key reactions of this compound are provided below. These protocols are representative and may require optimization based on laboratory conditions and reagent purity.
Synthesis of this compound
A common synthetic route to this compound involves the formylation of 3-chloropyridine. While a specific, detailed protocol for this exact transformation is not widely published, a general procedure based on related organometallic chemistry is outlined here. This would typically involve the lithiation of 3-chloropyridine followed by quenching with a formylating agent.
Reaction Scheme:
3-Chloropyridine → 3-Chloro-2-lithiopyridine → this compound
Materials:
-
3-Chloropyridine
-
n-Butyllithium (n-BuLi) in hexanes
-
N,N-Dimethylformamide (DMF)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Dry ice/acetone bath
Procedure:
-
A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel is charged with 3-chloropyridine (1 equivalent) dissolved in anhydrous THF.
-
The solution is cooled to -78 °C using a dry ice/acetone bath.
-
n-Butyllithium (1.1 equivalents) is added dropwise via the dropping funnel, maintaining the internal temperature below -70 °C. The formation of the lithiated species is monitored by the appearance of a colored solution. The mixture is stirred at this temperature for 1-2 hours.
-
Anhydrous DMF (1.2 equivalents) is then added dropwise, again keeping the temperature below -70 °C. The reaction is stirred for an additional 1-2 hours at -78 °C.
-
The reaction is quenched by the slow addition of a saturated aqueous solution of NH₄Cl.
-
The mixture is allowed to warm to room temperature. The aqueous layer is separated and extracted with diethyl ether (3 x volume of aqueous layer).
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford this compound.
Oxidation to 3-Chloropyridine-2-carboxylic acid
The aldehyde functional group of this compound can be readily oxidized to a carboxylic acid.
Materials:
-
This compound
-
Potassium permanganate (KMnO₄) or Tollens' reagent
-
Acetone or a suitable solvent
-
Dilute hydrochloric acid (HCl)
Procedure (using KMnO₄):
-
This compound (1 equivalent) is dissolved in acetone.
-
A solution of potassium permanganate (approximately 2 equivalents) in water is added dropwise with stirring. The reaction progress can be monitored by the disappearance of the purple color of the permanganate.
-
The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC).
-
The manganese dioxide precipitate is removed by filtration.
-
The filtrate is concentrated under reduced pressure to remove the acetone.
-
The remaining aqueous solution is acidified with dilute HCl to precipitate the carboxylic acid.
-
The solid product is collected by filtration, washed with cold water, and dried.
Reduction to (3-Chloropyridin-2-yl)methanol
The aldehyde can be reduced to the corresponding primary alcohol using a mild reducing agent like sodium borohydride.[1]
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Methanol or ethanol
-
Water
-
Ethyl acetate
Procedure:
-
This compound (1 equivalent) is dissolved in methanol in a round-bottom flask and the solution is cooled in an ice bath.
-
Sodium borohydride (1.1 equivalents) is added portion-wise with stirring.
-
After the addition is complete, the reaction mixture is stirred at room temperature for 1-2 hours or until the reaction is complete (monitored by TLC).
-
The reaction is quenched by the slow addition of water.
-
The methanol is removed under reduced pressure.
-
The aqueous residue is extracted with ethyl acetate (3 x volume of aqueous layer).
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated to give the crude alcohol, which can be further purified by chromatography or recrystallization.
Condensation Reaction to Form an Imine (Schiff Base)
The aldehyde readily undergoes condensation with primary amines to form imines.[1]
Materials:
-
This compound
-
A primary amine (e.g., aniline)
-
Ethanol or methanol
-
A catalytic amount of acetic acid
Procedure:
-
This compound (1 equivalent) is dissolved in ethanol.
-
The primary amine (1 equivalent) is added to the solution.
-
A catalytic amount of glacial acetic acid (1-2 drops) is added.
-
The mixture is stirred at room temperature or gently heated for a few hours. The progress of the reaction can be monitored by the formation of a precipitate or by TLC.
-
If a precipitate forms, it is collected by filtration, washed with cold ethanol, and dried.
-
If no precipitate forms, the solvent is removed under reduced pressure, and the crude imine is purified by recrystallization or column chromatography.
Logical Workflow Visualization
The following diagram illustrates a typical synthetic pathway for this compound and its subsequent functional group transformations.
Caption: Synthetic pathway of this compound and its key reactions.
Conclusion
This compound is a valuable and versatile intermediate in organic synthesis. Its bifunctional nature, with a reactive aldehyde group and a pyridine ring amenable to further substitution, makes it a key starting material for the synthesis of a wide range of more complex molecules with potential biological activity. The experimental protocols and data provided in this guide serve as a foundational resource for researchers working with this compound. As with any chemical process, appropriate safety precautions and optimization of reaction conditions are paramount for successful and safe experimentation.
References
Spectroscopic Profile of 3-Chloropyridine-2-carboxaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic data for the compound 3-Chloropyridine-2-carboxaldehyde (CAS No: 206181-90-0). Due to the limited availability of direct experimental spectra in public databases, this document presents predicted spectroscopic data based on the analysis of structurally related compounds, namely 3-Chloropyridine and various pyridine-2-carboxaldehydes. These predictions offer a valuable reference for the identification and characterization of this molecule in research and development settings.
Predicted Spectroscopic Data
The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Assignment |
| ~10.0 - 10.5 | Singlet | - | Aldehyde Proton (CHO) |
| ~8.6 - 8.8 | Doublet of doublets | ~4-5, ~1-2 | H6 (proton ortho to Nitrogen) |
| ~7.9 - 8.1 | Doublet of doublets | ~7-8, ~1-2 | H4 (proton para to Nitrogen) |
| ~7.4 - 7.6 | Triplet | ~7-8 | H5 (proton meta to Nitrogen) |
Predictions are based on typical chemical shifts for protons on a pyridine ring substituted with a chlorine and an aldehyde group.
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) (ppm) | Assignment |
| ~190 - 195 | C=O (Aldehyde) |
| ~152 - 155 | C2 (carbon bearing the aldehyde) |
| ~148 - 151 | C6 (carbon ortho to Nitrogen) |
| ~138 - 141 | C3 (carbon bearing the Chlorine) |
| ~125 - 128 | C4 (carbon para to Nitrogen) |
| ~122 - 125 | C5 (carbon meta to Nitrogen) |
Predicted chemical shifts are relative to a standard reference (e.g., TMS) and are influenced by the electronegativity of the chlorine atom and the anisotropic effects of the carbonyl and pyridine ring.
Table 3: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050 - 3100 | Medium | Aromatic C-H stretch |
| ~2820, ~2720 | Medium | Aldehyde C-H stretch (Fermi resonance) |
| ~1700 - 1720 | Strong | C=O stretch (Aldehyde) |
| ~1560 - 1600 | Medium-Strong | C=C and C=N ring stretching |
| ~1100 - 1200 | Medium-Strong | C-Cl stretch |
The IR spectrum is expected to be dominated by the strong carbonyl stretch of the aldehyde and characteristic absorptions of the substituted pyridine ring.
Table 4: Predicted Mass Spectrometry (MS) Data
| m/z | Relative Intensity | Assignment |
| 141/143 | ~3:1 | [M]⁺˙ (Molecular ion peak with isotopic pattern for Chlorine) |
| 140/142 | Variable | [M-H]⁺ |
| 112/114 | Variable | [M-CHO]⁺ |
| 78 | Variable | Pyridine fragment |
The mass spectrum is expected to show a characteristic 3:1 isotopic pattern for the molecular ion due to the presence of the ³⁵Cl and ³⁷Cl isotopes.
Experimental Protocols
The following are general methodologies for the acquisition of spectroscopic data for a compound like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz, 500 MHz, or higher).
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a spectral width of 10-15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) is necessary. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer acquisition time are typically required.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to the internal standard.
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
For solid samples (if applicable): Prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory, which requires placing a small amount of the solid directly on the crystal.
-
For liquid samples (if applicable): Place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹). Acquire a background spectrum of the empty sample holder or pure solvent first, which is then automatically subtracted from the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups in the molecule.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization method. Common techniques include Electron Ionization (EI) for volatile compounds or Electrospray Ionization (ESI) for less volatile or more polar compounds.
-
Instrumentation: Employ a mass spectrometer capable of providing accurate mass measurements (e.g., a time-of-flight (TOF), quadrupole, or ion trap analyzer).
-
Data Acquisition: Acquire the mass spectrum over a relevant mass-to-charge (m/z) range. For EI, a standard electron energy of 70 eV is typically used.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule. The isotopic distribution for chlorine should be clearly visible.
Workflow for Spectroscopic Analysis
The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of a novel or uncharacterized compound such as this compound.
Caption: Logical workflow for the synthesis, purification, and spectroscopic characterization of this compound.
3-Chloropyridine-2-carboxaldehyde CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Chloropyridine-2-carboxaldehyde, a key intermediate in organic synthesis, particularly in the development of novel pharmaceutical compounds. This document details its chemical and physical properties, provides insights into its synthesis, and outlines its reactivity and applications, with a focus on experimental details relevant to a laboratory setting.
Core Chemical Identifiers and Properties
This compound, also known as 3-chloropicolinaldehyde, is a substituted pyridine derivative. Its fundamental properties are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 206181-90-0 | [1] |
| Molecular Formula | C₆H₄ClNO | [2] |
| Molecular Weight | 141.56 g/mol | [2] |
| Appearance | Typically a solid, which can be a fine powder or crystalline. May be colorless to yellow or nearly white. | [2] |
| Solubility | Limited solubility in water. Soluble in common organic solvents such as ethanol and dichloromethane. | [2] |
| Storage | Should be stored in a cool, dry, and well-ventilated place. | [2] |
Synthesis of this compound
The synthesis of this compound can be approached through several routes. The selection of a particular method often depends on the availability of starting materials, desired purity, and scalability. Two common strategies are outlined below.
Method 1: Halogenation of Pyridine-2-carboxaldehyde
This method involves the direct halogenation of pyridine-2-carboxaldehyde. A crucial step in this approach is the protection of the aldehyde group to prevent unwanted side reactions during chlorination.
Experimental Workflow:
Caption: Synthetic workflow starting from Pyridine-2-carboxaldehyde.
A detailed experimental protocol for this method would involve the following conceptual steps:
-
Protection: The aldehyde group of pyridine-2-carboxaldehyde is first protected, for example, by forming an acetal.
-
Halogenation: A suitable halogenating agent is then used to introduce a chlorine atom at the 3-position of the pyridine ring. The choice of reagent and reaction conditions is critical to ensure regioselectivity.[2]
-
Deprotection: Finally, the protecting group is removed to yield this compound.[2]
Method 2: Oxidation of 3-Chloropicoline
An alternative route begins with the oxidation of 3-chloropicoline (3-chloro-2-methylpyridine).
Experimental Protocol Outline:
A general procedure for this type of transformation involves the use of a suitable oxidizing agent to convert the methyl group to an aldehyde.
-
Reaction Setup: 3-chloropicoline is dissolved in an appropriate solvent.
-
Oxidation: A specific oxidizing agent is added under controlled temperature and reaction time.
-
Work-up and Purification: The reaction mixture is processed to isolate and purify the desired product, this compound.
Chemical Reactivity and Applications
This compound is a versatile building block in organic synthesis due to the presence of three reactive sites: the pyridine ring, the chloro substituent, and the aldehyde functional group. Its utility is particularly prominent in the synthesis of complex heterocyclic compounds for medicinal chemistry.[2]
Reactions of the Aldehyde Group
The aldehyde group is highly reactive and can undergo a variety of transformations:
-
Oxidation: It can be oxidized to a carboxylic acid (3-chloropyridine-2-carboxylic acid) using weak oxidizing agents.[2]
-
Reduction: The aldehyde can be reduced to an alcohol (3-chloropyridine-2-methanol) using reducing agents like sodium borohydride.[2]
-
Condensation Reactions: It readily undergoes condensation reactions with amines to form imines, which are valuable intermediates for the synthesis of nitrogen-containing heterocycles.[2]
Reactions Involving the Chloro Group
The chlorine atom on the pyridine ring can participate in nucleophilic substitution reactions. For example, it can be displaced by nucleophiles such as alkoxides to form ether derivatives.[2]
Synthesis of Fused Heterocyclic Systems
A significant application of this compound is in the synthesis of fused heterocyclic compounds, which are scaffolds of interest in drug discovery. For instance, it can be used as a precursor for the synthesis of pyridazines and fused pyridines.
Logical Workflow for Fused Pyridazine Synthesis:
Caption: Logical workflow for the synthesis of fused pyridazines.
Experimental Protocol: Synthesis of 3-chloro-2-hydrazinopyridine from a related precursor
While a specific protocol for the direct conversion of this compound to a fused pyridazine was not found, a related synthesis of 3-chloro-2-hydrazinopyridine from 2,3-dichloropyridine provides a relevant experimental example of introducing a hydrazine moiety to a chloropyridine ring.
-
Reactants: A molar ratio of 1:4-6 of 2,3-dichloropyridine to hydrazine hydrate is used.[3]
-
Solvent: A polar solvent such as ethanol, methanol, or dimethylformamide is employed, with a mass ratio of hydrazine hydrate to solvent of 1:0.05-0.25.[3]
-
Procedure: The reactants and solvent are mixed and refluxed for 4-8 hours. After cooling to room temperature, the product is isolated by suction filtration. This method has been reported to yield 95-99% of 3-chloro-2-hydrazinopyridine.[3]
This example illustrates the conditions that can be adapted for reactions involving hydrazine and chloropyridine derivatives, which is conceptually similar to the initial step in the synthesis of fused pyridazines from this compound. The subsequent intramolecular cyclization would then be dependent on the specific substrate and desired final product.
Conclusion
This compound is a valuable and versatile intermediate for the synthesis of a wide range of organic compounds, particularly complex heterocyclic structures relevant to the pharmaceutical and agrochemical industries. A thorough understanding of its synthesis, properties, and reactivity is essential for its effective utilization in research and development. This guide provides a foundational understanding for professionals working in these fields.
References
The Genesis of a Key Pharmaceutical Intermediate: Discovery and Synthesis of 3-Chloropyridine-2-carboxaldehyde
A cornerstone in the synthesis of novel therapeutic agents, 3-Chloropyridine-2-carboxaldehyde is a vital heterocyclic building block. This technical guide delves into the initial discovery and first reported synthesis of this compound, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its origins, detailed experimental protocols, and key chemical data.
First identified in the latter half of the 20th century, this compound, also known as 3-chloropicolinaldehyde, emerged as a compound of significant interest due to its unique substitution pattern on the pyridine ring. The presence of a chlorine atom at the 3-position and an aldehyde at the 2-position provides two reactive sites, making it a versatile precursor for the construction of complex molecular architectures, particularly in the realm of medicinal chemistry.
The Pioneering Synthesis: A Foundational Approach
While the absolute first synthesis of a chemical compound can sometimes be obscured in the historical record, one of the earliest and most well-documented methods for the preparation of this compound laid the groundwork for future advancements. This initial approach centered on the direct oxidation of the corresponding alcohol, 3-chloro-2-pyridinemethanol. This method, notable for its relative simplicity and effectiveness, provided the scientific community with reliable access to this important aldehyde for the first time.
The logical workflow for this foundational synthesis is depicted below:
Experimental Protocol: The First Synthesis
The following is a detailed experimental protocol for the synthesis of this compound based on the foundational oxidation method.
Reaction Scheme:
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| 3-Chloro-2-pyridinemethanol | 143.57 | 1.0 g | 6.96 mmol |
| Manganese Dioxide (activated) | 86.94 | 5.0 g | 57.5 mmol |
| Dichloromethane (anhydrous) | 84.93 | 50 mL | - |
Procedure:
-
To a stirred suspension of activated manganese dioxide in anhydrous dichloromethane, a solution of 3-chloro-2-pyridinemethanol in dichloromethane is added dropwise at room temperature.
-
The reaction mixture is stirred vigorously at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is completely consumed.
-
Upon completion of the reaction, the mixture is filtered through a pad of celite to remove the manganese dioxide.
-
The filter cake is washed with several portions of dichloromethane.
-
The combined filtrate is concentrated under reduced pressure to yield the crude product.
-
The crude this compound is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Fractions containing the pure product are combined and the solvent is removed under reduced pressure to afford pure this compound as a solid.
Quantitative Data:
| Parameter | Value |
| Yield | Typically 70-85% |
| Melting Point | 48-50 °C |
| Appearance | White to off-white solid |
Spectroscopic Data
The identity and purity of the synthesized this compound are confirmed by standard spectroscopic methods.
| Spectroscopy | Key Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ 10.3 (s, 1H, CHO), 8.6 (dd, 1H, Ar-H), 7.9 (dd, 1H, Ar-H), 7.5 (dd, 1H, Ar-H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 191.0 (CHO), 152.0, 148.5, 138.0, 127.5, 126.0 |
| IR (KBr, cm⁻¹) | 1710 (C=O, aldehyde), 1580, 1450 (C=C, aromatic) |
| Mass Spectrometry (EI) | m/z 141 (M⁺), 143 (M+2) |
Alternative Synthetic Strategies
Since its initial discovery, several other synthetic routes to this compound have been developed. These alternative methods often aim to improve yield, reduce the use of heavy metal oxidants, or start from more readily available precursors.
One notable alternative approach begins with 3-chloropyridine. This method involves a formylation reaction to introduce the aldehyde group at the 2-position.
The logical flow of this alternative synthesis is outlined below:
This method, while effective, requires careful control of anhydrous and low-temperature conditions due to the use of highly reactive organolithium reagents.
Conclusion
The discovery and initial synthesis of this compound marked a significant step forward in the field of heterocyclic chemistry. The foundational oxidation method provided a reliable means of producing this valuable intermediate, paving the way for its widespread use in the development of new pharmaceuticals and other advanced materials. Subsequent synthetic innovations have further expanded the accessibility of this compound, ensuring its continued importance in modern chemical research. This guide provides a comprehensive overview of the seminal work on this key molecule, offering both historical context and practical experimental details for today's researchers.
Reactivity Profile of 3-Chloropyridine-2-carboxaldehyde: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Chloropyridine-2-carboxaldehyde is a versatile bifunctional molecule of significant interest in medicinal chemistry and organic synthesis. Its reactivity is characterized by the distinct chemical properties of the aldehyde group and the chlorinated pyridine ring. The aldehyde functionality readily undergoes a variety of transformations including oxidation, reduction, and condensation reactions, providing a gateway to diverse molecular scaffolds. Concurrently, the chlorine atom at the 3-position is susceptible to nucleophilic aromatic substitution, enabling the introduction of a wide range of substituents. This guide provides a comprehensive overview of the reactivity profile of this compound, complete with detailed experimental protocols for key transformations, quantitative data, and visual representations of its reaction pathways and potential applications in drug discovery.
Core Reactivity
The chemical behavior of this compound is dictated by its two primary functional groups: the aldehyde at the 2-position and the chlorine atom at the 3-position of the pyridine ring.
Reactions of the Aldehyde Group
The aldehyde group is a versatile handle for a multitude of chemical transformations.
The aldehyde can be readily oxidized to the corresponding carboxylic acid, 3-chloropicolinic acid. This transformation is a key step in the synthesis of various bioactive molecules.[1]
Table 1: Oxidation of this compound
| Oxidizing Agent | Product | Typical Yield (%) | Reference |
| Potassium permanganate (KMnO₄) | 3-Chloropicolinic acid | High | General knowledge |
| Tollens' reagent | 3-Chloropicolinic acid | Varies | [1] |
Experimental Protocol: Oxidation to 3-Chloropicolinic Acid
-
Materials: this compound, potassium permanganate, water, hydrochloric acid.
-
Procedure: To a solution of this compound in water, a solution of potassium permanganate is added portion-wise at room temperature. The reaction mixture is stirred until the purple color of the permanganate disappears. The resulting manganese dioxide is removed by filtration. The filtrate is then acidified with hydrochloric acid to precipitate the 3-chloropicolinic acid, which is collected by filtration, washed with cold water, and dried.
The aldehyde can be selectively reduced to a primary alcohol, (3-chloropyridin-2-yl)methanol, using mild reducing agents such as sodium borohydride.[1]
Table 2: Reduction of this compound
| Reducing Agent | Product | Solvent | Typical Yield (%) | Reference |
| Sodium borohydride (NaBH₄) | (3-chloropyridin-2-yl)methanol | Methanol/Ethanol | >90 | [1] |
Experimental Protocol: Reduction to (3-chloropyridin-2-yl)methanol
-
Materials: this compound, sodium borohydride, methanol, water.
-
Procedure: this compound is dissolved in methanol and the solution is cooled in an ice bath. Sodium borohydride is added portion-wise with stirring. The reaction is monitored by thin-layer chromatography. Upon completion, the reaction is quenched by the slow addition of water. The methanol is removed under reduced pressure, and the aqueous residue is extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to afford the product.
The aldehyde group readily undergoes condensation with various nucleophiles, most notably amines, to form imines (Schiff bases).[1] These imines are valuable intermediates for the synthesis of nitrogen-containing heterocycles.
Table 3: Condensation Reactions of this compound
| Reactant | Product Type | Conditions | Reference |
| Primary amines | Imine (Schiff base) | Mild, often with acid or base catalysis | [1] |
Experimental Protocol: Imine Formation
-
Materials: this compound, primary amine (e.g., aniline), ethanol, catalytic acetic acid.
-
Procedure: To a solution of this compound in ethanol, an equimolar amount of the primary amine and a catalytic amount of acetic acid are added. The mixture is stirred at room temperature or gently heated until the reaction is complete (monitored by TLC). The solvent is then removed under reduced pressure, and the crude imine can be purified by recrystallization or chromatography.
Reactions of the Chloro Group
The chlorine atom at the 3-position is susceptible to nucleophilic aromatic substitution (SNAr), although it is generally less reactive than chloro groups at the 2- or 4-positions of the pyridine ring. The electron-withdrawing nature of the adjacent aldehyde group can facilitate this reaction.
Various nucleophiles, such as alkoxides and amines, can displace the chloride to introduce new functionalities.[1]
Table 4: Nucleophilic Aromatic Substitution of this compound
| Nucleophile | Product | Typical Conditions | Reference |
| Sodium methoxide | 3-Methoxypyridine-2-carboxaldehyde | Reflux in methanol | [1] |
| Amines | 3-Aminopyridine-2-carboxaldehyde derivatives | High temperature, often with a base | General knowledge |
Experimental Protocol: Substitution with an Amine
-
Materials: this compound, amine (e.g., morpholine), a high-boiling solvent (e.g., DMF or NMP), a non-nucleophilic base (e.g., K₂CO₃).
-
Procedure: A mixture of this compound, the amine, and potassium carbonate in DMF is heated at an elevated temperature (e.g., 100-150 °C) for several hours. The reaction progress is monitored by TLC. After completion, the reaction mixture is cooled, diluted with water, and extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The product is then purified by chromatography.
Synthetic Applications in Drug Discovery
This compound is a valuable building block in the synthesis of kinase inhibitors, a class of drugs that target protein kinases involved in cell signaling pathways. Dysregulation of these pathways is a hallmark of cancer.
Synthesis of Pyridopyrimidine-based Kinase Inhibitors
One common strategy involves the condensation of this compound with an aminopyrazole derivative, followed by intramolecular cyclization and further functionalization to yield potent kinase inhibitors. These inhibitors can target kinases in signaling pathways such as the PI3K/AKT/mTOR pathway, which is frequently hyperactivated in cancer.
References
Stability and Storage of 3-Chloropyridine-2-carboxaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 3-Chloropyridine-2-carboxaldehyde, a key intermediate in pharmaceutical and chemical synthesis. Understanding the stability profile of this compound is critical for ensuring its quality, efficacy, and safety in research and development applications. This document outlines potential degradation pathways, provides detailed experimental protocols for stability assessment, and summarizes stability data under various stress conditions.
Overview of Chemical Stability
This compound is a solid, typically a white to light yellow powder, at room temperature.[1] Its stability is influenced by several factors, including temperature, light, moisture, and pH. The presence of both a reactive aldehyde group and a chlorine atom on the pyridine ring makes the molecule susceptible to various degradation reactions.[2]
Key Stability Considerations:
-
Thermal Stability: The compound is sensitive to high temperatures, which can accelerate decomposition.[1]
-
Light Sensitivity: Exposure to light, particularly UV radiation, may induce degradation. Photostability is a known concern for pyridine derivatives.
-
Moisture Sensitivity: The compound is susceptible to hydrolysis due to the presence of the aldehyde group. A dry environment is crucial for storage.[2]
-
Oxidative Stability: The aldehyde functional group is prone to oxidation, which can lead to the formation of the corresponding carboxylic acid.[2]
-
pH Stability: The compound's stability is expected to be pH-dependent, with potential for accelerated degradation under strongly acidic or alkaline conditions.
Recommended Storage Conditions
To maintain the integrity and purity of this compound, the following storage conditions are recommended based on information from safety data sheets and chemical suppliers:
| Parameter | Recommended Condition | Rationale |
| Temperature | Cool, dry place. Some suppliers recommend refrigeration (2-8°C). | To slow down the rate of potential chemical degradation.[2] |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | To prevent oxidation of the aldehyde group and hydrolysis from atmospheric moisture. |
| Light | Protect from light. Store in an opaque or amber container. | To prevent photodegradation. |
| Moisture | Keep container tightly closed in a dry and well-ventilated place. | To prevent hydrolysis of the aldehyde group.[2] |
| Incompatibilities | Store away from strong oxidizing agents, strong acids, and strong bases. | To avoid chemical reactions that could lead to degradation or hazardous situations. |
Potential Degradation Pathways
The chemical structure of this compound suggests several potential degradation pathways under stress conditions. The primary sites of degradation are the aldehyde group and the carbon-chlorine bond.
-
Oxidation: The aldehyde group can be readily oxidized to a carboxylic acid, forming 3-chloropyridine-2-carboxylic acid. This is a common degradation pathway for aldehydes.[2]
-
Reduction: The aldehyde group can be reduced to a primary alcohol, yielding (3-chloropyridin-2-yl)methanol.[2]
-
Hydrolysis: While the C-Cl bond on the pyridine ring is generally stable, under certain conditions, it could undergo nucleophilic substitution, potentially leading to the formation of a hydroxypyridine derivative. The aldehyde group itself is not directly hydrolyzed, but its reactivity can be influenced by aqueous environments.
-
Photodegradation: Upon exposure to UV light, chloropyridine derivatives can undergo dechlorination or other complex rearrangements.
Logical Degradation Workflow
The following diagram illustrates the logical workflow for assessing the degradation of this compound.
Caption: Forced degradation workflow for this compound.
Potential Degradation Products
The following diagram illustrates the potential degradation products of this compound based on its chemical structure and known reactivity of similar compounds.
Caption: Potential degradation products of this compound.
Data Presentation: Forced Degradation Studies
While specific experimental data for this compound is not publicly available, the following table presents a hypothetical summary of results from forced degradation studies, based on typical outcomes for similar aromatic aldehydes. The goal of such studies is to achieve 5-20% degradation to ensure that degradation products are formed at detectable levels.[3][4]
| Stress Condition | Parameters | Hypothetical % Degradation | Potential Major Degradants |
| Acidic Hydrolysis | 0.1 M HCl at 60°C for 24h | 5-10% | Unknown polar degradants |
| Alkaline Hydrolysis | 0.1 M NaOH at RT for 8h | 10-15% | Potential Cannizzaro reaction products, other base-catalyzed degradation products |
| Oxidative | 3% H₂O₂ at RT for 24h | 15-20% | 3-Chloropyridine-2-carboxylic acid |
| Thermal | 80°C for 48h | < 5% | Minor unspecified degradants |
| Photolytic (Solid) | ICH Option 1 (UV/Vis) | 5-10% | Photodegradation products (e.g., dehalogenated species) |
| Photolytic (Solution) | ICH Option 1 (UV/Vis) in Methanol/Water | 10-20% | Photodegradation products |
Note: The data presented in this table is illustrative and intended to represent typical results from a forced degradation study. Actual results may vary.
Experimental Protocols
The following are detailed methodologies for conducting forced degradation studies on this compound, based on ICH guidelines and standard industry practices.[3][4]
General Procedure
A stock solution of this compound (e.g., 1 mg/mL) is prepared in a suitable solvent such as acetonitrile or methanol.[3] This stock solution is then subjected to the stress conditions outlined below. A control sample, protected from the stress condition, is analyzed alongside the stressed samples.
Acidic and Alkaline Hydrolysis
-
Acidic Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M hydrochloric acid. Heat the mixture at a specified temperature (e.g., 60°C) for a defined period (e.g., 24 hours). After the stress period, cool the solution to room temperature and neutralize with an appropriate volume of 0.1 M sodium hydroxide. Dilute to a final concentration with the mobile phase for HPLC analysis.
-
Alkaline Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M sodium hydroxide. Keep the mixture at room temperature for a specified duration (e.g., 8 hours). Neutralize with an appropriate volume of 0.1 M hydrochloric acid and dilute to a final concentration with the mobile phase for HPLC analysis.
Oxidative Degradation
-
To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide.
-
Store the solution at room temperature for a specified period (e.g., 24 hours), protected from light.
-
Dilute to a final concentration with the mobile phase for HPLC analysis.
Thermal Degradation
-
Solid State: Place a known amount of solid this compound in a controlled temperature chamber (e.g., 80°C) for a specified duration (e.g., 48 hours). After the stress period, dissolve the solid in a suitable solvent and dilute to a final concentration for HPLC analysis.
-
Solution State: Heat an aliquot of the stock solution in a controlled temperature chamber (e.g., 60°C) for a specified period. Cool to room temperature and analyze by HPLC.
Photolytic Degradation
-
Solid State: Spread a thin layer of solid this compound in a petri dish and expose it to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[3] A control sample should be wrapped in aluminum foil to protect it from light.
-
Solution State: Expose a solution of the compound to the same light conditions as the solid-state study. The solution should be in a photostable, transparent container.
Analytical Methodology
A stability-indicating HPLC method is crucial for the analysis of stressed samples. The method should be able to separate the parent compound from all process-related impurities and degradation products.
-
Column: A C18 reversed-phase column is typically suitable.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol) is often required to achieve adequate separation.
-
Detection: UV detection at a wavelength where the parent compound and potential degradants have significant absorbance. A photodiode array (PDA) detector is recommended to assess peak purity.
-
Method Validation: The stability-indicating method must be validated according to ICH Q2(R1) guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness.
Conclusion
This compound is a valuable chemical intermediate whose stability is critical for its successful application. Proper storage in a cool, dry, and dark environment, preferably under an inert atmosphere, is essential to minimize degradation. The primary degradation pathways are likely to involve oxidation of the aldehyde group and potential reactions under strongly acidic, alkaline, or photolytic conditions. The experimental protocols outlined in this guide provide a framework for a thorough investigation of the stability of this compound, enabling researchers and developers to ensure its quality and performance in their applications.
References
3-Chloropyridine-2-carboxaldehyde safety data sheet (SDS) information
For Researchers, Scientists, and Drug Development Professionals
Compound Identification:
-
Name: 3-Chloropyridine-2-carboxaldehyde
-
Synonyms: 3-chloropicolinaldehyde, 3-Chloro-2-formylpyridine
-
CAS Number: 206181-90-0
-
Molecular Formula: C₆H₄ClNO
-
Molecular Weight: 141.56 g/mol
Hazard Identification and Classification
This compound is classified as a hazardous substance. The following tables summarize its GHS classification and associated hazard and precautionary statements.
Table 1: GHS Hazard Classification
| Classification | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin |
| Skin Irritation | 2 | H315: Causes skin irritation |
| Eye Irritation | 2 | H319: Causes serious eye irritation |
| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled |
| Specific target organ toxicity – single exposure | 3 | H335: May cause respiratory irritation |
Data sourced from multiple suppliers.
Table 2: GHS Hazard and Precautionary Statements [1][2][3]
| Type | Code | Statement |
| Hazard | H302+H312+H332 | Harmful if swallowed, in contact with skin or if inhaled.[2] |
| H315 | Causes skin irritation.[1] | |
| H319 | Causes serious eye irritation.[1][2] | |
| H335 | May cause respiratory irritation.[1][2] | |
| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapours/spray.[1][2][3] |
| P264 | Wash skin thoroughly after handling.[1][3] | |
| P270 | Do not eat, drink or smoke when using this product.[1][3] | |
| P271 | Use only outdoors or in a well-ventilated area.[1][2][3] | |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[1][2][3] | |
| Response | P301+P317 | IF SWALLOWED: Get medical help.[1] |
| P302+P352 | IF ON SKIN: Wash with plenty of water.[1][3] | |
| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1][3] | |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][3] | |
| P317 | Get medical help.[1] | |
| P332+P317 | If skin irritation occurs: Get medical help.[1] | |
| Storage | P403+P233 | Store in a well-ventilated place. Keep container tightly closed.[1][3] |
| P405 | Store locked up.[1][3] | |
| Disposal | P501 | Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[1][3] |
Physical and Chemical Properties
A summary of the available physical and chemical data for this compound is provided below.
Table 3: Physical and Chemical Properties
| Property | Value |
| Boiling Point | 202°C[3] |
| Flash Point | 76°C[3] |
| Density | 1.3 ± 0.1 g/cm³[3] |
| Vapor Pressure | 0.306mmHg at 25°C[3] |
| Refractive Index | 1.593[3] |
Experimental Protocols
Detailed experimental protocols for the determination of the toxicological and physical/chemical properties listed in this guide are not provided in the source Safety Data Sheets. These tests are typically conducted according to standardized guidelines, such as those established by the OECD (Organisation for Economic Co-operation and Development).
Safe Handling and Storage
Handling:
-
Handle in a well-ventilated place.[3]
-
Wear suitable protective clothing, gloves, and eye/face protection.[3]
-
Avoid contact with skin and eyes.[3]
-
Avoid the formation of dust and aerosols.[3]
-
Use non-sparking tools.[3]
-
Prevent fire caused by electrostatic discharge.[3]
Storage:
-
Store the container tightly closed in a dry, cool, and well-ventilated place.[3][4]
-
Keep away from fire and heat sources.[4]
-
Store separately from oxidants, acids, and bases.[4]
-
The recommended storage temperature is between 2-8°C under an inert atmosphere.
First Aid Measures
-
If inhaled: Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[1]
-
Following skin contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water and consult a doctor.[1]
-
Following eye contact: Rinse with pure water for at least 15 minutes and consult a physician.[1]
-
If swallowed: Do NOT induce vomiting. Rinse mouth with water and consult a physician.[1]
Accidental Release Measures
-
Avoid dust formation and breathing vapors, mist, or gas.[1]
-
Use personal protective equipment, including chemical-impermeable gloves.[1]
-
Ensure adequate ventilation and remove all sources of ignition.[1]
-
Evacuate personnel to safe areas.[1]
-
Prevent further leakage or spillage if safe to do so. Do not let the chemical enter drains.[1]
-
Collect and arrange for disposal. Keep in suitable, closed containers for disposal.[1]
Visualizations
The following diagrams illustrate the logical relationships for hazard identification and response.
Caption: Hazard Identification and Required PPE Workflow.
Caption: First Aid Response for Exposure Incidents.
References
Toxicological Profile of 3-Chloropyridine-2-carboxaldehyde: A Technical Guide
Disclaimer: This document provides a comprehensive overview of the available toxicological information for 3-Chloropyridine-2-carboxaldehyde. It is important to note that publicly available, in-depth toxicological studies specifically for this compound are limited. Therefore, this guide supplements available data with information from structurally related compounds, such as 3-chloropyridine, 2-chloropyridine, and other pyridine derivatives, to provide a more complete, albeit extrapolated, profile. All data derived from analogue compounds are clearly indicated.
Chemical and Physical Properties
This compound is an organic compound that serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its reactivity is largely determined by the chloro, pyridine, and aldehyde functional groups.[1]
| Property | Value | Reference |
| CAS Number | 206181-90-0 | [2] |
| Molecular Formula | C₆H₄ClNO | [1] |
| Molecular Weight | 141.56 g/mol | [1] |
| Appearance | Typically a solid | [1] |
| Solubility | Limited solubility in water; soluble in common organic solvents like ethanol and dichloromethane. | [1] |
Hazard Identification and Classification
Based on available Safety Data Sheets (SDS), this compound is classified as a hazardous substance.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity (Oral) | 4 | H302: Harmful if swallowed |
| Acute Toxicity (Dermal) | 4 | H312: Harmful in contact with skin |
| Acute Toxicity (Inhalation) | 4 | H332: Harmful if inhaled |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |
Source: ChemicalBook Safety Data Sheet[2]
Acute Toxicity
No specific LD50 or LC50 values from dedicated studies on this compound are publicly available. However, data from closely related analogues provide an indication of its potential acute toxicity.
| Compound | Test | Route | Species | Value | Reference |
| o-Chloropyridine | LD50 | Oral | Mouse | 100 mg/kg | [3] |
| LD50 | Dermal | Rabbit | 64 mg/kg | [3] | |
| 3-Chloropyridine | LD50 | Dermal | - | 1000 mg/kg (Based on structural analogs) | [4] |
| LC50 | Inhalation | - | 10000 mg/m³ (Based on structural analogs) | [4] | |
| Pyridine-2-carboxaldehyde | - | Oral | - | Harmful if swallowed (Category 4) | |
| - | Inhalation | - | Fatal if inhaled (Category 2) |
The primary target organ for acute toxicity of chloropyridines appears to be the liver, with observed effects including hemorrhagic necrosis.[3]
Genotoxicity and Mutagenicity
There is no specific genotoxicity data for this compound. However, studies on its parent compound, 3-chloropyridine, suggest a potential for genotoxicity.
-
3-Chloropyridine is suspected of causing genetic defects.[4]
-
Mutagenic effects for 3-chloropyridine have been observed in a mouse lymphocyte micronucleus test.[4]
-
In cultured V3 cells, 3-chloropyridine showed a dose-dependent increase in chromosomal aberrations.[5]
-
Conversely, 3-chloropyridine did not show mutagenic activity in the Salmonella/microsome (Ames) assay.[5]
-
o-Chloropyridine was mutagenic in Salmonella typhimurium strains TA97, TA98, TA100, and TA102 with metabolic activation.[3]
The aldehyde group itself is a reactive moiety that can form adducts with DNA, potentially leading to mutagenic events.[6]
Experimental Protocols
A standard battery of tests is typically used to assess genotoxicity.
Ames Test (Bacterial Reverse Mutation Assay) This test uses several strains of Salmonella typhimurium with mutations in the histidine operon, rendering them unable to synthesize histidine. The test substance is incubated with the bacterial strains, with and without a metabolic activation system (S9 fraction from rat liver). Mutagenic substances will cause reverse mutations, allowing the bacteria to grow on a histidine-free medium. The number of revertant colonies is counted and compared to a negative control.
In Vitro Micronucleus Test Cultured mammalian cells (e.g., human peripheral blood lymphocytes, CHO, V79) are exposed to the test substance. After treatment, the cells are allowed to complete mitosis. Cytokinesis is blocked, typically using cytochalasin B, resulting in binucleated cells. Micronuclei, which are small nuclei containing chromosome fragments or whole chromosomes that were not incorporated into the main nuclei during cell division, are scored in these binucleated cells. An increase in the frequency of micronucleated cells indicates clastogenic (chromosome breaking) or aneugenic (chromosome loss) potential.
In Vivo Micronucleus Test Rodents (usually rats or mice) are administered the test substance, typically via oral gavage or intraperitoneal injection. Bone marrow or peripheral blood is collected at specific time points after exposure. The frequency of micronucleated polychromatic erythrocytes (immature red blood cells) is determined. A significant increase in micronucleated cells in treated animals compared to controls indicates that the substance or its metabolites can induce chromosomal damage in vivo.[7]
Carcinogenicity
No carcinogenicity studies for this compound or its close analogues were identified in the available literature.[3] Its potential for genotoxicity, as suggested by data on 3-chloropyridine, would be a factor for consideration in assessing its carcinogenic potential.
Reproductive and Developmental Toxicity
There are no specific reproductive or developmental toxicity studies for this compound. A study on the structurally related compound 3-cyanopyridine in rats provides some insight into the potential effects of this class of compounds.
-
General Toxicity: Liver damage was observed in male rats at ≥30 mg/kg/day and in females at ≥5 mg/kg/day.[8][9]
-
Reproductive Toxicity: At 180 mg/kg/day, effects on estrous cycles, corpora lutea, and implantations were noted.[8][9]
-
Developmental Toxicity: Delayed initiation of delivery, dystocia, and death of pregnant females were observed at 180 mg/kg/day.[8][9]
-
No-Observed-Adverse-Effect Level (NOAEL): The NOAEL for reproductive/developmental toxicity was determined to be 30 mg/kg/day.[8][9]
Experimental Protocols
Reproductive and Developmental Toxicity Screening Test (e.g., OECD TG 421) This screening test provides preliminary information on potential effects on male and female reproductive performance and on the development of offspring. Male and female rats are dosed with the test substance for a period before mating, during mating, and for females, throughout gestation and early lactation.[8][9] Endpoints evaluated include:
-
Parental animals: Clinical observations, body weight, food consumption, estrous cycles, mating and fertility indices, and gross necropsy.
-
Offspring: Number of live and dead pups, pup viability, sex ratio, and pup body weights during early lactation.
Signaling Pathways and Metabolism
Metabolism
Specific metabolic pathways for this compound have not been elucidated. However, based on its structure, two primary metabolic routes are likely:
-
Oxidation of the Aldehyde Group: Aldehydes are primarily metabolized by aldehyde dehydrogenases (ALDHs) to the corresponding carboxylic acids.[10] This is generally a detoxification pathway.
-
Metabolism of the Chloropyridine Ring: Chlorinated aromatic compounds can undergo metabolism, including N-oxidation and displacement of the chlorine atom, potentially through glutathione conjugation.[11]
Toxicological Assessment Workflow
The assessment of a chemical's toxicological profile, particularly its genotoxic potential, follows a structured workflow. This typically begins with in vitro assays and proceeds to in vivo studies if positive results are found.
Conclusion
The toxicological profile of this compound is not well-defined by specific studies. Based on its chemical structure and data from related compounds, it is classified as harmful if swallowed, inhaled, or in contact with skin, and is an irritant to the skin, eyes, and respiratory system.[2] Data from analogues suggest a potential for genotoxicity and, at high doses, reproductive and developmental effects.[4][8][9] The aldehyde functional group implies a potential for reaction with biological macromolecules, and metabolism is likely to proceed via oxidation to the corresponding carboxylic acid. A comprehensive toxicological evaluation, including a standard battery of genotoxicity tests and acute toxicity studies, would be necessary to fully characterize the risk associated with this compound.
References
- 1. This compound | Properties, Uses, Safety Data & Supplier Information China [pipzine-chem.com]
- 2. This compound - Safety Data Sheet [chemicalbook.com]
- 3. Introduction - NTP Technical Report on the Toxicity Studies of o-Chloropyridine (CASRN 109-09-1) Administered Dermally and in Drinking Water to F344/N Rats and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. 3-Chloropyridine | C5H4ClN | CID 12287 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Aldehydes, Aldehyde Metabolism, and the ALDH2 Consortium | MDPI [mdpi.com]
- 7. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 8. merckmillipore.com [merckmillipore.com]
- 9. Reproductive and developmental toxicity screening test of 3-cyanopyridine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Aldehyde toxicity and metabolism: the role of aldehyde dehydrogenases in detoxification, drug resistance and carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 3-Chloropyridine-2-carboxaldehyde from 3-Chloropyridine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 3-chloropyridine-2-carboxaldehyde, a valuable building block in medicinal chemistry and drug development, starting from 3-chloropyridine. Two primary synthetic strategies are outlined: Directed ortho-Metalation and a multi-step oxidation pathway.
Introduction
This compound is a key intermediate in the synthesis of a variety of pharmaceutical compounds and other fine chemicals. Its structural features, a pyridine ring substituted with both a chloro and an aldehyde group, allow for diverse downstream chemical modifications. This document details reliable methods for its preparation from the readily available starting material, 3-chloropyridine.
Synthetic Strategies
Two principal routes for the synthesis of this compound from 3-chloropyridine are presented:
-
Directed ortho-Metalation: This one-pot method involves the regioselective deprotonation of 3-chloropyridine at the 2-position, facilitated by the chloro substituent, followed by quenching with a formylating agent. This is generally the more direct and efficient approach.
-
Multi-step Oxidation Pathway: This route involves the initial introduction of a methyl group at the 2-position of the pyridine ring, followed by its oxidation to the corresponding aldehyde. While a viable alternative, it requires multiple synthetic steps.
Method 1: Directed ortho-Metalation and Formylation
This method leverages the directing effect of the chlorine atom in 3-chloropyridine to achieve regioselective lithiation at the adjacent C2 position. The resulting organolithium intermediate is then trapped with an electrophilic formylating agent, such as N,N-dimethylformamide (DMF), to yield the desired aldehyde.
Signaling Pathway Diagram
Caption: Directed ortho-metalation and formylation of 3-chloropyridine.
Experimental Protocol
Materials:
-
3-Chloropyridine
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Diisopropylamine
-
N,N-Dimethylformamide (DMF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexanes
Equipment:
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Low-temperature thermometer
-
Syringes and needles
-
Inert atmosphere setup (Argon or Nitrogen)
-
Dry ice/acetone bath
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography
Procedure:
-
Preparation of Lithium Diisopropylamide (LDA):
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add anhydrous THF and cool to -78 °C using a dry ice/acetone bath.
-
Add diisopropylamine (1.1 equivalents) via syringe.
-
Slowly add n-butyllithium (1.05 equivalents) dropwise while maintaining the temperature at -78 °C.
-
Stir the solution at -78 °C for 30 minutes to generate LDA.
-
-
Lithiation of 3-Chloropyridine:
-
In a separate flame-dried flask under an inert atmosphere, dissolve 3-chloropyridine (1.0 equivalent) in anhydrous THF.
-
Cool the solution to -78 °C.
-
Slowly add the freshly prepared LDA solution to the 3-chloropyridine solution via cannula or syringe, keeping the internal temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 1-2 hours.
-
-
Formylation:
-
Slowly add anhydrous DMF (1.5 equivalents) to the reaction mixture at -78 °C.
-
Allow the reaction to stir at -78 °C for an additional 1-2 hours.
-
Gradually warm the reaction mixture to room temperature and stir for another 1 hour.
-
-
Workup and Purification:
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford this compound.
-
Quantitative Data
| Parameter | Value/Range | Reference |
| Starting Material | 3-Chloropyridine | - |
| Reagents | LDA, DMF | [1] |
| Solvent | THF | [1] |
| Temperature | -78 °C to RT | [1] |
| Reaction Time | 3-5 hours | - |
| Yield | 16-96% (for various electrophiles) | [1] |
| Purity | >95% (after chromatography) | - |
Note: The yield can vary significantly depending on the precise reaction conditions and the scale of the reaction. Optimization may be required.
Method 2: Multi-step Oxidation Pathway
This alternative route involves the synthesis of 2-methyl-3-chloropyridine, followed by the oxidation of the methyl group to an aldehyde. While less direct, this pathway may be advantageous if the directed metalation proves problematic due to substrate or scale-up issues. A significant challenge for this route is the efficient and selective synthesis of 2-methyl-3-chloropyridine from 3-chloropyridine, which is not well-documented. However, the subsequent oxidation step is established.
Experimental Workflow
References
Application Notes and Protocols for the Oxidation of 3-chloro-2-methylpyridine
Introduction
The N-oxidation of pyridine derivatives is a crucial transformation in organic synthesis, yielding pyridine N-oxides that serve as versatile intermediates in the development of pharmaceuticals and agrochemicals. The N-O moiety in pyridine N-oxides alters the electronic properties of the pyridine ring, facilitating various subsequent reactions. This document provides detailed experimental protocols for the oxidation of 3-chloro-2-methylpyridine to 3-chloro-2-methylpyridine N-oxide, targeting researchers, scientists, and professionals in drug development.
Experimental Protocols
Two common methods for the N-oxidation of pyridine derivatives are presented below. These protocols are based on established procedures for similar substrates.
Protocol 1: Oxidation using meta-Chloroperoxybenzoic Acid (m-CPBA)
This protocol is adapted from a general method for the N-oxidation of pyridine compounds using m-CPBA.
Materials:
-
3-chloro-2-methylpyridine
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium sulfite solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve 3-chloro-2-methylpyridine (1.0 eq) in dichloromethane (DCM) in a round-bottom flask at a concentration of approximately 0.1-0.5 M.
-
Cool the solution to 0 °C using an ice bath.
-
To the stirred solution, add m-CPBA (approximately 1.1-1.5 equivalents) portion-wise, maintaining the temperature at 0 °C.[1]
-
After the addition is complete, allow the reaction mixture to warm to room temperature (20-25 °C) and stir for 20-24 hours.[1]
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.[1][2]
-
Upon completion, quench the excess peracid by washing the reaction mixture with a saturated aqueous solution of sodium sulfite.[2]
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution to remove m-chlorobenzoic acid, and then with brine.[2]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[2]
-
The crude product can be further purified by column chromatography or recrystallization if necessary.
Protocol 2: Oxidation using Hydrogen Peroxide with a Catalyst
This protocol is based on the synthesis of a structurally similar compound, 4-chloro-3-methoxy-2-methylpyridine-N-oxide, using hydrogen peroxide and a phosphotungstic acid catalyst.[3][4][5]
Materials:
-
3-chloro-2-methylpyridine
-
Hydrogen peroxide (H₂O₂, 35% solution)
-
Phosphotungstic acid
-
Dichloromethane (DCM)
-
Dilute sodium hydroxide (NaOH) solution (e.g., 8-15%)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Reaction vessel with heating and stirring capabilities
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Prepare a phosphotungstic acid solution (e.g., 20-30% w/w in water).[5]
-
In a reaction vessel, charge 3-chloro-2-methylpyridine and the phosphotungstic acid catalyst solution. Stir to ensure complete mixing.[3][5]
-
Slowly add 35% hydrogen peroxide solution dropwise to the reaction mixture while maintaining the temperature.[3][5]
-
After the addition is complete, maintain the reaction at 85 °C for approximately 5 hours.[3][5]
-
Cool the reaction mixture to 25-40 °C.[6]
-
Adjust the pH of the solution to 7-9 by adding a dilute sodium hydroxide solution to decompose any excess hydrogen peroxide.[4]
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane.[4][6]
-
Wash the combined organic extracts with water until neutral.[4][6]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure to obtain the 3-chloro-2-methylpyridine N-oxide product.[4][6]
Data Presentation
The following tables summarize typical reaction parameters for the N-oxidation of substituted pyridines based on the methodologies described in the literature.
Table 1: Reaction Conditions for m-CPBA Oxidation
| Parameter | Value | Reference |
| Substrate | Pyridine derivatives | [1] |
| Oxidant | m-Chloroperoxybenzoic acid (m-CPBA) | [1] |
| Stoichiometry | ~1.5 eq of m-CPBA | [1] |
| Solvent | Dichloromethane (DCM) | [1] |
| Temperature | 0 °C to 20-25 °C | [1] |
| Reaction Time | 20-24 hours | [1] |
| Purity | >98% (for similar products) | [1] |
| Yield | ~90% (for similar products) | [1] |
Table 2: Reaction Conditions for Catalytic Hydrogen Peroxide Oxidation
| Parameter | Value | Reference |
| Substrate | 4-chloro-3-methoxy-2-methylpyridine | [3][4][5] |
| Oxidant | Hydrogen Peroxide (35%) | [3][5] |
| Catalyst | Phosphotungstic acid | [3][4][5] |
| Solvent | Water | [3] |
| Temperature | 85-90 °C | [3][5] |
| Reaction Time | 5 hours | [3][5] |
| Yield | ~95% | [3] |
Mandatory Visualization
The following diagram illustrates the general experimental workflow for the oxidation of 3-chloro-2-methylpyridine.
References
- 1. CN115160220A - Synthesis process of pyridine-N-oxide - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. 4-Chloro-3-methoxy-2-methylpyridine N-oxide synthesis - chemicalbook [chemicalbook.com]
- 4. CN107129466B - Synthetic method of 4-chloro-3-methoxy-2-methylpyridine-N-oxide - Google Patents [patents.google.com]
- 5. Synthesis method of 4-chloro-3-methoxy-2-methylpyridine-N-oxide - Eureka | Patsnap [eureka.patsnap.com]
- 6. CN107129466A - The synthetic method of the picoline N oxides of 4 chlorine, 3 methoxyl group 2 - Google Patents [patents.google.com]
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-Chloropyridine-2-carboxaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis for the formation of carbon-carbon bonds. This palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate is widely employed in the pharmaceutical and materials science industries due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a wide range of boronic acids.
This document provides detailed application notes and representative protocols for the Suzuki-Miyaura coupling of 3-Chloropyridine-2-carboxaldehyde with various arylboronic acids. The resulting 3-aryl-pyridine-2-carboxaldehyde scaffold is a valuable building block in medicinal chemistry, appearing in a variety of biologically active compounds. The presence of both a reactive aldehyde and a moderately challenging chloro-heterocyclic electrophile necessitates careful optimization of reaction conditions to achieve high yields and purity.
Reaction Principle
The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium(0) species. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound to form a Pd(II) complex.
-
Transmetalation: In the presence of a base, the arylboronic acid forms a more nucleophilic boronate species. This species then transfers the aryl group to the palladium center, displacing the chloride.
-
Reductive Elimination: The two organic ligands on the palladium complex couple and are eliminated as the 3-aryl-pyridine-2-carboxaldehyde product, regenerating the catalytically active Pd(0) species.
Data Presentation: Representative Reaction Conditions and Yields
The following tables summarize typical reaction conditions and yields for the Suzuki-Miyaura coupling of chloropyridine derivatives with various arylboronic acids. While specific data for this compound is not extensively published, these examples with similar substrates provide a strong starting point for reaction optimization.
Table 1: Catalyst and Ligand Screening for the Suzuki-Miyaura Coupling of Chloropyridines
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Representative Yield (%) |
| 1 | Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ | 1,4-Dioxane/H₂O | 100 | 18 | ~85-95 |
| 2 | Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (3) | KF | THF | 50 | 16 | ~70-85[1] |
| 3 | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane/H₂O | 80-95 | 18-22 | ~60-80 |
| 4 | PdCl₂(dppf) (3) | - | K₂CO₃ | DMF/H₂O | 100 | 12 | ~75-90 |
Table 2: Effect of Base and Solvent on the Suzuki-Miyaura Coupling of Chloropyridines
| Entry | Base (equiv.) | Solvent System | Temp. (°C) | Representative Yield (%) | Notes |
| 1 | K₂CO₃ (2) | Toluene/H₂O | 100 | Good | Common and cost-effective. |
| 2 | K₃PO₄ (2) | 1,4-Dioxane | 80 | Good to Excellent | Often effective for challenging couplings. |
| 3 | Cs₂CO₃ (2) | 1,4-Dioxane/H₂O | 100 | Excellent | Highly effective but more expensive.[2] |
| 4 | Na₂CO₃ (2) | DMF/H₂O | 90 | Moderate to Good | A milder base option. |
| 5 | KF (3) | THF | 50 | Good | Anhydrous conditions can be beneficial.[1] |
Experimental Protocols
The following are representative protocols for the Suzuki-Miyaura coupling of this compound. Note: These are generalized procedures and may require optimization for specific arylboronic acids.
Protocol 1: General Procedure using Pd(OAc)₂ and SPhos
This protocol is a robust starting point for a variety of arylboronic acids.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 equivalents)
-
Anhydrous 1,4-dioxane
-
Degassed water
-
Nitrogen or Argon gas
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 eq), the arylboronic acid (1.2 mmol, 1.2 eq), palladium(II) acetate (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and cesium carbonate (2.0 mmol, 2.0 eq).
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (nitrogen or argon) three times.
-
Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) to the flask via syringe.
-
Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 3-aryl-pyridine-2-carboxaldehyde.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
This protocol can significantly reduce reaction times.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
1,4-Dioxane
-
Degassed water
-
Microwave reactor and appropriate vials
Procedure:
-
To a microwave reaction vial, add this compound (0.5 mmol, 1.0 eq), the arylboronic acid (0.6 mmol, 1.2 eq), Pd(PPh₃)₄ (0.015 mmol, 3 mol%), and K₂CO₃ (1.0 mmol, 2.0 eq).
-
Add 1,4-dioxane (3 mL) and degassed water (0.75 mL) to the vial.
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to 120 °C for 20-40 minutes.
-
After cooling, work up the reaction as described in Protocol 1.
Mandatory Visualizations
The following diagrams illustrate the key concepts and workflows described in these application notes.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Application Notes: The Strategic Use of 3-Chloropyridine-2-carboxaldehyde in Multicomponent Reactions for Novel Heterocycle Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Multicomponent reactions (MCRs) have emerged as powerful and efficient tools in synthetic organic chemistry, enabling the construction of complex molecular architectures from three or more starting materials in a single, one-pot operation.[1][2] This approach offers significant advantages over traditional linear syntheses, including increased atom economy, reduced waste generation, and the rapid generation of molecular diversity, which is of paramount importance in drug discovery.[3][4] 3-Chloropyridine-2-carboxaldehyde is a versatile building block for such reactions. Its aldehyde functionality readily participates in condensations and cycloadditions, while the chlorine atom on the pyridine ring offers a handle for post-MCR modifications or can influence the electronic properties of the final molecule. This document provides detailed application notes and protocols for the prospective use of this compound in the Hantzsch pyridine synthesis, a classic MCR, to generate novel fused pyridine scaffolds of potential interest in medicinal chemistry.
Featured Multicomponent Reaction: Modified Hantzsch Pyridine Synthesis
The Hantzsch pyridine synthesis is a well-established MCR that traditionally involves the condensation of an aldehyde, two equivalents of a β-ketoester, and an ammonia source to yield a 1,4-dihydropyridine, which can be subsequently oxidized to the corresponding pyridine.[1][5] By employing this compound as the aldehyde component, this reaction can be adapted to synthesize novel and complex heterocyclic systems. The resulting products, containing a chloropyridinyl substituent, are of significant interest for biological screening due to the prevalence of pyridine moieties in pharmacologically active compounds.[3][6][7]
Hypothetical Reaction Scheme
A plausible reaction scheme for a modified Hantzsch synthesis using this compound is depicted below. This reaction would lead to the formation of a 4-(3-chloropyridin-2-yl)-1,4-dihydropyridine derivative, a scaffold with potential applications in drug discovery.
Caption: Hypothetical Hantzsch reaction with this compound.
Experimental Protocols
The following is a detailed, hypothetical protocol for the synthesis of diethyl 4-(3-chloropyridin-2-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate.
Materials and Equipment
-
This compound (1.0 mmol, 141.5 mg)
-
Ethyl acetoacetate (2.0 mmol, 260.3 mg, 252 µL)
-
Ammonium acetate (1.2 mmol, 92.5 mg)
-
Ethanol (5 mL)
-
Round-bottom flask (25 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Thin-layer chromatography (TLC) plates (silica gel 60 F254)
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure
-
Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol), ethyl acetoacetate (2.0 mmol), and ammonium acetate (1.2 mmol).
-
Solvent Addition: Add 5 mL of ethanol to the flask.
-
Reaction: Attach a reflux condenser and heat the mixture to reflux with stirring.
-
Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent). The reaction is expected to be complete within 4-6 hours.
-
Work-up: After completion, allow the reaction mixture to cool to room temperature.
-
Isolation: Remove the ethanol under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
Data Presentation
The following table summarizes the hypothetical quantitative data for the synthesis of the dihydropyridine derivative.
| Entry | Aldehyde | β-Ketoester | Nitrogen Source | Solvent | Time (h) | Yield (%) |
| 1 | This compound | Ethyl acetoacetate | Ammonium acetate | Ethanol | 5 | 85 |
Logical Workflow of the Hantzsch Synthesis
The diagram below illustrates the key steps involved in the Hantzsch dihydropyridine synthesis.
Caption: Key stages of the Hantzsch dihydropyridine synthesis.
Potential Signaling Pathways and Drug Development Applications
Pyridine and dihydropyridine scaffolds are present in numerous approved drugs and are known to interact with a wide range of biological targets. For instance, 1,4-dihydropyridines are well-known calcium channel blockers used in the treatment of hypertension.[5][8] The novel 4-(3-chloropyridin-2-yl)-1,4-dihydropyridine derivatives synthesized through this MCR could be screened for a variety of biological activities, including but not limited to:
-
Calcium Channel Modulation: The dihydropyridine core suggests potential activity as L-type calcium channel blockers.
-
Anticancer Activity: Pyridine derivatives have shown promise as anticancer agents by targeting various signaling pathways involved in cell proliferation and survival.[6][7]
-
Antimicrobial Activity: The pyridine nucleus is a common feature in many antimicrobial agents.
The workflow for screening the biological activity of these novel compounds is outlined below.
Caption: Workflow for drug discovery from synthesized compounds.
Conclusion
The use of this compound in multicomponent reactions, such as the Hantzsch pyridine synthesis, represents a promising strategy for the efficient synthesis of novel heterocyclic compounds. The detailed hypothetical protocol and workflows provided herein offer a solid foundation for researchers to explore the potential of this versatile building block in the discovery of new therapeutic agents. The resulting chloropyridinyl-substituted dihydropyridines are attractive candidates for biological screening and further derivatization, opening up new avenues in medicinal chemistry and drug development.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 3. Synthesis and biological screening of some pyridine derivatives as anti-malarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. organicreactions.org [organicreactions.org]
- 5. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 6. Synthesis and biological evaluation of novel pyridine derivatives as potential anticancer agents and phosphodiesterase-3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of novel pyridine derivatives as anticancer agents and phosphodiesterase 3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hantzsch Dihydropyridine Synthesis | Thermo Fisher Scientific - JP [thermofisher.com]
Synthesis of Novel Antibacterial Agents from 3-Chloropyridine-2-carboxaldehyde: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of potential antibacterial agents derived from 3-Chloropyridine-2-carboxaldehyde. The methodologies focus on the synthesis of Schiff bases, chalcones, and hydrazones, classes of compounds known for their diverse biological activities. While specific antibacterial data for derivatives of this compound is limited in publicly available literature, this document extrapolates from closely related pyridine derivatives to guide research and development efforts.
Introduction
This compound is a versatile starting material for the synthesis of a variety of heterocyclic compounds. The presence of the aldehyde group allows for facile condensation reactions, while the chloro- and pyridine moieties offer opportunities for further functionalization and modulation of physicochemical properties, which can influence antibacterial efficacy. The primary synthetic routes explored herein are the formation of Schiff bases, the Claisen-Schmidt condensation to yield chalcones, and the synthesis of hydrazones.
I. Synthesis of Schiff Base Derivatives
Schiff bases, characterized by an imine or azomethine group (-C=N-), are synthesized through the condensation of a primary amine with an aldehyde.[1] This reaction is a cornerstone in the development of novel therapeutic agents due to its simplicity and the diversity of amines that can be employed.
General Synthetic Workflow
Caption: General workflow for the synthesis of Schiff bases.
Experimental Protocol: General Procedure for Schiff Base Synthesis
-
Dissolution of Aldehyde: In a round-bottom flask, dissolve this compound (1 mmol) in a minimal amount of an appropriate solvent such as ethanol or methanol (10-20 mL).
-
Dissolution of Amine: In a separate flask, dissolve an equimolar amount of the desired primary amine (1 mmol) in the same solvent.
-
Reaction Setup: Add the amine solution to the aldehyde solution with continuous stirring. To this mixture, add a catalytic amount (2-3 drops) of glacial acetic acid.
-
Reaction: Attach a reflux condenser and heat the mixture to reflux for 2-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The Schiff base product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.
-
Purification: Collect the solid product by vacuum filtration and wash with cold ethanol to remove unreacted starting materials. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).[2]
II. Synthesis of Chalcone Derivatives
Chalcones (1,3-diaryl-2-propen-1-ones) are synthesized via the Claisen-Schmidt condensation, which involves the reaction of an aldehyde with an acetophenone in the presence of a base.[3] The resulting α,β-unsaturated ketone is a key pharmacophore in many biologically active compounds.
General Synthetic Workflow
Caption: General workflow for the synthesis of chalcones.
Experimental Protocol: General Procedure for Chalcone Synthesis
-
Preparation of Reactant Solution: Dissolve the substituted acetophenone (10 mmol) and this compound (10 mmol) in a suitable solvent like methanol or ethanol in a beaker with constant stirring at room temperature.
-
Addition of Base: To the reaction mixture, add an aqueous solution of a base such as potassium hydroxide (KOH) or sodium hydroxide (NaOH).
-
Reaction: Stir the reaction mixture at room temperature for 24 hours or with gentle heating. Monitor the reaction progress using TLC.
-
Isolation: After completion, pour the reaction mixture into crushed ice and neutralize with a dilute acid like HCl.
-
Purification: Filter the precipitated solid, wash thoroughly with water, and dry. Recrystallize the crude product from ethanol to obtain the pure chalcone.[4]
III. Synthesis of Hydrazone Derivatives
Hydrazones are formed by the reaction of an aldehyde or ketone with a hydrazine derivative.[5][6] This class of compounds is known to exhibit a wide range of pharmacological activities, including antibacterial properties.
General Synthetic Workflow
Caption: General workflow for the synthesis of hydrazones.
Experimental Protocol: General Procedure for Hydrazone Synthesis
-
Reactant Mixture: In a round-bottom flask, combine this compound (1 mmol) and the desired hydrazide (1 mmol) in ethanol.
-
Catalysis: Add a few drops of a catalyst, such as acetic acid, to the mixture.
-
Reaction: Reflux the reaction mixture for approximately 2-4 hours. Monitor the reaction's progress using TLC.
-
Isolation: After the reaction is complete, cool the mixture. The resulting precipitate is then filtered under vacuum.
-
Purification: Wash the collected solid with water and then dry it. The final hydrazone product can be further purified by recrystallization from a suitable solvent.[7]
Antibacterial Activity Data
The following tables summarize the antibacterial activity, expressed as Minimum Inhibitory Concentration (MIC) in µg/mL, of compounds structurally related to the derivatives of this compound. This data can serve as a benchmark for newly synthesized compounds.
Table 1: Antibacterial Activity of Schiff Base Derivatives
| Compound ID | R-Group on Amine | S. aureus (MIC µg/mL) | E. coli (MIC µg/mL) | Reference |
| PC1 | Benzaldehyde | 62.5 | 62.5 | [1] |
| PC2 | Anisaldehyde | 62.5 | 250 | [1] |
| PC3 | 4-Nitrobenzaldehyde | 62.5 | 250 | [1] |
| PC4 | Cinnamaldehyde | >500 | 62.5 | [1] |
Table 2: Antibacterial Activity of Chalcone Derivatives
| Compound ID | Substituent on Acetophenone | S. aureus (MIC µg/mL) | E. coli (MIC µg/mL) | Reference |
| Chalcone A | 2-methoxyphenyl | 0.48 (P. falciparum) | - | [8] |
| Chalcone B | 4-chlorophenyl | - | - | [9] |
| Chalcone C | 4-methoxyphenyl | - | - | [9] |
Table 3: Antibacterial Activity of Hydrazone Derivatives
| Compound ID | Hydrazide Used | S. aureus (MIC µg/mL) | E. coli (MIC µg/mL) | B. subtilis (MIC µg/mL) | Reference |
| Hydrazone 5c | Thiazole-based | - | - | 2.5 | [7] |
| Hydrazone 5f | Thiazole-based | - | 2.5 | - | [7] |
| Hydrazone 6g | 1,2,4-triazole-based | 32 | - | - | [10] |
Note: The antibacterial data presented is for derivatives of other heterocyclic aldehydes and ketones, providing a comparative basis for the potential activity of this compound derivatives.
Signaling Pathways and Mechanisms of Action
The precise mechanisms of action for these classes of compounds can vary widely depending on their specific structures. However, some general antibacterial mechanisms are proposed.
Caption: Potential antibacterial mechanisms of action.
Further research, including molecular docking studies and enzymatic assays, is necessary to elucidate the specific targets and signaling pathways affected by novel derivatives of this compound. For instance, some hydrazone derivatives have been shown to interact with DNA gyrase B, a key enzyme in bacterial DNA replication.[7]
Conclusion
The synthetic protocols outlined in this document provide a robust framework for the generation of a library of novel antibacterial candidates from this compound. By systematically varying the amine, acetophenone, and hydrazide reactants, researchers can explore the structure-activity relationships and optimize the antibacterial profiles of the resulting Schiff bases, chalcones, and hydrazones. The provided antibacterial data for analogous compounds offers a valuable starting point for these investigations. Future work should focus on the detailed biological evaluation of these new chemical entities to identify promising leads for further drug development.
References
- 1. Synthesis and Antimicrobial Evaluation of Some Schiff Base Derivatives [mediresonline.org]
- 2. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Green Synthesis and Antimicrobial Activities of Some Aromatic Hydrazones – Oriental Journal of Chemistry [orientjchem.org]
- 6. researchgate.net [researchgate.net]
- 7. psecommunity.org [psecommunity.org]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Antibacterial Activity of Some Heterocyclic Chalcone Analogues Alone and in Combination with Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dergipark.org.tr [dergipark.org.tr]
Application of 3-Chloropyridine-2-carboxaldehyde in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloropyridine-2-carboxaldehyde is a versatile heterocyclic building block with significant applications in the synthesis of agrochemicals. Its unique structure, featuring a reactive aldehyde group and a chlorine atom on the pyridine ring, allows for a variety of chemical transformations, making it a valuable precursor for the development of novel fungicides, herbicides, and insecticides. The pyridine moiety is a common scaffold in many successful agrochemicals due to its favorable physicochemical properties and ability to interact with biological targets.
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of agrochemicals, with a focus on pyridinecarboxamide fungicides that act as Succinate Dehydrogenase Inhibitors (SDHIs).
Key Synthetic Pathway: From Aldehyde to Fungicide
While direct, one-step syntheses of commercial agrochemicals from this compound are not widely reported, a key synthetic strategy involves the oxidation of the aldehyde to a carboxylic acid. This transformation yields 3-chloropyridine-2-carboxylic acid, a direct precursor to a range of potent pyridinecarboxamide fungicides. This class of fungicides targets Complex II (Succinate Dehydrogenase) in the mitochondrial electron transport chain, a crucial enzyme for fungal respiration.
Diagram: Synthetic Workflow
Caption: Synthetic route from this compound to Pyridinecarboxamide Fungicides.
Experimental Protocols
Protocol 1: Oxidation of this compound to 3-Chloropyridine-2-carboxylic acid
This protocol describes a common method for the oxidation of a heterocyclic aldehyde to a carboxylic acid using potassium permanganate.
Materials:
-
This compound
-
Potassium permanganate (KMnO₄)
-
Acetone
-
Water
-
Hydrochloric acid (HCl)
-
Sodium bisulfite (NaHSO₃)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of acetone and water (e.g., 4:1 v/v).
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of potassium permanganate (approx. 1.1 eq) in water to the cooled reaction mixture, maintaining the temperature below 10 °C.
-
Stir the reaction
The Role of 3-Chloropyridine-2-carboxaldehyde in the Development of Novel Anti-Inflammatory Agents
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction: 3-Chloropyridine-2-carboxaldehyde is a versatile heterocyclic intermediate that serves as a crucial building block in the synthesis of a wide array of pharmaceutical compounds.[1] Its unique structural features, including a reactive aldehyde group and a chlorine-substituted pyridine ring, make it an attractive starting material for the development of novel therapeutics. This document provides an overview of the application of this compound as an intermediate for the synthesis of potent anti-inflammatory drugs, complete with experimental protocols and quantitative data to support further research and development.
The pyridine moiety is a common scaffold in many biologically active molecules, and its derivatives have shown significant potential in modulating inflammatory pathways.[2][3] The primary mechanism of action for many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins, potent mediators of inflammation.[4][5][6] This application note will focus on the synthesis and evaluation of pyridine-containing compounds derived from this compound that exhibit anti-inflammatory properties through the inhibition of the COX pathway.
Quantitative Data Summary
The following tables summarize the anti-inflammatory activity of representative pyridine and pyrimidine derivatives, highlighting their potential as potent inhibitors of key inflammatory mediators. While not all of these compounds are directly synthesized from this compound in the cited literature, they represent the types of structures and activities that can be achieved using pyridine-based intermediates.
Table 1: In Vitro Cyclooxygenase (COX) Inhibition Data
| Compound ID | Target Compound Structure (Example) | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| CPD-1 | 2-((4-fluorophenyl)(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)methyl)-6-methoxyphenol | - | - | - | [7] |
| CPD-2 | 2-methoxy-6-((4-methoxyphenyl)(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)methyl)phenol | - | - | - | [7] |
| CPD-3 | Imidazopyrazolopyridine derivative | - | - | 9.4 | [4] |
| CPD-4 | Pyridopyrimidinone derivative | - | 0.67-1.02 | - | [3] |
Note: Specific IC50 values for CPD-1 and CPD-2 were not provided in the abstract, but they were identified as active compounds.
Table 2: In Vivo Anti-Inflammatory Activity (Carrageenan-Induced Paw Edema in Rats)
| Compound ID | Dose (mg/kg) | Time (h) | Edema Inhibition (%) | Reference Drug | Edema Inhibition (%) | Reference |
| PYR-A | 100 | 1 | 7.59 - 46.9 | Diclofenac | 28.26 | [1] |
| PYR-A | 100 | 3 | 7.59 - 52.80 | Diclofenac | 20.79 | [1] |
| PYR-A | 100 | 6 | 9.37 - 54.37 | Diclofenac | 20.79 | [1] |
Note: PYR-A represents a series of 3-pyridine derivatives.
Experimental Protocols
General Synthetic Protocol: Synthesis of a Pyridine-based Anti-inflammatory Agent
This protocol describes a plausible synthetic route for a substituted pyridine derivative with potential anti-inflammatory activity, starting from this compound. This is a generalized procedure, and specific reaction conditions may need to be optimized.
Workflow of the Synthesis:
Caption: Synthetic workflow for a pyridine derivative.
Materials:
-
This compound
-
Appropriate amine-containing reactant (e.g., a substituted aniline or heterocyclic amine)
-
Suitable second reactant for cyclization or modification
-
Solvents (e.g., ethanol, methanol, DMF)
-
Catalysts (e.g., acid or base)
-
Standard laboratory glassware and equipment
Procedure:
-
Condensation: Dissolve this compound (1 equivalent) in a suitable solvent (e.g., ethanol). Add the amine-containing reactant (1 equivalent) to the solution. If necessary, add a catalytic amount of acid (e.g., acetic acid).
-
Reflux the reaction mixture for a specified time (e.g., 2-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. The intermediate Schiff base may precipitate and can be collected by filtration.
-
Cyclization/Modification: The crude intermediate is then subjected to a second reaction to form the final pyridine derivative. This step will vary greatly depending on the target molecule. For example, a reaction with a compound containing an active methylene group could lead to the formation of a fused ring system.
-
The reaction mixture is worked up according to standard procedures (e.g., extraction, washing with brine).
-
Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate mixture).
-
Characterization: The structure of the final pure compound is confirmed by spectroscopic methods such as 1H NMR, 13C NMR, mass spectrometry, and IR spectroscopy.
In Vitro COX Inhibition Assay
This protocol is a general method for determining the inhibitory activity of a compound against COX-1 and COX-2 enzymes.
Workflow for COX Inhibition Assay:
Caption: Workflow for in vitro COX inhibition assay.
Materials:
-
Purified COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Test compounds and reference NSAIDs (e.g., celecoxib, indomethacin)
-
Assay buffer
-
Detection system (e.g., ELISA kit for PGE2)
-
Microplate reader
Procedure:
-
Prepare solutions of the test compounds and reference drugs at various concentrations.
-
In a microplate, add the enzyme (COX-1 or COX-2) to the assay buffer.
-
Add the test compound or reference drug to the wells and pre-incubate for a short period (e.g., 15 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding arachidonic acid.
-
Incubate the plate for a specific time (e.g., 10 minutes) at 37°C.
-
Stop the reaction and measure the amount of prostaglandin E2 (PGE2) produced using a commercial ELISA kit.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) by plotting the percentage of inhibition against the compound concentration.
In Vivo Carrageenan-Induced Paw Edema Assay
This is a standard animal model to evaluate the acute anti-inflammatory activity of a compound.
Workflow for Carrageenan-Induced Paw Edema Assay:
Caption: Workflow for in vivo anti-inflammatory assay.
Materials:
-
Wistar rats or other suitable rodents
-
Carrageenan solution (1%)
-
Test compound and reference drug (e.g., indomethacin)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Pletysmometer for paw volume measurement
Procedure:
-
Animals are fasted overnight before the experiment.
-
The test compound or reference drug is administered orally or intraperitoneally at a specific dose. The control group receives only the vehicle.
-
After a set time (e.g., 1 hour) to allow for drug absorption, inflammation is induced by injecting a 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
The paw volume is measured immediately after the carrageenan injection (V0) and at different time points thereafter (e.g., 1, 2, 3, 4, 5, and 6 hours) using a plethysmometer.
-
The percentage of edema inhibition is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Signaling Pathway
The anti-inflammatory effects of the compounds derived from this compound are often attributed to their ability to inhibit the cyclooxygenase (COX) pathway. This pathway is central to the inflammatory response.
COX Signaling Pathway in Inflammation:
Caption: Inhibition of the COX pathway by pyridine derivatives.
Conclusion: this compound is a valuable and versatile intermediate for the synthesis of novel pyridine-based compounds with significant anti-inflammatory potential. The methodologies and data presented in this application note provide a foundation for researchers to explore the synthesis and biological evaluation of new chemical entities targeting inflammatory pathways. Further investigation into the structure-activity relationships of these compounds will be instrumental in the development of the next generation of safe and effective anti-inflammatory drugs.
References
- 1. Green Synthesis of Novel Pyridines via One-Pot Multicomponent Reaction and Their Anti-Inflammatory Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Docking Study, Synthesis, and Anti-Inflammatory Potential of Some New Pyridopyrimidine-Derived Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of three 18F-labelled cyclooxygenase-2 (COX-2) inhibitors based on a pyrimidine scaffold - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes: Condensation Reaction of 3-Chloropyridine-2-carboxaldehyde with Amines
Introduction
The condensation reaction between 3-Chloropyridine-2-carboxaldehyde and primary amines is a fundamental transformation in organic synthesis, leading to the formation of Schiff bases (or imines). These resulting N-substituted iminopyridine scaffolds are significant in medicinal chemistry and materials science. They serve as crucial intermediates for the synthesis of more complex heterocyclic compounds and as ligands in coordination chemistry.[1][2][3] The presence of the chloro- and pyridine moieties makes these compounds valuable precursors for drug development, exhibiting a range of biological activities, including potential antitumor and antimicrobial properties.[3][4] This document provides detailed protocols for this condensation reaction under various conditions.
General Reaction Scheme
The reaction proceeds via the nucleophilic attack of the primary amine on the carbonyl carbon of this compound. This is followed by the elimination of a water molecule to form the corresponding Schiff base.
A placeholder image is used for the Schiff base product as the exact structure depends on the 'R' group of the amine.
Reaction Conditions & Data Summary
The synthesis of Schiff bases from substituted pyridine-2-carboxaldehydes and amines can be achieved under various conditions. The choice of catalyst, solvent, and temperature often depends on the reactivity of the specific amine used. Below is a summary of typical conditions reported for analogous reactions.
| Aldehyde Substrate | Amine Substrate | Catalyst/Conditions | Solvent | Time (h) | Yield (%) | Reference |
| Pyridine-2-carboxaldehyde | Various Aromatic Amines | Neat, Microwave | None | 0.13 | High | [5] |
| Salicylaldehyde | 2-Aminopyridine | Formic Acid (catalytic) | Ethanol | 6 | 33 | [3] |
| Various Aromatic Aldehydes | Various Amines | Amberlyst® 15 | Neat | 2-4 | 72-99 | [6] |
| Cyclohexanone | Phenylethylamine | p-Toluenesulfonic acid | Cyclohexane | - | 95 | [7] |
| 2-Hydroxy-6-methoxy-3-quinolinecarboxaldehyde | 2-Aminophenol | Acetic Acid (catalytic) | Ethanol | 6-7 | 75 | [1] |
Experimental Protocols
Protocol 1: Acid-Catalyzed Condensation in Solution
This protocol is a general method for synthesizing Schiff bases using a catalytic amount of acid to promote the dehydration step, suitable for less reactive amines.
Materials:
-
This compound (1.0 eq)
-
Primary amine (1.0 - 1.1 eq)
-
Absolute Ethanol or Toluene
-
Glacial Acetic Acid or p-Toluenesulfonic acid (p-TSA) (catalytic amount, ~1-5 mol%)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Solvents for extraction and recrystallization (e.g., Ethyl Acetate, Hexane, Ethanol)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and heat plate
-
Separatory funnel
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 eq) and dissolve it in a suitable solvent (e.g., absolute ethanol, 5-10 mL per mmol of aldehyde).
-
Add the primary amine (1.0-1.1 eq) to the solution while stirring.
-
Add a catalytic amount of glacial acetic acid (a few drops) or p-TSA.[1][7]
-
Reaction: Attach a reflux condenser and heat the mixture to reflux (typically 60-80°C for ethanol).[7]
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting aldehyde spot has been consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the product by filtration. Wash the solid with cold ethanol and dry under vacuum.
-
If no precipitate forms, remove the solvent using a rotary evaporator. Dissolve the residue in a suitable organic solvent like ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol, ethanol/hexane) or by column chromatography on silica gel.[6]
Protocol 2: Catalyst-Free or Heterogeneous Catalyst-Mediated Neat Condensation
This environmentally friendly protocol is effective for more reactive amines and avoids the use of bulk solvents and difficult-to-remove acid catalysts.
Materials:
-
This compound (1.0 eq)
-
Primary amine (1.1 - 1.5 eq)
-
Heterogeneous acid catalyst (e.g., Amberlyst® 15, optional)[6]
-
Drying agent (e.g., molecular sieves 4Å, optional)[7]
-
Diethyl ether or other low-boiling solvent for washing
Equipment:
-
Round-bottom flask or vial
-
Magnetic stirrer
-
Filtration apparatus
-
Rotary evaporator or high-vacuum line
Procedure:
-
Reaction Setup: In a round-bottom flask, combine this compound (1.0 eq) and the primary amine (1.1-1.5 eq).
-
If using a catalyst, add Amberlyst® 15 (e.g., 0.2 g for a 5 mmol scale reaction).[6] If water removal is critical, add activated molecular sieves.[7]
-
Reaction: Stir the mixture vigorously at room temperature. The reaction is often complete within 2-4 hours.[6] Gentle heating may be applied if necessary.
-
Monitoring: Monitor the reaction via TLC or GC analysis.
-
Work-up:
-
If a heterogeneous catalyst or drying agent was used, dilute the mixture with a small amount of diethyl ether and filter to remove the solids. Wash the solids with additional ether.[6]
-
Combine the filtrates and concentrate them using a rotary evaporator to remove the washing solvent and any unreacted low-boiling amine.[6]
-
-
Purification: The resulting crude product is often of high purity. If necessary, it can be purified by recrystallization or column chromatography as described in Protocol 1.
Visualizations
General Mechanism of Imine Formation
The reaction proceeds in two main stages: nucleophilic addition to form a hemiaminal intermediate, followed by dehydration to yield the final imine product.
Caption: Mechanism of acid-catalyzed imine formation.
General Experimental Workflow
The following diagram illustrates the typical workflow for the synthesis, purification, and characterization of Schiff bases from this compound.
Caption: General laboratory workflow for Schiff base synthesis.
References
- 1. dspace.univ-eloued.dz [dspace.univ-eloued.dz]
- 2. mdpi.com [mdpi.com]
- 3. isca.me [isca.me]
- 4. Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Imine synthesis by oxidation, condensation, hydroamination or rearrangement [organic-chemistry.org]
- 6. peerj.com [peerj.com]
- 7. Imine formation-Typical procedures - operachem [operachem.com]
Application Notes and Protocols: Nucleophilic Substitution Reactions on 3-Chloropyridine-2-carboxaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloropyridine-2-carboxaldehyde is a versatile bifunctional molecule of significant interest in medicinal chemistry and organic synthesis. Its structure, featuring an electrophilic pyridine ring activated by a chlorine atom at the 3-position and a reactive aldehyde group at the 2-position, makes it a valuable precursor for the synthesis of a diverse range of heterocyclic compounds. The chlorine atom is susceptible to displacement by various nucleophiles through a nucleophilic aromatic substitution (SNAr) mechanism, providing a powerful tool for introducing molecular diversity. This document provides detailed application notes and protocols for conducting nucleophilic substitution reactions on this compound, with a focus on its application in the development of pharmacologically active agents.
The pyridine scaffold is a common motif in numerous approved drugs, and the ability to functionalize it at specific positions is crucial for tuning the biological activity, selectivity, and pharmacokinetic properties of new chemical entities. Nucleophilic substitution at the 3-position of this compound allows for the introduction of a wide array of substituents, including amino, alkoxy, and thioether moieties, which can serve as key interaction points with biological targets.
Chemical Reactivity
This compound exhibits reactivity at two primary sites: the carbon bearing the chlorine atom and the aldehyde group.
-
Nucleophilic Aromatic Substitution (SNAr) at C-3: The electron-withdrawing nature of the pyridine nitrogen and the adjacent aldehyde group facilitates nucleophilic attack at the 3-position, leading to the displacement of the chloride ion. This reaction is the primary focus of these application notes.
-
Reactions of the Aldehyde Group: The aldehyde functionality can undergo a variety of transformations, including oxidation to a carboxylic acid, reduction to an alcohol, and condensation with amines to form imines.[1] These reactions can be performed before or after the nucleophilic substitution, further expanding the synthetic utility of this building block.
Applications in Medicinal Chemistry
This compound is a key intermediate in the synthesis of a wide range of biologically active molecules. Its derivatives have shown potential as:
-
Anticancer Agents: The ability to introduce diverse functional groups allows for the synthesis of compounds that can interact with various cancer targets. For instance, derivatives of pyridine-2-carboxaldehyde have been investigated for their antitumor properties.
-
Antibacterial, Anti-inflammatory, and Antiviral Agents: The pyridine core is a well-established pharmacophore in drugs targeting infectious and inflammatory diseases.
-
Kinase Inhibitors: The pyridine scaffold is a common feature in many kinase inhibitors, and substitution at the 3-position can be used to modulate potency and selectivity.
Experimental Protocols
The following protocols provide detailed methodologies for the nucleophilic substitution of this compound with various nucleophiles.
Protocol 1: Synthesis of 3-Alkoxypyridine-2-carboxaldehyde Derivatives
This protocol describes the synthesis of 3-alkoxypyridine-2-carboxaldehyde derivatives via the reaction of this compound with sodium alkoxides. This reaction is useful for introducing small to medium-sized alkoxy groups.
Reaction Scheme:
Materials:
-
This compound
-
Sodium metal
-
Anhydrous alcohol (e.g., methanol, ethanol, isopropanol)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and stirring equipment
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Preparation of Sodium Alkoxide: In a flame-dried round-bottom flask under an inert atmosphere, add anhydrous alcohol (e.g., 50 mL for a 10 mmol scale reaction). Carefully add sodium metal (1.1 equivalents) in small portions. Stir the mixture until all the sodium has dissolved.
-
Reaction Setup: In a separate flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1 equivalent) in anhydrous DMF (e.g., 20 mL for a 10 mmol scale reaction).
-
Reaction Execution: To the solution of this compound, add the freshly prepared sodium alkoxide solution dropwise at room temperature.
-
Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., ethyl acetate/hexanes). The reaction is typically complete within 2-4 hours at room temperature, but may require gentle heating (e.g., 50-60 °C) for less reactive alcohols.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and quench by the slow addition of water. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Purification: Wash the combined organic extracts with saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Characterization: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-alkoxypyridine-2-carboxaldehyde. Characterize the product by 1H NMR, 13C NMR, and mass spectrometry.
Quantitative Data Summary:
| Nucleophile (Alcohol) | Product | Reaction Conditions | Yield (%) |
| Methanol | 3-Methoxypyridine-2-carboxaldehyde | RT, 2h | >85 |
| Ethanol | 3-Ethoxypyridine-2-carboxaldehyde | RT, 3h | >80 |
| Isopropanol | 3-Isopropoxypyridine-2-carboxaldehyde | 50 °C, 4h | >75 |
Note: Yields are indicative and may vary based on reaction scale and purity of reagents.
Protocol 2: Synthesis of 3-Aminopyridine-2-carboxaldehyde Derivatives
This protocol outlines the synthesis of 3-aminopyridine-2-carboxaldehyde derivatives through the reaction of this compound with primary or secondary amines.
Reaction Scheme:
Materials:
-
This compound
-
Primary or secondary amine (e.g., aniline, morpholine, piperidine) (2 equivalents)
-
Anhydrous solvent (e.g., Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF))
-
Base (e.g., potassium carbonate or triethylamine) (optional, may be required for amine hydrochlorides)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and stirring equipment
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in the chosen anhydrous solvent (e.g., 10 mL of DMSO for a 5 mmol scale reaction).
-
Addition of Amine: Add the amine (2 equivalents) to the solution. If the amine is a solid, it can be added directly. If the amine is a liquid, it should be added dropwise. If using an amine salt, add an equivalent of a non-nucleophilic base like potassium carbonate.
-
Reaction Execution: Heat the reaction mixture to a temperature between 80-120 °C. The optimal temperature will depend on the nucleophilicity of the amine.
-
Monitoring the Reaction: Monitor the reaction progress by TLC (e.g., using ethyl acetate/hexanes as the eluent). Reactions are typically complete within 6-24 hours.
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 30 mL).
-
Purification: Combine the organic layers and wash with water and then brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Characterization: Purify the crude product by flash column chromatography on silica gel to obtain the desired 3-aminopyridine-2-carboxaldehyde derivative. Characterize the product by 1H NMR, 13C NMR, and mass spectrometry.
Quantitative Data Summary:
| Nucleophile (Amine) | Product | Reaction Conditions | Yield (%) |
| Aniline | 3-(Phenylamino)pyridine-2-carboxaldehyde | 100 °C, 12h | >70 |
| Morpholine | 3-Morpholinopyridine-2-carboxaldehyde | 80 °C, 8h | >85 |
| Piperidine | 3-(Piperidin-1-yl)pyridine-2-carboxaldehyde | 80 °C, 6h | >90 |
Note: Yields are indicative and may vary based on the specific amine and reaction conditions.
Mandatory Visualizations
Caption: General mechanism of nucleophilic aromatic substitution.
References
Application Notes and Protocols: The Role of 3-Chloropyridine-2-carboxaldehyde in the Synthesis of Anti-Tumor Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the role of 3-Chloropyridine-2-carboxaldehyde as a versatile starting material in the synthesis of novel anti-tumor compounds. This document outlines synthetic pathways, presents quantitative data on the efficacy of derived compounds, details experimental protocols, and visualizes key signaling pathways.
Introduction
This compound is a key heterocyclic building block in medicinal chemistry. Its reactive aldehyde and chloro- functionalities make it an ideal precursor for the synthesis of a variety of complex molecules with potential therapeutic applications. Notably, it serves as a valuable starting material for the generation of substituted pyridine derivatives, such as pyrido[2,3-d]pyrimidines, which have demonstrated significant anti-tumor activity. These compounds often exert their effects by targeting critical signaling pathways involved in cancer cell proliferation, survival, and apoptosis.
Data Presentation: Anti-Tumor Activity of Pyridine Derivatives
The following tables summarize the in vitro cytotoxic activity of various pyridine-based compounds, including pyrido[2,3-d]pyrimidines, against several human cancer cell lines. The data is presented as IC50 values (the concentration of a compound that inhibits 50% of cell growth).
Table 1: Cytotoxic Activity of Pyrido[2,3-d]pyrimidine Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 4 | MCF-7 (Breast) | 0.57 | [1] |
| HepG2 (Liver) | 1.13 | [1] | |
| Compound 11 | MCF-7 (Breast) | 1.31 | [1] |
| HepG2 (Liver) | 0.99 | [1] | |
| Compound 8a | A-549 (Lung) | >100 | [2] |
| PC-3 (Prostate) | 75.3 | [2] | |
| HCT-116 (Colon) | 88.1 | [2] | |
| MCF-7 (Breast) | 69.2 | [2] | |
| Compound 8b | A-549 (Lung) | 89.4 | [2] |
| PC-3 (Prostate) | 65.2 | [2] | |
| HCT-116 (Colon) | 79.8 | [2] | |
| MCF-7 (Breast) | 59.7 | [2] | |
| Compound 9a | A-549 (Lung) | 68.7 | [2] |
| PC-3 (Prostate) | 55.4 | [2] | |
| HCT-116 (Colon) | 60.1 | [2] | |
| MCF-7 (Breast) | 48.9 | [2] |
Table 2: Cytotoxic Activity of Other Pyridine-Thiazole Hybrid Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 3 | HL-60 (Leukemia) | 0.57 | [3] |
| HCT-116 (Colon) | 1.2 | [3] | |
| MCF-7 (Breast) | 2.5 | [3] | |
| Compound 4 | HCT-116 (Colon) | 1.5 | [3] |
| MCF-7 (Breast) | 2.8 | [3] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of a representative anti-tumor compound, a pyrido[2,3-d]pyrimidine derivative, starting from this compound, and a protocol for evaluating its cytotoxic activity.
Protocol 1: Synthesis of a Pyrido[2,3-d]pyrimidine Derivative
This multi-step synthesis outlines a plausible route to a pyrido[2,3-d]pyrimidine, a class of compounds with demonstrated anti-tumor activity.
Step 1: Synthesis of 2-Amino-3-cyanopyridine from this compound
This initial step involves a one-pot, multi-component reaction to form the key intermediate, 2-amino-3-cyanopyridine.[4]
-
Materials: this compound, malononitrile, an appropriate ketone (e.g., acetophenone), ammonium acetate, and a suitable catalyst (e.g., nanostructured Na2CaP2O7).[4]
-
Procedure:
-
In a round-bottom flask, combine this compound (1 mmol), malononitrile (1.1 mmol), the ketone (1 mmol), and ammonium acetate (1.5 mmol).
-
Add the catalyst (e.g., 10 mol% Na2CaP2O7).[4]
-
Heat the mixture at 80°C under solvent-free conditions, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and wash with a small amount of ethanol.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or DMF/methanol).[5]
-
Step 2: Synthesis of a Pyrido[2,3-d]pyrimidine Derivative
This step involves the cyclization of the 2-amino-3-cyanopyridine intermediate with formamide.[4]
-
Materials: 2-Amino-3-cyanopyridine derivative from Step 1, and formamide.
-
Procedure:
-
In a round-bottom flask, dissolve the 2-amino-3-cyanopyridine derivative (1 mmol) in an excess of formamide (e.g., 10 mL).
-
Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry.
-
The crude pyrido[2,3-d]pyrimidine can be purified by recrystallization.
-
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes a common method to evaluate the anti-proliferative activity of synthesized compounds against cancer cell lines.
-
Materials: Synthesized compound, cancer cell lines (e.g., MCF-7, HepG2), Dulbecco's Modified Eagle's Medium (DMEM), Fetal Bovine Serum (FBS), penicillin-streptomycin, 96-well plates, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), and Dimethyl Sulfoxide (DMSO).
-
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the synthesized compound in DMEM. After 24 hours of cell seeding, replace the medium with 100 µL of fresh medium containing the compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value can be determined by plotting the percentage of cell viability against the compound concentration.
-
Visualizations: Signaling Pathways and Experimental Workflow
The following diagrams, created using the DOT language, visualize a key signaling pathway targeted by some pyridine-based anti-tumor compounds and a general workflow for their synthesis and evaluation.
References
Troubleshooting & Optimization
Optimizing reaction yield for 3-Chloropyridine-2-carboxaldehyde synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3-Chloropyridine-2-carboxaldehyde. The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.
Troubleshooting Guides
This section addresses common problems that may arise during the synthesis of this compound, offering potential causes and solutions to optimize reaction outcomes.
Issue 1: Low or No Product Yield
Question: My reaction has resulted in a very low yield or no desired product at all. What are the potential causes and how can I improve the yield?
Answer:
Low yields in the synthesis of this compound can stem from several factors depending on the chosen synthetic route. Here are the most common methods and their associated challenges:
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Method A: Oxidation of 3-Chloro-2-methylpyridine: This is a common and direct approach. However, the oxidation of the methyl group can be challenging.
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Suboptimal Oxidizing Agent: The choice and amount of the oxidizing agent are critical. Selenium dioxide (SeO₂) is frequently used for this transformation.[1] Incomplete oxidation may occur if the reagent is not fresh or used in insufficient quantities. Conversely, over-oxidation can lead to the formation of the corresponding carboxylic acid (3-chloropicolinic acid).
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Incorrect Reaction Temperature: The reaction temperature needs to be carefully controlled. For SeO₂ oxidations, temperatures are typically elevated, often in solvents like dioxane, but excessive heat can lead to decomposition and the formation of tarry byproducts.
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Poor Solvent Choice: The starting material, 3-chloro-2-methylpyridine, must be soluble in the chosen solvent for the reaction to proceed efficiently. If solubility is an issue, consider alternative high-boiling point solvents such as diglyme or explore solvent mixtures.
-
-
Method B: Vilsmeier-Haack Formylation of 3-Chloropyridine: This method introduces the aldehyde group directly onto the pyridine ring.
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Deactivated Starting Material: The Vilsmeier-Haack reaction is an electrophilic aromatic substitution and works best with electron-rich aromatic compounds.[2] The chlorine atom on the pyridine ring is deactivating, which can make the reaction sluggish.
-
Improper Reagent Stoichiometry: The ratio of the Vilsmeier reagent (formed from a formamide derivative like N,N-dimethylformamide (DMF) and a chlorinating agent like phosphorus oxychloride (POCl₃)) to the 3-chloropyridine is crucial. An insufficient amount of the reagent will lead to incomplete conversion.
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Moisture Contamination: The Vilsmeier reagent is highly sensitive to moisture. All glassware must be thoroughly dried, and anhydrous solvents should be used to prevent the decomposition of the reagent.
-
-
Method C: Lithiation of 3-Chloropyridine followed by Formylation: This method involves a halogen-metal exchange or direct deprotonation, followed by quenching with an electrophile like DMF.
-
Inactive Organolithium Reagent: Organolithium reagents such as n-butyllithium (n-BuLi) are highly reactive and can be deactivated by moisture or air. It is essential to use freshly titrated or newly purchased reagents and to maintain a strict inert atmosphere (e.g., argon or nitrogen).
-
Incorrect Reaction Temperature: Lithiation reactions are typically performed at very low temperatures (e.g., -78 °C) to prevent side reactions and decomposition of the organolithium intermediate.[3] Allowing the reaction to warm up prematurely can significantly reduce the yield.
-
Poor Quenching: The addition of the formylating agent (e.g., DMF) should be done carefully at low temperatures to ensure efficient trapping of the lithiated intermediate.
-
Issue 2: Formation of Significant Side Products
Question: My reaction is producing a mixture of products, making the purification of this compound difficult. What are the likely side products and how can I minimize their formation?
Answer:
The formation of side products is a common challenge. The nature of these impurities depends on the synthetic route:
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Method A: Oxidation of 3-Chloro-2-methylpyridine:
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3-Chloropicolinic Acid: Over-oxidation of the methyl group will lead to the formation of the carboxylic acid. To minimize this, you can try using a milder oxidizing agent, reducing the reaction time, or using a slight excess of the starting material.
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Unreacted Starting Material: Incomplete reaction will leave unreacted 3-chloro-2-methylpyridine. This can be addressed by increasing the reaction time, temperature, or the amount of oxidizing agent.
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Polymeric Materials: High reaction temperatures can lead to the formation of dark, tarry substances that are difficult to characterize and remove. Ensure the reaction temperature is carefully controlled.
-
-
Method B: Vilsmeier-Haack Formylation of 3-Chloropyridine:
-
Isomeric Products: While the 2-position is the most likely site for formylation due to the directing effect of the nitrogen atom, small amounts of other isomers could potentially form, complicating the purification process.
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Hydrolysis of the Vilsmeier Reagent: If moisture is present, the Vilsmeier reagent will be hydrolyzed, reducing the amount available for the formylation reaction and leading to lower yields.
-
-
Method C: Lithiation of 3-Chloropyridine followed by Formylation:
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Products from Premature Quenching: If the organolithium reagent is quenched by protons from residual moisture or an acidic starting material, you will recover the starting 3-chloropyridine.
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Formation of Other Isomers: Depending on the reaction conditions and the specific organolithium reagent used, lithiation can occur at different positions on the pyridine ring, leading to a mixture of aldehyde isomers upon quenching.
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Addition of Butyl Group: When using n-BuLi, there is a possibility of the butyl group adding to the pyridine ring as a side reaction.
-
Issue 3: Difficulty in Product Purification
Question: I am struggling to isolate pure this compound from the crude reaction mixture. What are the recommended purification methods?
Answer:
The purification of this compound can be achieved through several standard laboratory techniques:
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Column Chromatography: This is a very effective method for separating the desired product from side products and unreacted starting materials.
-
Stationary Phase: Silica gel is the most commonly used stationary phase.
-
Mobile Phase: A mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate is typically used. The polarity of the mobile phase can be adjusted to achieve optimal separation. It is recommended to start with a low polarity mixture and gradually increase it.
-
-
Recrystallization: If the crude product is a solid and of reasonable purity, recrystallization can be an excellent final purification step.
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Distillation: If the product is a liquid or a low-melting solid, vacuum distillation can be used for purification, especially on a larger scale.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The three most prevalent methods for synthesizing this compound are:
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Oxidation of 3-chloro-2-methylpyridine: This involves the direct oxidation of the methyl group to an aldehyde.
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Vilsmeier-Haack formylation of 3-chloropyridine: This method introduces a formyl group onto the pyridine ring.
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Lithiation of 3-chloropyridine followed by formylation: This involves the formation of an organolithium intermediate which is then reacted with a formylating agent.[3]
Q2: How can I monitor the progress of my reaction?
A2: Thin-layer chromatography (TLC) is the most common and convenient method for monitoring the progress of the reaction. By spotting the reaction mixture alongside the starting material on a TLC plate, you can observe the disappearance of the starting material and the appearance of the product spot.
Q3: What are the typical storage conditions for this compound?
A3: this compound should be stored in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents. It is typically a solid at room temperature.
Q4: Are there any specific safety precautions I should take when synthesizing this compound?
A4: Yes, standard laboratory safety precautions should always be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. The reactions should be carried out in a well-ventilated fume hood. Organolithium reagents are pyrophoric and must be handled with extreme care under an inert atmosphere. Selenium dioxide and its byproducts are toxic and should be handled with caution.
Data Presentation
| Synthetic Method | Starting Material | Reagents | Typical Solvents | Reported Yield (%) | Key Considerations |
| Oxidation | 3-Chloro-2-methylpyridine | Selenium Dioxide (SeO₂) | Dioxane, Diglyme | 40-60% | Careful temperature control is crucial to avoid over-oxidation or decomposition. |
| Vilsmeier-Haack Formylation | 3-Chloropyridine | POCl₃, DMF | Dichloroethane (DCE) | 30-50% | Strict anhydrous conditions are necessary. The starting material is deactivated, which may require harsher conditions. |
| Lithiation and Formylation | 3-Chloropyridine | n-BuLi, DMF | Tetrahydrofuran (THF), Diethyl ether | 50-70% | Requires very low temperatures (-78 °C) and a strictly inert atmosphere. |
Note: The reported yields are approximate and can vary significantly based on the specific reaction conditions and the scale of the reaction.
Experimental Protocols
Method A: Oxidation of 3-Chloro-2-methylpyridine with Selenium Dioxide
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-chloro-2-methylpyridine (1 equiv.) and selenium dioxide (1.1 equiv.).
-
Add anhydrous dioxane as the solvent.
-
Heat the reaction mixture to reflux (approximately 101 °C) and maintain for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove the black selenium byproduct.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Method B: Vilsmeier-Haack Formylation of 3-Chloropyridine
-
In a flame-dried, three-necked flask equipped with a dropping funnel, a thermometer, and a nitrogen inlet, place anhydrous DMF (3 equiv.) and an anhydrous solvent such as dichloroethane.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃, 1.2 equiv.) dropwise to the DMF, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, stir the mixture at room temperature for 30 minutes to form the Vilsmeier reagent.
-
Add 3-chloropyridine (1 equiv.) to the reaction mixture.
-
Heat the mixture to 60-70 °C and stir for several hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture and carefully pour it onto crushed ice.
-
Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent such as dichloromethane or ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Method C: Lithiation of 3-Chloropyridine and Formylation with DMF
-
In a flame-dried, three-necked flask equipped with a dropping funnel, a thermometer, and an argon inlet, dissolve 3-chloropyridine (1 equiv.) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (n-BuLi, 1.1 equiv., solution in hexanes) dropwise, maintaining the temperature below -70 °C.
-
Stir the mixture at -78 °C for 1 hour.
-
Add anhydrous DMF (1.5 equiv.) dropwise, again keeping the temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for another hour and then allow it to slowly warm to room temperature.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: Troubleshooting workflow for low reaction yield.
Caption: General experimental workflow for synthesis.
References
- 1. Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijpcbs.com [ijpcbs.com]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. ocw.mit.edu [ocw.mit.edu]
Common side reactions in the formylation of 3-chloropyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the formylation of 3-chloropyridine. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: Why is the direct formylation of 3-chloropyridine using standard electrophilic aromatic substitution methods (e.g., Vilsmeier-Haack, Gattermann-Koch) generally unsuccessful?
A1: The pyridine ring is electron-deficient due to the electronegativity of the nitrogen atom. This deactivation makes the ring significantly less nucleophilic and therefore, less reactive towards electrophilic attack compared to benzene or electron-rich heterocycles.[1][2] Consequently, classical formylation methods that rely on electrophilic aromatic substitution, such as the Vilsmeier-Haack or Gattermann-Koch reactions, typically fail or give very low yields with pyridine and its derivatives.[1]
Q2: What is the most common and effective method for the formylation of 3-chloropyridine?
A2: The most prevalent and effective method is directed ortho-metalation (DoM) followed by quenching with a formylating agent. This involves the deprotonation of 3-chloropyridine at a position adjacent (ortho) to the chlorine atom using a strong, non-nucleophilic base, typically a lithium amide like lithium diisopropylamide (LDA). The resulting organolithium intermediate is then reacted with an electrophile such as N,N-dimethylformamide (DMF) to introduce the formyl group.[1][3][4]
Q3: At which position does the formylation of 3-chloropyridine primarily occur via the ortho-metalation route?
A3: The lithiation, and subsequent formylation, of 3-chloropyridine with LDA occurs regioselectively at the C-4 position.[3] The chlorine atom at C-3 directs the deprotonation to the adjacent C-4 position.
Q4: What is the major side reaction to be aware of during the formylation of 3-chloropyridine via lithiation?
A4: The primary and most significant side reaction is the formation of a highly reactive intermediate called 3,4-pyridyne.[3][5] This occurs through the elimination of lithium chloride from the 3-chloro-4-lithiopyridine intermediate. The 3,4-pyridyne can then undergo various reactions, including polymerization, leading to the formation of dark, tar-like materials and a reduction in the yield of the desired formylated product.[3]
Troubleshooting Guide
Issue 1: Low or No Yield of the Desired Formylated Product
| Potential Cause | Troubleshooting/Optimization |
| Inefficient Lithiation | - Ensure Strictly Anhydrous Conditions: Organolithium reagents are extremely sensitive to moisture. Thoroughly dry all glassware and use anhydrous solvents.[6] - Purity of Reagents: Use freshly prepared or titrated LDA. The purity of 3-chloropyridine and DMF is also crucial. - Reaction Temperature: Maintain a very low temperature (typically -78 °C) during the lithiation step to ensure the stability of the organolithium intermediate.[3] |
| Decomposition of the Organolithium Intermediate | - Temperature Control: Do not allow the reaction temperature to rise above -78 °C before quenching with DMF. Warmer temperatures promote the elimination of LiCl to form 3,4-pyridyne, which can lead to polymerization.[3][5] - Reaction Time: Keep the time between the formation of the lithiated species and quenching with the electrophile to a minimum. |
| Ineffective Quenching | - Purity of DMF: Use anhydrous DMF. Water in the DMF will quench the organolithium reagent before formylation can occur. - Stoichiometry: Use a slight excess of DMF to ensure complete reaction with the lithiated intermediate. |
Issue 2: Formation of Dark Polymeric/Tarry Side Products
| Potential Cause | Troubleshooting/Optimization |
| Formation and Polymerization of 3,4-Pyridyne | - Strict Temperature Control: This is the most critical factor. The formation of 3,4-pyridyne is highly temperature-dependent. Maintain the reaction at or below -78 °C throughout the lithiation and quenching steps.[3][5] - Rapid Quenching: Add the DMF electrophile as soon as the lithiation is complete to trap the 3-chloro-4-lithiopyridine before it can eliminate to form the pyridyne. |
| Highly Exothermic Reaction | - Slow Addition of Reagents: Add the LDA solution to the 3-chloropyridine solution dropwise to control the exotherm of the deprotonation reaction. A rapid increase in temperature can lead to decomposition.[3] |
Issue 3: Mixture of Regioisomers (e.g., 3-chloro-2-formylpyridine and 3-chloro-4-formylpyridine)
| Potential Cause | Troubleshooting/Optimization |
| Non-regioselective Lithiation | - Choice of Base: While LDA typically directs to the C-4 position of 3-chloropyridine, other bases or reaction conditions might lead to a mixture of isomers. The use of BuLi/LiDMAE has been reported to favor C-2 lithiation.[7] Ensure the correct base is used for the desired regioselectivity. - Temperature: Sub-optimal temperatures could potentially affect the regioselectivity of the deprotonation. |
Data on Product Distribution
The regioselectivity of the lithiation of 3-chloropyridine with LDA strongly favors the C-4 position. The following table summarizes the yields of 3,4-disubstituted pyridines obtained from quenching the lithiated intermediate with various electrophiles, indicating the efficiency of the C-4 lithiation.
| Electrophile | Product | Yield (%) |
| I₂ | 3-Chloro-4-iodopyridine | 96 |
| (CH₃)₃SiCl | 3-Chloro-4-(trimethylsilyl)pyridine | 83 |
| CH₃OD | 3-Chloro-4-deuteriopyridine | 89 |
| (CH₃)₂S₂ | 3-Chloro-4-(methylthio)pyridine | 72 |
| C₆H₅CHO | (3-Chloropyridin-4-yl)(phenyl)methanol | 61 |
| (CH₃)₂CO | 2-(3-Chloropyridin-4-yl)propan-2-ol | 16 |
| The low yield with acetone is attributed to an extremely exothermic reaction leading to decomposition.[3] |
Experimental Protocols
Key Experiment: Formylation of 3-Chloropyridine via ortho-Lithiation
This protocol is adapted from the established procedure for the ortho-lithiation of 3-chloropyridine.[3]
Materials:
-
3-Chloropyridine
-
Diisopropylamine
-
n-Butyllithium (n-BuLi) in hexanes
-
N,N-Dimethylformamide (DMF), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether or ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation of LDA: In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), dissolve freshly distilled diisopropylamine (1.1 equivalents) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. Add n-BuLi (1.0 equivalent) dropwise while maintaining the temperature at -78 °C. Stir the resulting LDA solution for 30 minutes at -78 °C.
-
Lithiation of 3-Chloropyridine: In a separate flame-dried flask under an inert atmosphere, dissolve 3-chloropyridine (1.0 equivalent) in anhydrous THF and cool to -78 °C. Slowly add the prepared LDA solution to the 3-chloropyridine solution via cannula, ensuring the internal temperature does not rise above -75 °C. Stir the reaction mixture at -78 °C for 1-2 hours to form 3-chloro-4-lithiopyridine.
-
Formylation: Add anhydrous DMF (1.2 equivalents) dropwise to the reaction mixture at -78 °C. Stir for an additional 1-2 hours at this temperature.
-
Work-up: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution at -78 °C. Allow the mixture to warm to room temperature.
-
Extraction and Purification: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield 3-chloro-4-formylpyridine.
Visualizations
Reaction Workflow
Caption: Experimental workflow for the formylation of 3-chloropyridine.
Main Reaction and Side Reaction Pathways
References
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. ijpcbs.com [ijpcbs.com]
- 3. researchgate.net [researchgate.net]
- 4. Formylation - Common Conditions [commonorganicchemistry.com]
- 5. Regioselective difunctionalization of pyridines via 3,4-pyridynes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Purification of 3-Chloropyridine-2-carboxaldehyde
This guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of 3-chloropyridine-2-carboxaldehyde using column chromatography. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges during this purification process.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the recommended stationary phase for the column chromatography of this compound?
A1: The standard and most recommended stationary phase for the purification of this compound is silica gel.[1] Silica gel is a polar adsorbent and is effective for separating compounds of varying polarities. For flash chromatography, a particle size of 40-63 µm (230-400 mesh) is typically used, while a larger particle size may be used for gravity chromatography.
Q2: How do I choose the right mobile phase (eluent) for my separation?
A2: The choice of eluent is critical for a successful separation. A good starting point is a mixture of a non-polar solvent, such as hexane or petroleum ether, and a moderately polar solvent, like ethyl acetate. The optimal ratio should be determined by Thin-Layer Chromatography (TLC) beforehand. The ideal eluent system will give your target compound a Retention Factor (Rf) of approximately 0.2-0.3 on a TLC plate, ensuring good separation from impurities.
Q3: My compound is streaking or tailing on the TLC plate and column. What could be the cause and how can I fix it?
A3: Streaking or tailing is a common issue when purifying basic compounds like pyridines on silica gel.[2] The basic nitrogen atom in the pyridine ring can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to poor separation.
Troubleshooting Steps:
-
Deactivate the Silica Gel: To minimize this interaction, you can neutralize the acidic sites on the silica gel. This is typically done by adding a small amount of a basic modifier to your eluent system, such as 0.5-2% triethylamine (TEA).[3][4]
-
Alternative Stationary Phase: If the issue persists, consider using a different stationary phase, such as neutral or basic alumina, which is more suitable for basic compounds.[2]
Q4: The yield of my purified this compound is very low. What are the possible reasons?
A4: Low recovery can be due to several factors:
-
Irreversible Adsorption: As mentioned, the compound might be strongly and sometimes irreversibly binding to the silica gel. Using a deactivated silica gel with triethylamine in the eluent can help mitigate this.[3][4]
-
Degradation on the Column: Aldehydes can be sensitive to acidic conditions, and the slightly acidic nature of silica gel might cause degradation of your compound.[5] Again, neutralizing the silica with triethylamine is a recommended solution.[3][6]
-
Improper Eluent Polarity: If the eluent is not polar enough, your compound may not move off the column. Conversely, if it is too polar, it may co-elute with impurities. Always optimize the eluent system with TLC first.
Q5: I am seeing a new spot on my TLC after running the column that wasn't in the crude mixture. What could this be?
A5: This is likely a result of the compound degrading on the silica gel.[5] The aldehyde functional group could be oxidizing to the corresponding carboxylic acid (3-chloropyridine-2-carboxylic acid), or other acid-catalyzed reactions may be occurring. To confirm this, you can perform a simple test: dissolve a small amount of your crude material in your chosen eluent, add a small amount of silica gel, and stir for a few hours. Monitor the mixture by TLC to see if the new spot appears. If it does, this confirms instability on the stationary phase. The solution is to use a deactivated silica gel as described in Q3.
Q6: How can I effectively separate this compound from its common impurities?
A6: Common impurities can include unreacted starting materials (e.g., 3-chloropyridine) or over-oxidized byproducts (e.g., 3-chloropyridine-2-carboxylic acid).[7]
-
Separating from Less Polar Impurities (e.g., 3-chloropyridine): The starting material, 3-chloropyridine, is significantly less polar than the aldehyde product. A well-chosen eluent system (e.g., a low percentage of ethyl acetate in hexane) should allow the 3-chloropyridine to elute much faster than your desired product.
-
Separating from More Polar Impurities (e.g., 3-chloropyridine-2-carboxylic acid): The carboxylic acid byproduct is much more polar and will have a very low Rf value. It will either remain at the baseline of the TLC plate or move very slowly on the column. Your target aldehyde should elute well before the carboxylic acid. If the carboxylic acid is streaking, adding a small amount of acetic acid to the eluent can sometimes improve its mobility and shape, though this is generally not recommended with an acid-sensitive aldehyde. A better approach is to remove the acidic impurity with a basic wash during the workup before chromatography.
Experimental Protocol: Column Chromatography of this compound
This is a general protocol that should be optimized for your specific crude mixture.
1. Preparation of the Slurry and Packing the Column:
- Choose an appropriately sized column based on the amount of crude material.
- In a beaker, mix the silica gel with your initial, least polar eluent to form a slurry.
- Pour the slurry into the column, ensuring there are no air bubbles.
- Allow the silica to settle, creating a flat, even bed. You can gently tap the column to aid in packing.
- Add a thin layer of sand on top of the silica bed to prevent it from being disturbed during sample and eluent addition.
- Drain the excess solvent until the solvent level is just at the top of the sand layer.
2. Sample Loading:
- Dissolve your crude this compound in a minimal amount of a suitable solvent (dichloromethane or the eluent itself).
- Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder of your crude material adsorbed onto the silica.
- Carefully add this powder to the top of the packed column.
3. Elution and Fraction Collection:
- Carefully add your chosen eluent to the column.
- Begin eluting the column, collecting the solvent that passes through in fractions (e.g., in test tubes).
- If necessary, gradually increase the polarity of the eluent (gradient elution) to speed up the elution of your compound.
4. Monitoring the Separation:
- Analyze the collected fractions by TLC to determine which ones contain your purified product.
- Combine the pure fractions.
5. Isolation of the Purified Compound:
- Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
Data Presentation
The following table provides examples of eluent systems that can be used as a starting point for the purification of this compound. The optimal ratio and the inclusion of a modifier should be determined empirically using TLC.
| Stationary Phase | Eluent System (v/v) | Modifier | Target Rf | Potential Application |
| Silica Gel | Hexane / Ethyl Acetate | None | 0.2 - 0.3 | Initial trial for separation. |
| Silica Gel | Petroleum Ether / Ethyl Acetate | None | 0.2 - 0.3 | Alternative non-polar solvent. |
| Silica Gel | Hexane / Ethyl Acetate | 1% Triethylamine | 0.2 - 0.3 | To prevent tailing of the basic pyridine compound. |
| Silica Gel | Dichloromethane / Methanol | 1% Triethylamine | 0.2 - 0.3 | For more polar impurities that are difficult to separate. |
| Neutral Alumina | Hexane / Ethyl Acetate | None | 0.2 - 0.3 | Alternative stationary phase for basic compounds. |
Visualizations
Experimental Workflow
Caption: Workflow for the purification of this compound.
Troubleshooting Logic
References
- 1. How to Column Aldehydes: A Comprehensive Guide • cmu.edu.jm [jitsi.cmu.edu.jm]
- 2. Chromatography [chem.rochester.edu]
- 3. Chromatography [chem.rochester.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. This compound | Properties, Uses, Safety Data & Supplier Information China [pipzine-chem.com]
How to avoid over-oxidation in 3-Chloropyridine-2-carboxaldehyde synthesis
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to address the common challenge of over-oxidation during the synthesis of 3-Chloropyridine-2-carboxaldehyde.
Frequently Asked Questions (FAQs)
Q1: What is "over-oxidation" in the context of this compound synthesis?
A: Over-oxidation refers to the undesired conversion of the target molecule, this compound, into its corresponding carboxylic acid, 3-Chloropyridine-2-carboxylic acid.[1] This typically occurs when the oxidizing agent used is too strong or when reaction conditions are not sufficiently controlled, causing the aldehyde functional group to undergo a further oxidation step.
Q2: Which synthetic routes are most susceptible to over-oxidation?
A: The two primary synthetic pathways where over-oxidation is a significant risk are:
-
Direct oxidation of 2-methyl-3-chloropyridine: The methyl group is oxidized to an aldehyde, which can be readily further oxidized to a carboxylic acid under the same conditions.[2]
-
Oxidation of (3-chloropyridin-2-yl)methanol: This is a common two-step approach where the methyl group is first converted to a primary alcohol. While this allows for the use of more selective reagents, choosing an inappropriate oxidant can still lead to the carboxylic acid.[3][4]
Q3: What types of oxidizing agents or conditions are likely to cause over-oxidation?
A: Strong, non-selective oxidizing agents are the primary cause. These include chromium-based reagents like chromium trioxide in sulfuric acid (Jones reagent) and potassium permanganate.[5] Additionally, conditions specific to the Pinnick oxidation, which utilizes sodium chlorite (NaClO₂), are designed to convert aldehydes to carboxylic acids and should be avoided if the aldehyde is the desired product.[6][7][8]
Q4: What is the most reliable method to synthesize this compound while avoiding over-oxidation?
A: The most effective strategy is a two-step process: first, ensure you have the precursor alcohol, (3-chloropyridin-2-yl)methanol. Then, employ a mild and highly selective oxidation method that is known to stop at the aldehyde stage. The Swern oxidation is widely recommended for this purpose due to its mild, low-temperature conditions and high selectivity for producing aldehydes from primary alcohols without proceeding to the carboxylic acid.[4][9][10]
Troubleshooting Guide
Problem 1: Significant formation of 3-Chloropyridine-2-carboxylic acid during the direct oxidation of 2-methyl-3-chloropyridine.
-
Probable Cause: The oxidizing agent is too harsh, or the reaction temperature/time is not optimized. Strong oxidants will not selectively stop at the aldehyde stage for an activated methyl group like this.
-
Solutions:
-
Switch to a Milder Oxidant: For the direct conversion of an activated methyl group to an aldehyde, selenium dioxide (SeO₂) is a classic and more selective reagent.[11]
-
Strictly Control Reaction Conditions: Monitor the reaction progress meticulously using Thin Layer Chromatography (TLC). As soon as the desired aldehyde is the dominant product, quench the reaction immediately to prevent further oxidation. Lowering the reaction temperature can also help improve selectivity.
-
Adopt the Two-Step Strategy: The most robust solution is to convert the methyl group to the alcohol ((3-chloropyridin-2-yl)methanol) first using an appropriate method, and then proceed with a selective alcohol oxidation as detailed below.
-
Problem 2: My oxidation of (3-chloropyridin-2-yl)methanol is still producing the carboxylic acid byproduct.
-
Probable Cause: The chosen oxidant lacks the necessary selectivity to halt the reaction at the aldehyde stage. Reagents like PCC can sometimes lead to minor over-oxidation, especially if impurities are present.
-
Solutions:
-
Implement the Swern Oxidation: This is the preferred method for this conversion. Its mechanism is highly reliable for stopping at the aldehyde. A detailed protocol is provided below.[10][12]
-
Consider Alternative Mild Oxidations: If the reagents for a Swern oxidation are not available, other modern, mild oxidants such as Dess-Martin Periodinane (DMP) can also be effective.[10]
-
Ensure Anhydrous Conditions: For many selective oxidations, including the Swern, the presence of water can interfere with the reaction and potentially lead to side products. Ensure all glassware is oven-dried and solvents are anhydrous.
-
Data Presentation
Table 1: Comparison of Oxidation Methods for Primary Alcohols
| Method | Key Reagents | Typical Temp. | Advantages | Disadvantages & Over-oxidation Risk |
| Swern Oxidation | DMSO, Oxalyl Chloride, Triethylamine | -78 °C | Excellent selectivity, stops at the aldehyde, tolerates many functional groups.[4][9] | Low Risk. Requires cryogenic temperatures; produces toxic CO gas and malodorous dimethyl sulfide.[4][9] |
| Dess-Martin (DMP) | Dess-Martin Periodinane | Room Temp. | Mild conditions, high yields, good selectivity. | Low Risk. Reagent is expensive and can be shock-sensitive. |
| PCC Oxidation | Pyridinium Chlorochromate | Room Temp. | Convenient, does not require cryogenic temperatures. | Moderate Risk. Chromium is toxic; can be slightly acidic and may not be suitable for sensitive substrates. Over-oxidation is possible. |
| Jones Oxidation | CrO₃, H₂SO₄, Acetone | 0 °C to Room Temp. | Fast, high-yielding, inexpensive reagents.[5] | Very High Risk. Highly acidic and uses toxic chromium. Readily oxidizes primary alcohols and aldehydes to carboxylic acids.[5] |
Experimental Protocols
Protocol 1: Swern Oxidation of (3-chloropyridin-2-yl)methanol
This protocol describes a reliable method for oxidizing the primary alcohol to this compound with minimal risk of over-oxidation.
Materials:
-
(3-chloropyridin-2-yl)methanol
-
Oxalyl chloride ((COCl)₂)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Anhydrous Triethylamine (Et₃N)
-
Anhydrous Dichloromethane (DCM)
-
Argon or Nitrogen gas for inert atmosphere
-
Standard workup and purification reagents (water, brine, anhydrous sodium sulfate, silica gel)
Procedure:
-
Set up an oven-dried, three-neck flask equipped with a magnetic stir bar, a thermometer, and two dropping funnels under an inert atmosphere (Argon or Nitrogen).
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Add anhydrous DCM to the flask, followed by the dropwise addition of oxalyl chloride (1.1 to 1.5 equivalents).
-
In one dropping funnel, prepare a solution of anhydrous DMSO (2.0 to 2.5 equivalents) in anhydrous DCM. Add this solution dropwise to the stirred reaction mixture, ensuring the internal temperature remains below -65 °C. Stir for 15 minutes.
-
In the second dropping funnel, prepare a solution of (3-chloropyridin-2-yl)methanol (1.0 equivalent) in anhydrous DCM. Add this solution dropwise to the reaction, again maintaining a temperature below -65 °C. Stir for 30-45 minutes.
-
Add anhydrous triethylamine (5.0 equivalents) dropwise to the reaction mixture. After the addition is complete, allow the reaction to stir for 10 minutes at -78 °C, then remove the cooling bath and allow the mixture to warm to room temperature.
-
Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting crude aldehyde via silica gel chromatography to obtain pure this compound.
⚠️ Safety Precaution: The Swern oxidation produces acutely toxic carbon monoxide (CO) gas and volatile, malodorous dimethyl sulfide. This entire procedure, including workup, must be performed in a well-ventilated chemical fume hood.[4][9] Used glassware should be rinsed with bleach to oxidize the dimethyl sulfide.[4]
Visualizations
Caption: Synthetic pathway showing the formation of the desired aldehyde and the undesired over-oxidation to a carboxylic acid.
Caption: Step-by-step experimental workflow for the Swern oxidation to prevent over-oxidation.
References
- 1. This compound | Properties, Uses, Safety Data & Supplier Information China [pipzine-chem.com]
- 2. 2-Methylpyridine: Properties, Production process and Uses_Chemicalbook [chemicalbook.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Swern oxidation - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Pinnick oxidation - Wikipedia [en.wikipedia.org]
- 7. Pinnick oxidation | www.wenxuecity.com [wenxuecity.com]
- 8. Pinnick Oxidation: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. byjus.com [byjus.com]
- 10. Swern Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]
- 11. Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. glaserr.missouri.edu [glaserr.missouri.edu]
Troubleshooting low yield in Suzuki coupling with 3-Chloropyridine-2-carboxaldehyde
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low yields in the Suzuki coupling of 3-Chloropyridine-2-carboxaldehyde.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues users might encounter during their experiments, offering potential causes and actionable solutions in a direct question-and-answer format.
Question 1: Why is my Suzuki coupling reaction with this compound resulting in a consistently low yield?
Answer: Low yields with this substrate are common and can stem from several factors related to its specific chemical properties. The primary reasons include:
-
Catalyst Inhibition/Deactivation: The nitrogen atom of the pyridine ring can coordinate to the palladium catalyst, inhibiting its activity.[1] The aldehyde group, being electron-withdrawing and containing a lone pair, can also interact with the catalyst.[2]
-
Substrate Reactivity: Aryl chlorides are inherently less reactive than the corresponding bromides or iodides in the oxidative addition step of the catalytic cycle.[1] The presence of the electron-withdrawing aldehyde group further deactivates the C-Cl bond towards oxidative addition.
-
Aldehyde Group Instability: The carboxaldehyde group is sensitive to certain reaction conditions. It can undergo side reactions such as oxidation, reduction, or condensation, especially under harsh basic conditions or elevated temperatures.[3]
-
Protodeboronation of the Boronic Acid/Ester: A significant side reaction is the replacement of the boronic acid group with a proton from the solvent (e.g., water), which is particularly problematic for electron-deficient or heteroaryl boronic acids.[1][4]
Question 2: I am observing significant amounts of unreacted this compound. How can I improve the conversion?
Answer: Incomplete conversion points to a slow or stalled oxidative addition step. Consider the following adjustments:
-
Switch to a More Active Catalyst System: Standard catalysts like Pd(PPh₃)₄ may be ineffective for this challenging substrate.[1][5] Employ more active, specialized catalyst systems. Buchwald-type ligands (e.g., SPhos, XPhos, RuPhos) paired with a palladium source like Pd₂(dba)₃ or Pd(OAc)₂ are highly recommended for coupling aryl chlorides.[5][6] These bulky, electron-rich ligands accelerate the oxidative addition step and can stabilize the catalyst.[6]
-
Increase Reaction Temperature: Higher temperatures can provide the necessary activation energy to facilitate the C-Cl bond cleavage. However, monitor the reaction closely, as excessive heat can promote decomposition of the starting material or catalyst and increase side reactions.[6]
-
Use an Appropriate Base: A strong, non-nucleophilic base is often required. Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are frequently more effective than weaker bases like sodium carbonate (Na₂CO₃) for difficult couplings.[6][7]
Question 3: My main byproduct appears to be the result of boronic acid decomposition (protodeboronation). What can I do to minimize this?
Answer: Protodeboronation is a common pitfall. To mitigate it:
-
Use a Boronic Ester: Pinacol boronic esters are generally more stable towards protodeboronation than their corresponding boronic acids.[4][8]
-
Consider Alternative Boron Reagents: For particularly sensitive substrates, consider using more robust boron reagents like MIDA boronates or potassium trifluoroborate salts, which are designed for increased stability under basic conditions.[4][9]
-
Use Anhydrous Conditions: Minimize the amount of water in the reaction. While some Suzuki protocols use aqueous mixtures, water is the proton source for this side reaction. Using a base like KF in an anhydrous solvent can be effective.[10]
-
Use Diethanolamine (DABO) Adducts: Complexing the boronic acid with diethanolamine creates air- and water-stable adducts that can be used directly in the coupling reaction and may release the boronic acid slowly under the reaction conditions, minimizing its decomposition.[9]
Question 4: I am seeing a significant amount of homocoupling of my boronic acid (biaryl formation). How can this be prevented?
Answer: Homocoupling is often promoted by the presence of oxygen or improperly reduced Pd(II) precatalysts.[1][6]
-
Ensure Thorough Degassing: Oxygen must be rigorously excluded from the reaction mixture. Degas your solvent thoroughly (e.g., by sparging with argon or nitrogen for 30-60 minutes or using freeze-pump-thaw cycles) and maintain an inert atmosphere throughout the reaction.[7]
-
Use a Pd(0) Source: Using a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can be beneficial. If using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), ensure your conditions are sufficient to generate the active Pd(0) species in situ.
Question 5: Could the aldehyde group itself be causing problems through unwanted side reactions?
Answer: Yes, the aldehyde is a reactive functional group.[3]
-
Avoid Overly Harsh Bases: While a strong base is needed, extremely harsh conditions might promote base-catalyzed side reactions of the aldehyde (e.g., Cannizzaro reaction, aldol condensation if other enolizable protons are present).
-
Protect the Aldehyde: If other strategies fail, a protection-deprotection sequence may be necessary. The aldehyde can be converted to a more robust group (e.g., an acetal), the Suzuki coupling performed, and the aldehyde regenerated in a subsequent step. This adds steps but can salvage a problematic coupling.
Data Presentation: Catalyst System Comparison
The following table summarizes representative yields for Suzuki couplings of analogous electron-deficient chloropyridine substrates under various conditions. This data is intended to provide a predictive framework for optimizing the reaction of this compound.
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Representative Yield (%) | Notes |
| Pd(PPh₃)₄ (5%) | - | Na₂CO₃ (2) | Toluene/H₂O | 100 | < 20% | Often ineffective for unactivated aryl chlorides.[5][6] |
| Pd₂(dba)₃ (2%) | SPhos (4%) | K₃PO₄ (2) | Dioxane | 110 | 75-90% | Highly active system for challenging chloro-heterocycles.[1][6] |
| Pd(OAc)₂ (2%) | XPhos (4%) | Cs₂CO₃ (2) | t-BuOH | 100 | 80-95% | Excellent for sterically hindered and electron-poor substrates.[5] |
| PdCl₂(dppf) (3%) | - | K₂CO₃ (2) | DME/H₂O | 90 | 40-60% | Moderately active; may be a good starting point but often less effective than Buchwald systems.[11] |
Experimental Protocols
Protocol 1: Standard Conditions (Initial Screening)
This protocol uses a common, moderately active catalyst system suitable for initial screening.
-
Reagent Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.5 equiv), and potassium carbonate (K₂CO₃, 2.0 equiv).
-
Catalyst Addition: Add the palladium catalyst, such as PdCl₂(dppf) (3 mol%).
-
Inert Atmosphere: Seal the vial with a septum, then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Solvent Addition: Add degassed solvent (e.g., 1,4-Dioxane/H₂O in a 4:1 ratio) via syringe to achieve a suitable concentration (e.g., 0.1 M).
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed or the reaction stalls (typically 4-24 hours).
-
Workup: Cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: Optimized Conditions for Low Reactivity
This protocol employs a highly active catalyst system designed for challenging substrates.
-
Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the palladium source, such as Pd₂(dba)₃ (2 mol%), and a bulky phosphine ligand, such as SPhos (4 mol%).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon. Repeat three times.
-
Reactant Addition: Under a positive pressure of argon, add this compound (1.0 equiv), the arylboronic acid pinacol ester (1.2 equiv), and potassium phosphate (K₃PO₄, 2.0 equiv).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene) via cannula or syringe.
-
Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitoring & Workup: Follow steps 6 and 7 from Protocol 1.
Visualizations
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting low yields in this specific Suzuki coupling reaction.
Caption: A decision tree for troubleshooting low yields in the Suzuki coupling.
Catalytic Cycle and Common Failure Points
This diagram outlines the key steps of the Suzuki-Miyaura catalytic cycle and highlights where issues with this compound typically arise.
References
- 1. benchchem.com [benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. This compound | Properties, Uses, Safety Data & Supplier Information China [pipzine-chem.com]
- 4. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 9. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Purity of 3-Chloropyridine-2-carboxaldehyde Derivatives
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving the purity of 3-Chloropyridine-2-carboxaldehyde and its derivatives during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in this compound derivatives?
A1: The most prevalent impurities include:
-
Corresponding Carboxylic Acid (3-Chloropyridine-2-carboxylic acid): Arises from the oxidation of the aldehyde group, a common issue with aldehydes.[1][2]
-
Corresponding Alcohol (3-Chloropyridin-2-yl)methanol): Results from over-reduction during synthesis or as a byproduct.
-
Unreacted Starting Materials: Residual precursors from the synthesis.
-
Residual Solvents: Solvents used in the synthesis or purification process that are not completely removed can affect crystal form, stability, and safety.[3][4][5][6][7]
-
Self-Condensation Products: Aldol condensation products can form, especially under basic conditions.[1]
Q2: My sample of this compound has a brownish color. What does this indicate?
A2: A brown coloration in pyridine aldehyde samples often indicates the presence of impurities, which can develop over time.[8] This is frequently due to slow oxidation or other degradation pathways. It is recommended to assess the purity of the material and consider repurification if necessary.
Q3: How can I store this compound derivatives to minimize degradation?
A3: To maintain stability and quality, these compounds should be stored in a cool, dry, and well-ventilated area, away from light, heat sources, and incompatible substances like strong oxidizers, acids, and bases.[9] The packaging should be tightly sealed to prevent moisture ingress and potential leakage.[9]
Q4: What analytical techniques are best for assessing the purity of my compound?
A4: A combination of chromatographic and spectroscopic methods is recommended:
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with UV detection is a powerful tool for quantifying purity and separating the target compound from its impurities.[10][11]
-
Thin-Layer Chromatography (TLC): TLC is excellent for rapid purity assessment and for monitoring the progress of a reaction or purification.[2] Specific stains can help identify certain impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the desired product and identifying impurities by comparing the spectra to a reference.[12][13]
Troubleshooting Guides
Purification by Column Chromatography
Issue: The compound is decomposing on the silica gel column.
-
Cause: Aldehydes can be sensitive to the acidic nature of standard silica gel.[14][15]
-
Solution:
-
Deactivate the Silica Gel: Prepare a slurry of silica gel in your chosen eluent and add 1-2% triethylamine to neutralize the acidic sites.
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina (neutral or basic) or Florisil.[15]
-
Minimize Contact Time: Use flash column chromatography with slightly higher pressure to reduce the time the compound spends on the column.
-
Issue: Poor separation between the aldehyde and a polar impurity (e.g., the corresponding alcohol or acid).
-
Cause: The solvent system (eluent) may be too polar, causing all compounds to elute too quickly.
-
Solution:
-
Decrease Eluent Polarity: Start with a non-polar solvent like hexane and gradually increase the proportion of a more polar solvent like ethyl acetate. Aldehydes are generally less polar than their corresponding alcohols and carboxylic acids and will elute first in a less polar solvent system.[14]
-
Optimize with TLC: Systematically test different solvent systems using TLC to find the optimal mobile phase for separation before running the column.
-
Purification by Recrystallization
Issue: The compound does not crystallize upon cooling.
-
Cause 1: Too much solvent was used, and the solution is not supersaturated.
-
Solution: Gently heat the solution to evaporate some of the solvent and then allow it to cool again.[16]
-
-
Cause 2: The cooling process is too rapid, which can lead to oiling out rather than crystallization.
-
Solution: Allow the flask to cool slowly to room temperature before placing it in an ice bath.
-
-
Cause 3: No nucleation sites are present for crystal growth to begin.
-
Solution: Add a seed crystal of the pure compound to induce crystallization.[16] If no seed crystal is available, gently scratch the inside of the flask with a glass rod at the surface of the liquid.
-
Issue: The recrystallized product is still impure.
-
Cause: The chosen solvent may dissolve the impurities as well as the product, or the impurities may have co-precipitated.
-
Solution:
-
Select a Different Solvent System: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while impurities should remain either soluble or insoluble at all temperatures.[16][17]
-
Use a Solvent/Anti-Solvent System: Dissolve the compound in a minimum amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "bad" or anti-solvent (in which the compound is poorly soluble) until the solution becomes turbid. Allow to cool slowly. A common system for pyridine derivatives is ethyl acetate/hexane.[16][18]
-
HPLC Analysis
Issue: Peak tailing is observed for the main compound.
-
Cause: This can be due to interactions between the basic pyridine nitrogen and active sites on the silica-based column, or column overload.[19][20]
-
Solution:
-
Modify the Mobile Phase: Add a small amount of a competing base, such as triethylamine (0.1%), to the mobile phase to block the active sites on the column.
-
Adjust pH: Use a buffer to control the pH of the mobile phase and ensure the analyte is in a single ionic form.
-
Reduce Sample Concentration: Dilute the sample to avoid overloading the column.[19]
-
Issue: Shifting retention times.
-
Cause: Inconsistent mobile phase composition, temperature fluctuations, or the column not being properly equilibrated.[10][21]
-
Solution:
-
Ensure Proper Mixing and Degassing: Premix the mobile phase solvents and degas them thoroughly.[10]
-
Use a Column Oven: Maintain a constant column temperature to ensure reproducibility.[10]
-
Equilibrate the Column: Before starting a sequence of runs, ensure the column is fully equilibrated with the mobile phase, which may take longer for some methods.
-
Data Presentation
Table 1: Comparison of Common Purification Techniques for Aldehydes
| Technique | Principle | Typical Purity Achieved | Advantages | Disadvantages |
| Column Chromatography | Differential partitioning between a stationary and mobile phase. | >98% | High resolution for complex mixtures. | Can be time-consuming; potential for sample decomposition on the stationary phase.[14][15] |
| Recrystallization | Difference in solubility of the compound and impurities in a solvent at different temperatures. | >99% (if optimized) | Cost-effective; scalable; can yield very high purity. | Requires screening for a suitable solvent; potential for product loss in the mother liquor.[16][17] |
| Aqueous Wash | Partitioning of acidic/basic impurities into an aqueous phase. | Purity improvement depends on the nature of the impurity. | Simple and quick for removing acidic or basic impurities. | Only effective for removing ionizable impurities; may not remove neutral impurities.[1][8] |
| Bisulfite Adduct Formation | Reversible reaction of the aldehyde with sodium bisulfite to form a solid adduct. | >99% | Highly selective for aldehydes; excellent for removing non-aldehyde impurities. | Requires an additional chemical reaction and subsequent decomposition of the adduct to recover the aldehyde.[14][22] |
Experimental Protocols
Protocol 1: Removal of Acidic Impurities by Aqueous Wash
-
Dissolve the crude this compound derivative in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Stopper the funnel and shake vigorously, periodically venting to release any pressure from CO₂ evolution.[8]
-
Allow the layers to separate, then drain the lower organic layer. If the organic layer is on top, drain the aqueous layer.
-
Repeat the wash with the NaHCO₃ solution until no more gas evolution is observed.
-
Wash the organic layer with an equal volume of deionized water, followed by a wash with brine (saturated NaCl solution) to aid in drying.
-
Drain the organic layer into a clean flask and dry it over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filter to remove the drying agent and concentrate the solvent under reduced pressure to obtain the purified product.
Protocol 2: Purification by Flash Column Chromatography
-
Select the Eluent: Using TLC, determine a solvent system that provides good separation (Rf of the desired compound ~0.3). A common starting point is a mixture of hexane and ethyl acetate.
-
Pack the Column: Wet pack a column with silica gel using the selected eluent.
-
Prepare the Sample: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.[23] Alternatively, for poorly soluble compounds, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel.[23]
-
Load the Sample: Carefully apply the prepared sample to the top of the silica gel bed.
-
Elute the Column: Add the eluent and apply gentle pressure to run the column. Collect fractions and monitor them by TLC.
-
Combine and Concentrate: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Protocol 3: Purity Assessment by HPLC
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid for improved peak shape) is often a good starting point.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm).
-
Sample Preparation: Dissolve a small amount of the sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the sample and integrate the peaks. Purity is typically reported as the area percentage of the main peak relative to the total area of all peaks.
Visualizations
Caption: General workflow for the purification and analysis of this compound derivatives.
Caption: Decision-making flowchart for troubleshooting the purification process based on impurity type.
References
- 1. General procedures for the purification of Aldehydes - Chempedia - LookChem [lookchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. veeprho.com [veeprho.com]
- 4. pharmaoffer.com [pharmaoffer.com]
- 5. ema.europa.eu [ema.europa.eu]
- 6. researchgate.net [researchgate.net]
- 7. pharmtech.com [pharmtech.com]
- 8. m.youtube.com [m.youtube.com]
- 9. This compound | Properties, Uses, Safety Data & Supplier Information China [pipzine-chem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. research.rice.edu [research.rice.edu]
- 13. kgroup.du.edu [kgroup.du.edu]
- 14. researchgate.net [researchgate.net]
- 15. Chromatography [chem.rochester.edu]
- 16. benchchem.com [benchchem.com]
- 17. mt.com [mt.com]
- 18. benchchem.com [benchchem.com]
- 19. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 20. Common HPLC Problems & How to Deal With Them [phenomenex.com]
- 21. labcompare.com [labcompare.com]
- 22. reddit.com [reddit.com]
- 23. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Preventing decomposition of 3-Chloropyridine-2-carboxaldehyde during storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the decomposition of 3-Chloropyridine-2-carboxaldehyde during storage.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To ensure the stability of this compound, it should be stored in a cool, dry, and well-ventilated place, protected from light and moisture.[1][2] The recommended storage temperature is between 2-8°C.[3] For long-term storage, it is crucial to keep the compound under an inert atmosphere, such as nitrogen or argon, in a tightly sealed container.[3][4]
Q2: What are the primary decomposition pathways for this compound?
A2: this compound is susceptible to several decomposition pathways. The aldehyde functional group can be readily oxidized to form 3-chloropyridine-2-carboxylic acid, especially when exposed to air.[2] Additionally, like many aldehydes, it can undergo polymerization or condensation reactions over time. Exposure to moisture can lead to hydrolysis, and light can also promote degradation.[1][2]
Q3: I observe a color change in my sample upon storage. What does this indicate?
A3: A color change, such as turning from a white or light yellow solid to a darker or brownish substance, is a common indicator of decomposition. This is often due to the formation of degradation products, including polymers or oxidized species. If you observe a color change, it is recommended to re-analyze the purity of the material before use.
Q4: Can I use any type of container for storing this compound?
A4: It is recommended to use amber glass vials with airtight seals, preferably with a PTFE-lined cap, to protect the compound from light and air. For highly sensitive applications or long-term storage, sealing the container with Parafilm® can provide an additional barrier against atmospheric moisture and oxygen.
Q5: Are there any chemical stabilizers I can add to prevent decomposition?
A5: While the addition of stabilizers is a common practice for some aldehydes, there is no specific stabilizer universally recommended for this compound. The most effective approach is to adhere strictly to the recommended storage conditions. If degradation is a persistent issue, performing a compatibility study with small amounts of potential stabilizers like radical inhibitors (e.g., BHT) or amines could be considered, but this would require thorough validation to ensure it doesn't interfere with downstream applications.
Troubleshooting Guides
Issue 1: Rapid Decomposition Despite Refrigeration
-
Possible Cause: The container may not be properly sealed, allowing for the ingress of air and moisture, even at low temperatures. Frequent opening and closing of the container can also introduce contaminants.
-
Troubleshooting Steps:
-
Verify Seal Integrity: Ensure the container cap is tightly secured. Use high-quality vials with robust seals.
-
Inert Gas Blanket: Before sealing, flush the headspace of the container with a gentle stream of an inert gas like nitrogen or argon to displace air.
-
Aliquot Samples: For frequently used material, consider aliquoting the compound into smaller, single-use vials to avoid repeated exposure of the bulk material to the atmosphere.
-
Use a Desiccator: Store the sealed container inside a desiccator, even within the refrigerator, to provide an additional layer of protection against moisture.
-
Issue 2: Appearance of New Peaks in HPLC/GC Analysis
-
Possible Cause: The new peaks are likely degradation products. The most common degradant is 3-chloropyridine-2-carboxylic acid, but other byproducts from polymerization or condensation can also form.
-
Troubleshooting Steps:
-
Characterize Degradants: If possible, identify the new peaks using techniques like LC-MS or GC-MS to understand the primary decomposition pathway.
-
Forced Degradation Study: Conduct a forced degradation study (see Experimental Protocols below) to intentionally generate degradation products. This can help confirm the identity of the unknown peaks in your stored sample.
-
Review Storage History: Assess if the compound was inadvertently exposed to high temperatures, light, or air.
-
Purification: If the purity has dropped significantly, repurification of the material by a suitable method like recrystallization or chromatography may be necessary.
-
Data on Storage Conditions and Stability
The following table summarizes the recommended storage parameters and potential consequences of deviation. Quantitative stability data can be generated by following the provided experimental protocols.
| Parameter | Recommended Condition | Potential Consequences of Deviation |
| Temperature | 2-8°C (Refrigerated) | Increased rate of decomposition and polymerization. |
| Atmosphere | Inert Gas (Nitrogen, Argon) | Oxidation of the aldehyde to a carboxylic acid. |
| Light | Protected from light (Amber vial) | Photodegradation, leading to various byproducts. |
| Moisture | Dry (Anhydrous conditions) | Hydrolysis and other moisture-mediated reactions. |
| Container | Tightly sealed, airtight | Ingress of oxygen and moisture, leading to degradation. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This study will help identify potential degradation products and establish the intrinsic stability of this compound.
-
Objective: To assess the stability of the compound under various stress conditions.
-
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like acetonitrile.
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Keep at room temperature for 8 hours.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Store a solid sample of the compound at 70°C for 48 hours.
-
Photolytic Degradation: Expose a solid sample to direct sunlight or a photostability chamber for 24 hours.
-
Analysis: At specified time points, withdraw aliquots, neutralize if necessary, and analyze by a stability-indicating HPLC method (see Protocol 2) to determine the percentage of degradation and identify major degradants.
-
Protocol 2: HPLC Method for Purity and Stability Analysis
-
Objective: To quantify the purity of this compound and detect degradation products.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Methodology:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (0.1% formic acid in acetonitrile).
-
Gradient Program: Start with 95% A and 5% B, ramp to 100% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 0.5 mg/mL and filter through a 0.45 µm syringe filter.
-
Analysis: Inject 10 µL of the sample. Purity is calculated based on the area percentage of the main peak relative to the total peak area.
-
Visualizations
Caption: Potential decomposition pathways for this compound.
Caption: Troubleshooting workflow for addressing decomposition during storage.
References
Technical Support Center: Catalyst Selection for Cross-Coupling Reactions of 3-Chloropyridine-2-carboxaldehyde
Welcome to the technical support center for catalyst selection in cross-coupling reactions involving 3-chloropyridine-2-carboxaldehyde. This resource is designed for researchers, scientists, and professionals in drug development to navigate the complexities of these reactions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments.
Troubleshooting and FAQs
This section is organized in a question-and-answer format to directly address common issues and provide actionable solutions for your cross-coupling reactions.
Q1: My Suzuki-Miyaura coupling of this compound is giving low to no yield. What are the primary causes and how can I troubleshoot this?
A1: Low or no product formation in the Suzuki-Miyaura coupling of this compound is a common challenge. This is often due to the low reactivity of the C-Cl bond and potential interference from the aldehyde and pyridine functional groups.[1][2] A systematic approach to troubleshooting is recommended:
-
Catalyst and Ligand Inactivity: The choice of a highly active catalyst system is critical for activating the strong C-Cl bond of a chloropyridine.[1]
-
Recommendation: Standard catalysts like Pd(PPh₃)₄ may be insufficient.[2] Switch to a more active system. Bulky, electron-rich phosphine ligands such as SPhos, XPhos, and RuPhos are highly effective for coupling heteroaryl chlorides.[1] N-heterocyclic carbene (NHC) ligands also offer a powerful alternative.[3]
-
-
Ineffective Base: The base is crucial for the transmetalation step. Its strength and solubility are important factors.
-
Recommendation: Screen strong, non-nucleophilic inorganic bases like potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃).[1] If solubility is an issue, a solvent system like dioxane/water may be beneficial.
-
-
Aldehyde Interference: The aldehyde group can lead to side reactions, such as reduction to an alcohol or decarbonylation at high temperatures.[4]
-
Inadequate Reaction Conditions: Temperature and atmosphere are key.
-
Recommendation: Increase the reaction temperature to 80-120 °C. Ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen) as the active Pd(0) catalyst is sensitive to oxygen.[1]
-
Q2: I am observing significant hydrodehalogenation (replacement of -Cl with -H) in my Buchwald-Hartwig amination. How can I minimize this side reaction?
A2: Hydrodehalogenation is a common side reaction in Buchwald-Hartwig aminations, especially with less reactive aryl chlorides.[6] It occurs when reductive elimination of the desired product is slow, allowing for competing pathways.
-
Ligand Choice: The ligand plays a crucial role in promoting reductive elimination.
-
Recommendation: Employ bulky, electron-rich biarylphosphine ligands such as RuPhos or BrettPhos. These ligands can accelerate the final reductive elimination step, outcompeting the hydrodehalogenation pathway.[6]
-
-
Base Purity: The purity of your base is important.
-
Recommendation: Ensure your base (e.g., NaOt-Bu) is anhydrous and of high purity. Traces of moisture or hydroxide can exacerbate hydrodehalogenation.[6]
-
-
Amine Stoichiometry: The amount of amine can influence the reaction outcome.
-
Recommendation: Using a slight excess of the amine (typically 1.2-1.5 equivalents) can help favor the desired coupling reaction.[6]
-
-
Anhydrous Conditions: Water can be a proton source for hydrodehalogenation.
-
Recommendation: Ensure all reagents and solvents are scrupulously dried before use.[6]
-
Q3: My Sonogashira coupling with this compound is not working. What are the best catalysts and conditions to try?
A3: Sonogashira couplings of aryl chlorides are generally more challenging than those with aryl bromides or iodides and require highly active catalyst systems.[7][8]
-
Catalyst System: A combination of a palladium catalyst and a copper(I) co-catalyst is typically employed.[7]
-
Copper Co-catalyst: Copper(I) iodide (CuI) is the most common co-catalyst.
-
Recommendation: Ensure the CuI is fresh and of high quality.
-
-
Base and Solvent: An amine base is typically used.
-
Recommendation: A common choice is an amine that can also act as a solvent, such as triethylamine or diisopropylamine.[2]
-
-
Aldehyde Protection: As with other cross-coupling reactions, the aldehyde group can be problematic.
-
Recommendation: Protecting the aldehyde as an acetal is a prudent strategy to avoid potential side reactions.[4]
-
Q4: Should I protect the aldehyde group in this compound before performing a cross-coupling reaction?
A4: In many cases, protecting the aldehyde group is a highly recommended strategy.[4] The aldehyde is susceptible to various side reactions under typical cross-coupling conditions, including:
-
Reduction: The aldehyde can be reduced to the corresponding primary alcohol.[4]
-
Imine Formation: In Buchwald-Hartwig amination, the amine nucleophile can condense with the aldehyde to form an imine.[4]
-
Decarbonylation: At elevated temperatures, palladium catalysts can promote the loss of the formyl group.[4]
The most common and effective method for protecting an aldehyde is to convert it to an acetal, which is stable under the basic and nucleophilic conditions of most cross-coupling reactions.[4][5] The acetal can be easily removed with a mild acid workup after the coupling reaction is complete.[5]
Data Presentation: Catalyst Performance in Cross-Coupling of Chloropyridines
The following tables summarize quantitative data for catalyst performance in cross-coupling reactions of chloropyridines. While data for the exact substrate, this compound, is limited in the literature, the following provides a comparative overview for similar substrates. Note: Yields are highly substrate and condition-dependent, and optimization is often required.
Table 1: Catalyst Performance in Suzuki-Miyaura Coupling of Chloropyridines with Arylboronic Acids
| Catalyst System (Pd Source / Ligand) | Base | Solvent | Temp. (°C) | Time (h) | Substrate | Yield (%) | Reference(s) |
| Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | 2-Chloropyridine | 85 | [9] |
| Pd₂(dba)₃ / P(t-Bu)₃ | KF | THF | 50 | Overnight | Resin-supported chloropyrimidine | Moderate | [10] |
| XPhos Pd G3 | K₃PO₄ | 2-MeTHF | 100 | 12-24 | 3-Chloropyridine | High | [2] |
| Pd(OAc)₂ / SPhos | Cs₂CO₃ | 1,4-Dioxane/H₂O | 100 | 18 | 2-Chloropyridine | High | [9] |
Table 2: Catalyst Performance in Buchwald-Hartwig Amination of Chloro- and Aminopyridines
| Catalyst System (Pd Source / Ligand) | Base | Solvent | Temp. (°C) | Amine | Substrate | Yield (%) | Reference(s) |
| Pd₂(dba)₃ / XPhos | LiHMDS | THF | 65 | Morpholine | 3-Bromo-2-aminopyridine | 40 | [11] |
| RuPhos Precatalyst | LiHMDS | THF | 65 | Morpholine | 3-Bromo-2-aminopyridine | High | [11] |
| BrettPhos Precatalyst | LiHMDS | THF | 65 | Various amines | 3-Halo-2-aminopyridines | High | [11] |
| Pd(dba)₂ / XPhos | NaOt-Bu | Toluene | Reflux | Morpholine | 4-Chlorotoluene | 94 | [12] |
Table 3: Catalyst Performance in Sonogashira Coupling of Chloroaromatics
| Catalyst System (Pd Source / Ligand / Co-catalyst) | Base | Solvent | Temp. (°C) | Substrate | Yield (%) | Reference(s) |
| Pd(PhCN)₂Cl₂ / P(t-Bu)₃ / CuI | HN(i-Pr)₂ | Dioxane | RT | Aryl bromides | High | [8] |
| PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 100 | 2-Amino-3-bromopyridines | 72-96 | [8] |
| Oxime Palladacycle / XPhos | Pyrrolidine | Water | 130 | 2-Chloropyridine | 87 | [7] |
Experimental Protocols
The following are general experimental protocols that can be adapted for the cross-coupling of this compound. Note: These protocols should be considered a starting point and may require optimization for your specific coupling partners and desired scale.
Protocol 1: Suzuki-Miyaura Coupling of this compound (Acetal Protected)
-
Protection of the Aldehyde:
-
Dissolve this compound in toluene.
-
Add ethylene glycol (1.5 equivalents) and a catalytic amount of p-toluenesulfonic acid.
-
Heat the mixture to reflux with a Dean-Stark apparatus to remove water.
-
Monitor the reaction by TLC or GC-MS until completion.
-
After cooling, wash the reaction mixture with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the acetal-protected starting material.
-
-
Suzuki-Miyaura Coupling:
-
To an oven-dried Schlenk flask, add the acetal-protected this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Add the palladium acetate (2 mol%) and SPhos ligand (4 mol%).
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Add degassed 1,4-dioxane and water (e.g., 4:1 v/v) via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS (typically 8-24 hours).
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
-
-
Deprotection of the Aldehyde:
-
Dissolve the purified, coupled product in a mixture of THF and 1M aqueous HCl.
-
Stir the mixture at room temperature until the deprotection is complete (monitor by TLC).
-
Neutralize the reaction with saturated aqueous sodium bicarbonate and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the final product.
-
Protocol 2: Buchwald-Hartwig Amination of this compound (Acetal Protected)
-
Protection of the Aldehyde: Follow the procedure described in Protocol 1.
-
Buchwald-Hartwig Amination:
-
In a glovebox or under a stream of inert gas, add the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., RuPhos, 2-4 mol%), and the base (e.g., NaOt-Bu, 1.5-2.5 eq) to a dry Schlenk tube.
-
Add anhydrous, degassed solvent (e.g., toluene) and stir for a few minutes to form the active catalyst.
-
Add the acetal-protected this compound (1.0 eq) and the desired amine (1.2-1.5 eq).
-
Seal the tube and heat the reaction to 80-110 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool to room temperature, quench with saturated aqueous ammonium chloride, and extract with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by flash column chromatography.
-
-
Deprotection of the Aldehyde: Follow the procedure described in Protocol 1.
Protocol 3: Sonogashira Coupling of this compound (Acetal Protected)
-
Protection of the Aldehyde: Follow the procedure described in Protocol 1.
-
Sonogashira Coupling:
-
To an oven-dried Schlenk flask, add the acetal-protected this compound (1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and the copper(I) iodide co-catalyst (5-10 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add an anhydrous, degassed solvent such as triethylamine or a mixture of toluene and triethylamine.
-
Add the terminal alkyne (1.2-1.5 eq) via syringe.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed (monitor by TLC or LC-MS).
-
Upon completion, filter the reaction mixture through a pad of celite, washing with an organic solvent.
-
Concentrate the filtrate and purify the crude product by flash column chromatography.
-
-
Deprotection of the Aldehyde: Follow the procedure described in Protocol 1.
Visualizations
The following diagrams illustrate key workflows and decision-making processes for catalyst selection and troubleshooting in the cross-coupling of this compound.
Caption: Troubleshooting workflow for low-yield cross-coupling reactions.
Caption: Catalyst selection guide based on reaction type.
Caption: General experimental workflow for cross-coupling with aldehyde protection.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Protecting group - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. rua.ua.es [rua.ua.es]
- 8. Pd(PhCN)2Cl2/P(t-Bu)3: A Versatile Catalyst for Sonogashira Reactions of Aryl Bromides at Room Temperature [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Managing Reaction Temperature for Selective Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when managing reaction temperature for selective synthesis.
Frequently Asked questions (FAQs)
Q1: How does reaction temperature influence the selectivity of a synthesis?
Temperature is a critical parameter that can significantly impact the selectivity of a chemical reaction by influencing reaction rates.[1][2][3] Many reactions have multiple potential pathways, leading to different products. Temperature can determine which pathway is favored. For instance, at lower temperatures, the product that forms the fastest (the kinetically favored product) is often dominant.[4] Conversely, higher temperatures can provide enough energy to overcome higher activation barriers, potentially leading to the most stable product (the thermodynamically favored product).[4] An improperly controlled temperature can increase the formation of unwanted byproducts, thereby reducing the selectivity for the desired compound.[2]
Q2: What is the difference between kinetic and thermodynamic control, and how does temperature relate to it?
Kinetic and thermodynamic control are two regimes that dictate the product distribution of a reaction.
-
Kinetic Control: This typically occurs at lower temperatures. The major product is the one that is formed the fastest, meaning it has the lowest activation energy. This product is not necessarily the most stable.[4]
-
Thermodynamic Control: This is favored at higher temperatures. Given enough energy, the reaction equilibrium can be reached, and the most stable product will be the major product, even if its formation is slower.[4]
By manipulating the reaction temperature, you can often switch between kinetic and thermodynamic control to selectively synthesize the desired product.
Q3: What are common signs that my reaction temperature is not optimized for selectivity?
Several indicators may suggest that the reaction temperature is suboptimal:
-
Low yield of the desired product: This is a primary indicator of poor selectivity.
-
Presence of unexpected byproducts: Analysis of the reaction mixture by techniques like HPLC, GC-MS, or NMR may reveal significant quantities of impurities.[2]
-
Inconsistent results between batches: Poor temperature control can lead to variations in product distribution from one experiment to the next.[2][4]
-
Reaction stalling or proceeding too quickly: An incorrect temperature can either fail to provide enough energy for the reaction to proceed or accelerate it to a point where side reactions become significant.[2]
-
Formation of colored impurities: The appearance of unexpected colors can sometimes indicate the formation of degradation products or other byproducts.[2]
Q4: What are the primary methods for controlling temperature in a laboratory setting?
Precise temperature control is crucial for reproducible and selective synthesis. Common laboratory methods include:
-
Heating Mantles: These provide direct heating to round-bottom flasks but can create hot spots if not used with proper stirring.[5]
-
Water and Oil Baths: These offer more uniform heating compared to mantles.[5][6]
-
Jacketed Reactors: A circulating fluid in the jacket provides uniform and controlled heating or cooling.[2]
-
Internal Coils: Coils within the reactor allow for rapid heat exchange.[2]
-
PID Controllers: Proportional-Integral-Derivative controllers are electronic devices that provide precise and automated temperature regulation by adjusting the heating or cooling power.[2]
-
Cryostats and Cooling Baths: For reactions requiring sub-ambient temperatures, cryostats or cooling baths with mixtures like ice/salt or dry ice/acetone are used.[7]
Troubleshooting Guides
Issue 1: Low Selectivity - Multiple Products Observed
| Possible Cause | Troubleshooting Steps |
| Reaction temperature is too high. | Lowering the reaction temperature can favor the kinetically controlled product, which might be the desired one.[4] |
| Reaction temperature is too low. | Gradually increase the temperature in 10-20°C increments. Some reactions require a certain activation energy to favor the desired pathway.[4] |
| Inconsistent temperature control. | Ensure your temperature control system is calibrated and functioning correctly. Use a calibrated thermometer to monitor the internal reaction temperature. |
| Inadequate mixing. | Poor stirring can lead to localized hot or cold spots, resulting in a mixture of products.[5] Ensure vigorous and consistent stirring. |
Issue 2: Reaction is Too Slow or Incomplete
| Possible Cause | Troubleshooting Steps |
| Low reaction temperature. | Gradually increase the reaction temperature in 10-20°C increments. Be aware that higher temperatures might decrease selectivity.[4] |
| Inappropriate solvent. | The solvent may not be suitable for the reaction at the desired temperature. Consider a solvent with a higher boiling point to allow for higher reaction temperatures.[4] |
| Insufficient catalyst activity. | If using a catalyst, its activity might be temperature-dependent. Ensure the temperature is within the optimal range for the catalyst.[8] |
Issue 3: Inconsistent Results Between Batches
| Possible Cause | Troubleshooting Steps |
| Poor temperature control. | Precisely control the temperature, stirring rate, and addition rates. Ensure consistent use of the same equipment and setup.[4] |
| Variability in reagent quality. | Use reagents from the same batch for a series of experiments.[4] |
| Trace impurities. | Small amounts of water or oxygen can affect certain reactions. Ensure all glassware is dry and solvents are properly degassed if necessary.[4] |
Data Presentation
The following tables summarize the impact of temperature on reaction selectivity and yield from hypothetical example reactions.
Table 1: Effect of Temperature on Selectivity for Product A
| Reaction | Temperature (°C) | Rate Constant (k, s⁻¹) | Selectivity for Product A (%) |
| Example Reaction 1 | 25 | 1.2 x 10⁻⁴ | 95 |
| 50 | 4.5 x 10⁻⁴ | 88 | |
| 75 | 1.5 x 10⁻³ | 75 | |
| Example Reaction 2 | 0 | 2.0 x 10⁻⁵ | 98 (Kinetic Product) |
| 50 | 3.1 x 10⁻⁴ | 70 | |
| 100 | 9.8 x 10⁻⁴ | 40 (Thermodynamic Product Favored) |
Data is illustrative and will vary for each specific reaction.
Table 2: Impact of Inlet Temperature on Conversion, Selectivity, and Yield
| Inlet Temperature (K) | Exit Temperature (K) | Conversion (%) | Selectivity (%) | Yield (%) |
| 473 | 1679 | 49 | 74 | 37 |
| 673 | 1839 | 60 | 68 | 39 |
| 873 | 1910 | 64 | 63 | 37 |
| 1073 | 1968 | 66 | 56 | 36 |
| 1273 | 2017 | 68 | 49 | 33 |
| 1473 | 2063 | 70 | 42 | 29 |
| 1673 | 2111 | 71 | 36 | 25 |
| 1873 | 2167 | 72 | 29 | 21 |
This table illustrates how increasing temperature can increase conversion but decrease selectivity and yield in some exothermic reactions.[9]
Experimental Protocols
Protocol: Optimizing Reaction Temperature for Selectivity
Objective: To determine the optimal reaction temperature that maximizes the selectivity for a desired product while minimizing the formation of byproducts.
Materials:
-
Reactants, solvent, and catalyst for the specific reaction.
-
Temperature-controlled reactor setup (e.g., jacketed reactor with a circulator).
-
Stirring mechanism (e.g., magnetic stirrer or overhead stirrer).
-
Inert atmosphere setup (if required).
-
Analytical instruments for reaction monitoring (e.g., TLC, HPLC, GC-MS).
Procedure:
-
Initial Temperature Selection: Based on literature precedents or theoretical calculations, choose an initial temperature range to investigate. A common approach is to test a low, medium, and high temperature (e.g., 20°C, 40°C, and 60°C).[2]
-
Reaction Setup: Assemble the reactor system and ensure the temperature control unit is calibrated and functioning correctly. Charge the reactor with the reactants and solvent under the appropriate atmosphere.
-
Temperature Equilibration: Set the temperature controller to the first target temperature (e.g., 20°C). Allow the reaction mixture to reach and stabilize at the set temperature before initiating the reaction.
-
Reaction Initiation and Monitoring: Initiate the reaction (e.g., by adding the final reagent or catalyst). Monitor the reaction progress at regular intervals using an appropriate analytical technique to quantify the formation of the desired product and any significant byproducts.[2]
-
Data Collection: Collect samples at various time points to determine the reaction profile at that temperature.
-
Repeat for Other Temperatures: Repeat steps 3-5 for the other selected temperatures (e.g., 40°C and 60°C).[2]
-
Data Analysis: Plot the yield of the desired product and the formation of byproducts as a function of temperature. Identify the temperature at which the ratio of the desired product to the byproducts is maximized. This is the optimal temperature under the tested conditions.[2]
-
Refinement (Optional): If necessary, perform additional experiments at temperatures around the identified optimum to further refine the ideal reaction temperature.[2]
Visualizations
Caption: Figure 1: Conceptual Relationship between Temperature and Selectivity.
Caption: Figure 2: Workflow for Troubleshooting Temperature-Related Selectivity Issues.
References
- 1. fiveable.me [fiveable.me]
- 2. benchchem.com [benchchem.com]
- 3. quora.com [quora.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. How To Run A Reaction [chem.rochester.edu]
- 8. researchgate.net [researchgate.net]
- 9. The Effect of Temperature Change [faculty.washington.edu]
Technical Support Center: Reactions Involving 3-Chloropyridine-2-carboxaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Chloropyridine-2-carboxaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions performed with this compound?
A1: this compound is a versatile building block in organic synthesis. The aldehyde functional group readily undergoes several common reactions, including:
-
Reductive Amination: To form substituted amines. This is a widely used reaction in medicinal chemistry for the synthesis of amine derivatives.
-
Grignard Reaction: To produce secondary alcohols. This classic carbon-carbon bond-forming reaction is essential for creating more complex molecular scaffolds.
-
Wittig Reaction: To synthesize alkenes. This reaction is a reliable method for converting aldehydes into vinyl groups.
-
Reduction: To form (3-chloro-2-pyridinyl)methanol using reducing agents like sodium borohydride.[1]
-
Oxidation: To yield 3-chloropyridine-2-carboxylic acid.[1]
Q2: What are the key safety precautions when working with this compound and its reactions?
A2: Always consult the Safety Data Sheet (SDS) before handling this compound and any other reagents. General safety precautions include:
-
Working in a well-ventilated fume hood.
-
Wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Grignard reagents are highly reactive and can ignite spontaneously in air. All Grignard reactions must be conducted under strictly anhydrous conditions and an inert atmosphere (e.g., nitrogen or argon).
-
Many reagents used in these reactions are flammable, corrosive, or toxic. Handle all chemicals with care and have appropriate spill containment materials readily available.
Q3: How does the pyridine nitrogen affect the work-up procedure?
A3: The pyridine nitrogen is basic and can be protonated under acidic conditions. This can be advantageous for purification, as the resulting pyridinium salt is often water-soluble, allowing for separation from non-basic organic impurities through an acid-base extraction. However, it also means that during an acidic work-up, the product may partition into the aqueous layer. To recover the product, the aqueous layer must be neutralized or basified to deprotonate the pyridine nitrogen, followed by extraction with an organic solvent.
Troubleshooting Guides
Grignard Reaction Work-up
Issue: Low yield of the desired secondary alcohol after work-up.
| Potential Cause | Troubleshooting Step |
| Incomplete reaction | Before work-up, monitor the reaction by Thin Layer Chromatography (TLC) to ensure the consumption of the starting aldehyde. |
| Wurtz-coupling byproduct formation | This side reaction can occur between the Grignard reagent and any unreacted alkyl halide. Ensure slow addition of the alkyl halide during the Grignard reagent formation. |
| Product loss during extraction | During acidic work-up (e.g., with NH4Cl), the pyridine nitrogen can be protonated, making the product water-soluble. After the initial extraction, neutralize or slightly basify the aqueous layer and re-extract with an organic solvent to recover any dissolved product. |
| Decomposition of Grignard reagent | Ensure all glassware is flame-dried and the reaction is performed under a strict inert atmosphere to prevent quenching of the Grignard reagent by moisture or oxygen. |
Issue: Formation of an emulsion during aqueous work-up.
| Potential Cause | Troubleshooting Step |
| Presence of magnesium salts | Add a saturated solution of sodium chloride (brine) to the separatory funnel to help break the emulsion. |
| Insufficient solvent volume | Add more of both the organic and aqueous phases to dilute the mixture. |
| Vigorous shaking | Gently invert the separatory funnel multiple times instead of vigorous shaking. |
Reductive Amination Work-up
Issue: Presence of unreacted starting aldehyde or imine intermediate in the final product.
| Potential Cause | Troubleshooting Step |
| Incomplete imine formation | If performing a two-step procedure, ensure the imine is fully formed before adding the reducing agent. This can be facilitated by the addition of a catalytic amount of acid (e.g., acetic acid) and removal of water. |
| Insufficient reducing agent | Use a slight excess of the reducing agent (e.g., NaBH4, NaBH3CN). |
| Decomposition of reducing agent | Add the reducing agent portion-wise to control the reaction temperature, as some reducing agents can decompose at elevated temperatures. |
Issue: Difficulty in separating the desired amine product from the reaction mixture.
| Potential Cause | Troubleshooting Step |
| Product is water-soluble | If the product is a primary or secondary amine, it can be protonated with a dilute acid (e.g., 1M HCl) and extracted into the aqueous phase, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified and the product re-extracted with an organic solvent. |
| Excess starting amine | If the starting amine is volatile, it can be removed under reduced pressure. Alternatively, a scavenger resin can be used to remove the excess amine. |
Wittig Reaction Work-up
Issue: Contamination of the product with triphenylphosphine oxide (TPPO).
| Method | Description | Advantages | Disadvantages |
| Crystallization | TPPO is often crystalline and can sometimes be removed by recrystallization of the crude product from a suitable solvent system. TPPO has low solubility in non-polar solvents like hexane or pentane.[2] | Can be a simple and effective method for obtaining pure product without chromatography. | Finding a suitable solvent system where the product is soluble and TPPO is insoluble can be challenging. |
| Precipitation with Metal Salts | TPPO forms insoluble complexes with certain metal salts like zinc chloride (ZnCl2) or magnesium chloride (MgCl2). Adding a solution of the metal salt can precipitate the TPPO complex, which can then be removed by filtration.[2][3][4] | Effective for removing large quantities of TPPO. Can be performed in polar solvents where other methods might fail.[3] | The product must be soluble in the chosen solvent and not coordinate with the metal salt. Requires an additional filtration step. |
| Column Chromatography | TPPO is a relatively polar compound and can be separated from less polar products by silica gel chromatography. | A very general and effective method for purification. | Can be time-consuming and requires larger volumes of solvent, which may not be ideal for large-scale reactions. |
Experimental Protocols
Protocol 1: General Work-up Procedure for Grignard Reaction
-
Quenching: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a saturated aqueous solution of ammonium chloride (NH4Cl) dropwise with vigorous stirring to quench the reaction.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) three times.
-
Washing: Combine the organic layers and wash with brine (saturated NaCl solution).
-
Drying: Dry the organic layer over anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4).
-
Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel or recrystallization.
Protocol 2: General Work-up Procedure for Reductive Amination (using NaBH4)
-
Quenching: Cool the reaction mixture in an ice bath. Slowly add water or a saturated aqueous solution of sodium bicarbonate (NaHCO3) to quench any unreacted NaBH4.
-
Extraction: Extract the mixture with an organic solvent (e.g., ethyl acetate, dichloromethane) three times.
-
Washing: Combine the organic layers and wash with brine.
-
Drying: Dry the organic layer over anhydrous Na2SO4 or MgSO4.
-
Solvent Removal: Filter and concentrate the organic phase under reduced pressure.
-
Purification: The crude product can be purified by column chromatography or by an acid-base extraction as described in the troubleshooting section.
Protocol 3: Work-up for Wittig Reaction with TPPO Removal by Precipitation
-
Solvent Removal: Concentrate the reaction mixture under reduced pressure.
-
Precipitation: Dissolve the crude residue in a minimal amount of a suitable solvent (e.g., ethanol). Add a solution of zinc chloride (2 equivalents relative to triphenylphosphine) in the same solvent.[2] Stir the mixture for 1-2 hours at room temperature to allow for the precipitation of the TPPO-ZnCl2 complex.[2]
-
Filtration: Filter the mixture to remove the precipitated TPPO complex.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude product.
-
Further Purification: If necessary, further purify the product by column chromatography.
Visualizations
Caption: Workflow for a typical Grignard reaction work-up.
References
Validation & Comparative
A Comparative Guide to Catalysts for Suzuki-Miyaura Coupling of Halopyridines
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern synthetic chemistry, enabling the formation of carbon-carbon bonds with broad functional group tolerance. For researchers in pharmaceutical and materials science, the functionalization of pyridine scaffolds is of paramount importance. However, the Suzuki coupling of halopyridines can be challenging due to the potential for the pyridine nitrogen to inhibit the palladium catalyst. The choice of catalyst system—comprising a palladium precursor and a ligand—is therefore critical to the success of these transformations, influencing reaction yields, selectivity, and substrate scope.
This guide provides an objective comparison of various palladium catalysts for the Suzuki-Miyaura coupling of halopyridines, supported by experimental data and detailed protocols. We will compare the performance of traditional catalysts, modern Buchwald-type precatalysts, and N-heterocyclic carbene (NHC) ligated systems.
Data Presentation: Catalyst Performance in Suzuki Coupling of Halopyridines
The following table summarizes the performance of representative palladium catalysts for the Suzuki-Miyaura coupling of various halopyridines with phenylboronic acid, based on literature reports. The reactivity of the C-X bond generally follows the trend I > Br > Cl, with chloropyridines being the most challenging substrates to activate.
| Catalyst/Precatalyst | Ligand | Halopyridine Substrate | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | Catalyst Loading (mol%) |
| Pd(PPh₃)₄ | PPh₃ | 2-Chloropyridine | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | 85 | 3 |
| Pd(PPh₃)₄ | PPh₃ | 3-Bromopyridine | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 6 | 96[1] | 3[1] |
| PdCl₂(dppf) | dppf | 4-Chloropyridine | K₃PO₄ | Dioxane | 100 | 16 | 92[2] | 2 |
| XPhos Pd G3 | XPhos | 2-Chloropyridine-3-boronic acid | K₃PO₄ | THF or Toluene | 80-100 | 2-8 | >90[3] | 1-2[3] |
| SPhos Pd G3 | SPhos | 2-Chloropyridine-3-boronic acid | K₃PO₄ | 1,4-Dioxane | 100 | 4-12 | >90[3] | 1-2[3] |
| PEPPSI™-IPr | IPr | 2-Chloropyridine | K₂CO₃ | Dioxane/H₂O | 80 | 4 | 92[4] | 2[4] |
| Pd₂(dba)₃ / XPhos | XPhos | 3-Chloropyridine | K₃PO₄ | Dioxane | 110 | 12 | 91[1] | 1.5 (Pd) / 3 (Ligand) |
| Pd(OAc)₂ / PPh₃ | PPh₃ | 3-Iodopyridine | K₂CO₃ | DMF | 90 | 2 | 98[1] | 2 (Pd) |
| Pd(OAc)₂ / SPhos | SPhos | 2-Bromo-4-iodopyridine (at C4) | K₂CO₃ | Toluene/H₂O | 100 | 8 | ~90-98[5] | 2 (Pd) |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are generalized and may require optimization for specific substrates.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling using Pd(PPh₃)₄ [1][3]
This protocol is suitable for more reactive halopyridines such as bromo- and iodopyridines.
-
Materials:
-
Halopyridine (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)
-
Sodium Carbonate (Na₂CO₃) (2.0 mmol, 2.0 equiv)
-
Solvent system: Toluene (4 mL), Ethanol (1 mL), Water (1 mL)
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
To an oven-dried Schlenk flask, add the halopyridine, arylboronic acid, and sodium carbonate.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the Pd(PPh₃)₄ catalyst to the flask.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 6-24 hours.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: High-Turnover Protocol for Suzuki-Miyaura Coupling of Chloropyridines using a Buchwald Precatalyst [1][3]
This protocol utilizes a modern, air- and moisture-stable Buchwald G3 precatalyst, which is highly effective for less reactive chloropyridines.
-
Materials:
-
Chloropyridine (1.0 mmol, 1.0 equiv)
-
Arylboronic acid pinacol ester (1.5 mmol, 1.5 equiv)
-
XPhos Pd G3 (0.02 mmol, 2 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
Anhydrous Tetrahydrofuran (THF) (5 mL)
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
To an oven-dried reaction vessel containing a magnetic stir bar, add the chloropyridine, arylboronic acid pinacol ester, potassium phosphate, and the XPhos Pd G3 precatalyst.
-
Seal the vessel and purge with an inert gas for 5-10 minutes.
-
Add the degassed anhydrous THF via syringe.
-
Stir the reaction mixture at 80 °C and monitor its progress by TLC, GC, or LC-MS.
-
Upon completion (typically within 2-8 hours), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite, washing the pad with additional ethyl acetate.
-
Concentrate the filtrate and purify the residue by flash chromatography.
-
Protocol 3: General Procedure for Suzuki-Miyaura Coupling using an NHC-Palladium Precatalyst [4]
This protocol is based on the use of a commercially available NHC-palladium precatalyst, PEPPSI-IPr.
-
Materials:
-
2-Chloropyridine derivative (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
PEPPSI-IPr catalyst (0.02 mmol, 2 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol)
-
1,4-Dioxane (4 mL)
-
Water (1 mL)
-
Reaction vial with a magnetic stir bar
-
Inert atmosphere setup (Argon or Nitrogen)
-
-
Procedure:
-
To a reaction vial equipped with a magnetic stir bar, add the 2-chloropyridine derivative, arylboronic acid, potassium carbonate, and PEPPSI-IPr catalyst.
-
Seal the vial and purge with an inert gas.
-
Add the degassed 1,4-dioxane and water.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4 hours.
-
Follow the work-up and purification steps outlined in Protocol 1.
-
Mandatory Visualization
The following diagram illustrates a general workflow for selecting and optimizing a catalyst system for the Suzuki-Miyaura coupling of halopyridines.
Caption: Catalyst selection workflow for halopyridine Suzuki coupling.
References
A Comparative Guide to Alternatives for 3-Chloropyridine-2-carboxaldehyde in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of alternative reagents to 3-Chloropyridine-2-carboxaldehyde, a critical building block in the synthesis of a wide range of therapeutic agents. The unique reactivity of its aldehyde and chloro- functionalities allows for its use in the development of novel antibacterial, anti-inflammatory, and anti-tumor drugs.[1] This document explores viable alternatives, presenting their synthetic utility, and offering experimental data to inform your research and development endeavors.
Overview of this compound and its Alternatives
This compound is a versatile heterocyclic aldehyde. The aldehyde group readily participates in reactions such as reductive amination, Pictet-Spengler condensation, and the formation of thiosemicarbazones, while the chlorine atom can be displaced through nucleophilic aromatic substitution or engaged in cross-coupling reactions.
This guide focuses on alternatives where the 3-chloro substituent is replaced by other functional groups, influencing the reagent's reactivity, and the biological activity of the resulting compounds. The primary alternatives covered are:
-
3-Bromopyridine-2-carboxaldehyde: Offers similar reactivity to its chloro- counterpart, often used in the synthesis of pharmaceuticals and agrochemicals.[2]
-
3-Fluoropyridine-2-carboxaldehyde: The high electronegativity of fluorine can alter the electronic properties of the pyridine ring, potentially enhancing metabolic stability and binding affinity of the final compound.[3][4]
-
3-Aminopyridine-2-carboxaldehyde: The amino group provides a handle for further functionalization and has been incorporated into potent anti-tumor agents.[5]
-
3-Methoxypyridine-2-carboxaldehyde: This reagent is a key building block in the synthesis of various pharmaceuticals, with the methoxy group influencing the molecule's polarity and solubility.[6]
Comparative Performance in Key Synthetic Reactions
The following tables summarize the performance of this compound and its alternatives in key synthetic transformations relevant to drug discovery.
Reductive Amination
Reductive amination is a cornerstone of medicinal chemistry for the synthesis of secondary and tertiary amines.[7] The reaction involves the formation of an imine or iminium ion from an aldehyde and an amine, which is then reduced in situ.[7]
| Aldehyde | Amine | Reducing Agent | Solvent | Yield (%) | Reference |
| This compound | Benzylamine | NaBH(OAc)₃ | DCE | ~85 (estimated) | General procedure[8] |
| 3-Fluoropyridine-2-carboxaldehyde | Various amines | NaBH(OAc)₃ | DCE | Not specified | General utility mentioned[3] |
| 3-Bromopyridine-2-carboxaldehyde | Substituted anilines | NaBH(OAc)₃ | DCE | 70-85 (typical) | General procedures |
| 3-Methoxypyridine-2-carboxaldehyde | Primary/Secondary amines | NaBH₃CN | MeOH | 60-90 (typical) | General procedures |
Note: Yields are indicative and can vary based on specific substrates and reaction conditions.
Pictet-Spengler Reaction
The Pictet-Spengler reaction is a powerful method for constructing tetrahydro-β-carboline and related heterocyclic scaffolds found in numerous natural products and pharmaceuticals.[9] The reaction involves the condensation of a β-arylethylamine with an aldehyde, followed by an acid-catalyzed intramolecular cyclization.[4][9]
| Aldehyde | Amine | Catalyst/Solvent | Yield (%) | Reference |
| Pyridine-2-carboxaldehyde | Tryptamine methyl ester | Triphenylacetic acid/TFE | 84-99 | [10][11] |
| This compound | 2-(Furan-2-yl)ethanamine | HCl/AcOH | 50 (Method A) | [12] |
| Other substituted benzaldehydes | 2-(5-methylfuran-2-yl)ethanamine | HCl/AcOH | 15-58 (Method B) | [9][13] |
Note: The yields in the Pictet-Spengler reaction are highly dependent on the electronic nature of the substituents on the aldehyde.[13]
Application in the Synthesis of Kinase Inhibitors
Substituted pyridine-2-carboxaldehydes are key precursors for the synthesis of a variety of kinase inhibitors, which are a major class of anti-cancer drugs.[14]
VEGFR-2 Inhibitors
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, a critical process in tumor growth and metastasis.[5][15]
| Precursor Aldehyde | Resulting Compound Class | Target Kinase | IC₅₀ (nM) | Reference |
| Substituted Pyridine Carboxaldehydes | Pyridine-derived cyanoacetohydrazones | VEGFR-2 | 120 - 130 | [16][17] |
| Substituted Pyridine Carboxaldehydes | Nicotinamide-based derivatives | VEGFR-2 | 60.83 | [18] |
PIM-1 Kinase Inhibitors
PIM-1 kinase is a proto-oncogene that is overexpressed in various cancers and is involved in cell survival and proliferation.[19][20]
| Precursor Aldehyde | Resulting Compound Class | Target Kinase | IC₅₀ (nM) | Reference |
| 3-Aminopyridine-2-carboxaldehyde | Pyrido[2,3-d]pyrimidines | PIM-1 | 11.4 - 17.2 | Not directly cited, but related structures are. |
| Substituted Pyridine Carboxaldehydes | Pyridine-based coupled amides | PIM-1 | 14.3 | [11] |
GSK-3β Inhibitors
Glycogen synthase kinase-3β (GSK-3β) is implicated in a range of diseases, including cancer, Alzheimer's disease, and bipolar disorder.[21]
| Precursor Aldehyde | Resulting Compound Class | Target Kinase | IC₅₀ (nM) | Reference |
| 3-Methoxypyridine-2-carboxaldehyde | Imidazo[1,5-a]pyridine-3-carboxamides | GSK-3β | 70 | [22] |
| 2,3-Diaminopyridine derived aldehydes | Imine derivatives | GSK-3β | Potent inhibitors | [23][24] |
Experimental Protocols
General Procedure for the Synthesis of Pyridine-2-carboxaldehyde Thiosemicarbazones
This protocol is a general method for the synthesis of thiosemicarbazones, which are known to have significant antitumor activity.[25]
-
Reaction Setup: In a 50 mL flask, combine the substituted pyridine-2-carboxaldehyde (0.5 mmol) and thiosemicarbazide (0.5 mmol).[26]
-
Solvent Addition: Add 20 mL of ethanol to the flask.
-
Reaction: Stir the mixture at 373 K (100 °C) for 30 minutes.[26]
-
Purification: Allow the reaction mixture to cool, and recrystallize the resulting solid from ethanol to afford the pure thiosemicarbazone.[26]
A microwave-assisted variation of this protocol can significantly reduce the reaction time to 90 seconds at 900W.[27]
General Procedure for the Pictet-Spengler Reaction
This procedure describes a semi-one-pot method for the synthesis of tetrahydrofuro[3,2-c]pyridines.[13]
-
Imine Formation: To a solution of the desired aldehyde (1.0 mmol) in dry acetonitrile (1 mL), add 2-(5-methylfuran-2-yl)ethanamine (1.0 mmol). Heat the reaction mixture at 82 °C for 1 hour and then concentrate to dryness.
-
Cyclization: Dissolve the crude imine in glacial acetic acid (750 µL) and add concentrated HCl (500 µL) portionwise. Stir the reaction mixture at 70 °C for 5 hours.
-
Workup: After cooling, add aqueous NaOH to the reaction mixture. The product can then be extracted with an organic solvent and purified by column chromatography.
Visualizing the Biological Context and Experimental Design
To better understand the biological relevance and experimental workflows, the following diagrams are provided.
References
- 1. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. commerce.bio-rad.com [commerce.bio-rad.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and evaluation of novel inhibitors of Pim-1 and Pim-2 protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 8. rsc.org [rsc.org]
- 9. Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
- 11. Tunable and Cooperative Catalysis for Enantioselective Pictet-Spengler Reaction with Varied Nitrogen-Containing Heterocyclic Carboxaldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of Novel Imidazopyridine GSK-3β Inhibitors Supported by Computational Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chemmethod.com [chemmethod.com]
- 14. Design, synthesis and anticancer evaluation of novel hydrazide-2-oxindole analogues as GSK-3β kinase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Pyridine-derived VEGFR-2 inhibitors: Rational design, synthesis, anticancer evaluations, in silico ADMET profile, and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. PIM1 - Wikipedia [en.wikipedia.org]
- 20. Frontiers | PIM1 signaling in immunoinflammatory diseases: an emerging therapeutic target [frontiersin.org]
- 21. researchgate.net [researchgate.net]
- 22. Exploring Novel GSK-3β Inhibitors for Anti-Neuroinflammatory and Neuroprotective Effects: Synthesis, Crystallography, Computational Analysis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Synthesis and evaluation of novel GSK-3β inhibitors as multifunctional agents against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. sciforum.net [sciforum.net]
Efficacy of 3-Chloropyridine-2-carboxaldehyde Derivatives as Enzyme Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of 3-Chloropyridine-2-carboxaldehyde derivatives as enzyme inhibitors. While direct and extensive research on this specific class of compounds is emerging, this document synthesizes available data on related pyridine-2-carboxaldehyde derivatives to project their potential and compares them with established inhibitors. The focus is on their activity against key enzyme targets, including urease, ribonucleotide reductase, and cholinesterases.
Data Presentation: Comparative Inhibitory Activity
The following tables summarize the inhibitory concentrations (IC50) and inhibition constants (Ki) of various pyridine-2-carboxaldehyde derivatives against different enzymes. This data is compiled from multiple studies to provide a basis for comparing the potential efficacy of 3-chloro-substituted analogs.
Table 1: Urease Inhibition
| Compound | Substituent on Pyridine Ring | IC50 (µM) | Reference Compound | IC50 (µM) |
| 5-chloropyridine-2-yl-methylene hydrazine carbothioamide | 5-Chloro | 1.07 ± 0.043 | Thiourea | 18.93 ± 0.004 |
| Pyridine-2-yl-methylene hydrazine carboxamide | Unsubstituted | 2.18 ± 0.058 | Thiourea | 18.93 ± 0.004 |
| 6-methylpyridine-2-yl-methylene hydrazine carbothioamide | 6-Methyl | 6.41 ± 0.023 | Thiourea | 18.93 ± 0.004 |
| 6-methylpyridine-2-yl-methylene hydrazine carboxamide | 6-Methyl | 3.41 ± 0.011 | Thiourea | 18.93 ± 0.004 |
Table 2: Ribonucleotide Reductase Inhibition
| Compound | Substituent on Pyridine Ring | IC50 (µM) | Reference Compound | IC50 (µM) |
| 5-(Ethylamino)pyridine-2-carboxaldehyde thiosemicarbazone | 5-Ethylamino | 1.0 | Hydroxyurea | >1000 |
| 5-(Methylamino)pyridine-2-carboxaldehyde thiosemicarbazone | 5-Methylamino | 1.3 | Hydroxyurea | >1000 |
| 5-(Allylamino)pyridine-2-carboxaldehyde thiosemicarbazone | 5-Allylamino | 1.4 | Hydroxyurea | >1000 |
| Triapine (3-Aminopyridine-2-carboxaldehyde thiosemicarbazone) | 3-Amino | Potent | Hydroxyurea | >1000 |
Table 3: Cholinesterase Inhibition
| Compound | Enzyme | IC50 (µM) | Reference Compound | IC50 (µM) |
| CoRx-6Cl2 (a Co complex of a Schiff base with a 5-Cl-pyridine) | AChE | 0.97 ± 0.02 | Donepezil | 0.03 ± 0.01 |
| CoRx-1Cl2 (a Co complex of a Schiff base with an unsubstituted pyridine) | AChE | 1.91 ± 0.08 | Donepezil | 0.03 ± 0.01 |
| CoRx-1Cl2 (a Co complex of a Schiff base with an unsubstituted pyridine) | BuChE | 12.97 ± 2.46 | Donepezil | 6.41 ± 0.34 |
Experimental Protocols
Detailed methodologies for the key enzyme inhibition assays are provided below. These protocols are based on established methods and can be adapted for the evaluation of this compound derivatives.
Protocol 1: Urease Inhibition Assay
This protocol is adapted from studies on pyridine carboxamide and carbothioamide derivatives.
Materials:
-
Jack bean urease
-
Urea (substrate)
-
Phosphate buffer (pH 7.4)
-
Phenol red (indicator)
-
Test compounds (this compound derivatives)
-
Standard inhibitor (e.g., Thiourea)
-
96-well microplate reader
Procedure:
-
Prepare stock solutions of the test compounds and the standard inhibitor in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add 25 µL of the test compound solution at various concentrations.
-
Add 25 µL of urease enzyme solution to each well and incubate at 37°C for 15 minutes.
-
Initiate the reaction by adding 50 µL of urea solution.
-
The reaction mixture also contains phenol red as a pH indicator. The hydrolysis of urea to ammonia and carbon dioxide leads to an increase in pH, which is indicated by a color change of the phenol red.
-
Measure the increase in absorbance at a specific wavelength (e.g., 560 nm) in a kinetic mode for 10-15 minutes at 37°C.
-
The rate of reaction is determined from the linear portion of the absorbance versus time curve.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to a control without the inhibitor.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Protocol 2: Cholinesterase Inhibition Assay (Ellman's Method)
This is a widely used method for measuring the activity of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[1][2]
Materials:
-
Acetylcholinesterase (from electric eel) or Butyrylcholinesterase (from equine serum)
-
Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (0.1 M, pH 8.0)
-
Test compounds
-
Standard inhibitor (e.g., Donepezil)
-
96-well microplate reader
Procedure:
-
Prepare working solutions of the enzyme, substrate, DTNB, test compounds, and standard inhibitor in phosphate buffer.
-
In a 96-well plate, add 140 µL of phosphate buffer, 20 µL of the test compound solution at various concentrations, and 20 µL of the enzyme solution.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for 15 minutes to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding 20 µL of the substrate solution (ATCI or BTCI) and 20 µL of the DTNB solution to each well.
-
Immediately measure the increase in absorbance at 412 nm in a kinetic mode for 10-15 minutes. The yellow color is produced from the reaction of thiocholine (product of substrate hydrolysis) with DTNB.
-
Determine the rate of reaction from the linear portion of the absorbance versus time curve.
-
Calculate the percentage of inhibition and the IC50 values as described in the urease inhibition assay protocol.
Mandatory Visualizations
Synthesis of this compound Derivatives
The following diagram illustrates the general synthetic pathways for producing thiosemicarbazone and Schiff base derivatives from this compound.
References
Spectroscopic Analysis for the Structural Confirmation of 3-Chloropyridine-2-carboxaldehyde: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the expected spectroscopic data for 3-Chloropyridine-2-carboxaldehyde against alternative structures and related compounds. By presenting key spectral features alongside experimental data from similar molecules, this document serves as a valuable resource for the structural confirmation of this important synthetic intermediate.
Spectroscopic Data Comparison
The structural elucidation of this compound relies on the unique combination of spectroscopic signatures from its constituent functional groups: a pyridine ring, a chlorine substituent, and an aldehyde group. Below, we present a comparison of the expected spectroscopic data for the target molecule with that of relevant compounds: Pyridine-2-carboxaldehyde, 3-Chloropyridine, and the isomeric 2-Chloro-3-pyridinecarboxaldehyde.
¹H NMR Spectroscopy Data
The proton NMR spectrum is expected to show three distinct aromatic protons with chemical shifts and coupling constants characteristic of a 2,3-disubstituted pyridine ring. The aldehyde proton will appear as a singlet at a downfield chemical shift.
| Compound | H-4 (ppm) | H-5 (ppm) | H-6 (ppm) | Aldehyde-H (ppm) |
| This compound (Predicted) | ~7.6 | ~7.4 | ~8.6 | ~10.0 |
| Pyridine-2-carboxaldehyde | 7.88 | 7.54 | 8.80 | 10.09 |
| 3-Chloropyridine | 7.57 | - | 8.79 | - |
| 2-Chloro-3-pyridinecarboxaldehyde | 8.27 | 7.65 | 8.67 | 10.28 |
¹³C NMR Spectroscopy Data
The carbon NMR spectrum will provide key information on the carbon skeleton. The carbonyl carbon of the aldehyde will have a characteristic downfield shift. The substitution pattern on the pyridine ring will influence the chemical shifts of the ring carbons.
| Compound | C-2 (ppm) | C-3 (ppm) | C-4 (ppm) | C-5 (ppm) | C-6 (ppm) | C=O (ppm) |
| This compound (Predicted) | ~152 | ~135 | ~125 | ~138 | ~150 | ~192 |
| Pyridine-2-carboxaldehyde | 153.5 | 127.3 | 137.1 | 121.9 | 150.0 | 193.4 |
| 3-Chloropyridine | 147.9 | 130.5 | 138.0 | 124.1 | 149.2 | - |
| 2-Chloro-3-pyridinecarboxaldehyde | - | - | - | - | - | - |
Infrared (IR) Spectroscopy Data
The IR spectrum is dominated by a strong absorption band corresponding to the C=O stretching vibration of the aromatic aldehyde. The C-Cl stretching frequency will also be present.
| Compound | C=O Stretch (cm⁻¹) | C-Cl Stretch (cm⁻¹) |
| This compound (Predicted) | ~1705 | ~850-550 |
| Pyridine-2-carboxaldehyde | ~1700 | - |
| 3-Chloropyridine | - | ~780 |
| 2-Chloro-3-pyridinecarboxaldehyde | Not Found | Not Found |
Mass Spectrometry Data
Mass spectrometry will show the molecular ion peak (M⁺) and characteristic fragmentation patterns. The presence of chlorine will be indicated by the M+2 isotope peak with an intensity of approximately one-third of the molecular ion peak. Common fragmentation includes the loss of the aldehyde group (CHO) and the chlorine atom.
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| This compound | 141/143 | 112 (M-CHO), 78 (M-Cl-HCN) |
| Pyridine-2-carboxaldehyde | 107 | 79 (M-CO), 52 |
| 3-Chloropyridine | 113/115 | 78 (M-Cl) |
| 2-Chloro-3-pyridinecarboxaldehyde | 141/143 | 112, 78 |
Experimental Protocols
Standard protocols for acquiring the spectroscopic data are outlined below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
¹H NMR Acquisition: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.
-
¹³C NMR Acquisition: Acquire the spectrum on the same instrument. Typical parameters include a 45° pulse width, a relaxation delay of 2-5 seconds, and a larger number of scans compared to ¹H NMR for adequate signal-to-noise. Proton decoupling is typically used.
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the solid sample directly on the ATR crystal. For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
Data Acquisition: Record the spectrum on a Fourier Transform Infrared (FTIR) spectrometer, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder should be recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method such as direct infusion, or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for separation prior to analysis.
-
Ionization: Use an appropriate ionization technique. Electron Ionization (EI) is common for volatile compounds and provides detailed fragmentation patterns. Electrospray Ionization (ESI) is a softer technique often used for less volatile or thermally labile compounds.
-
Data Acquisition: Acquire the mass spectrum over a suitable mass-to-charge (m/z) range to observe the molecular ion and key fragment ions.
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the structural elucidation of an organic compound using spectroscopic methods.
Caption: Workflow for structural confirmation of a synthesized compound.
Comparative study of synthesis routes for substituted pyridine-2-carboxaldehydes
For Researchers, Scientists, and Drug Development Professionals
Substituted pyridine-2-carboxaldehydes are pivotal intermediates in the synthesis of a wide array of pharmaceuticals and biologically active compounds. Their versatile reactivity makes them essential building blocks in drug discovery and development. This guide provides a comparative analysis of several key synthetic routes to access these valuable compounds, offering an objective look at their performance supported by experimental data. Detailed methodologies for each approach are provided to facilitate practical application in the laboratory.
Comparative Analysis of Synthetic Routes
The selection of an optimal synthetic route to a target substituted pyridine-2-carboxaldehyde is contingent on several factors, including the availability of starting materials, desired substitution pattern, scalability, and overall efficiency. This section summarizes the quantitative data for four distinct and commonly employed methods.
| Synthesis Route | Starting Material | Key Reagents | Reaction Time | Overall Yield (%) | Substrate Scope/Limitations |
| 1. Oxidation of 2-Methylpyridines | Substituted 2-Methylpyridine | Selenium Dioxide (SeO₂) | 6 - 24 h | 40 - 70% | Good for nitro-substituted pyridines. Over-oxidation to the carboxylic acid can be a side reaction.[1] |
| 2. Sommelet Reaction | Substituted 2-(Chloromethyl)pyridine | Hexamethylenetetramine, H₂O | 4 - 12 h | 50 - 80% | Requires the corresponding halomethylpyridine precursor. Generally clean reaction with good yields. |
| 3. Oxidation of 2-Pyridinemethanols | Substituted 2-Pyridinemethanol | Activated Manganese Dioxide (MnO₂) | 2 - 24 h | 70 - 95% | Mild and selective method. Requires the prior synthesis of the corresponding alcohol. The activity of MnO₂ can be variable.[2] |
| 4. Stille Vinylation and Ozonolysis | Substituted 2-Halopyridine | Vinyltributylstannane, Pd catalyst; O₃ | 2 steps (Stille: 12-24h; Ozonolysis: 1-2h) | 60 - 85% (two steps) | Modern and high-yielding route. Tolerates a wide range of functional groups. Requires handling of toxic organotin reagents and ozonolysis equipment.[3] |
Experimental Protocols
Oxidation of Substituted 2-Methylpyridines with Selenium Dioxide
This method provides a direct route to pyridine-2-carboxaldehydes from readily available 2-methylpyridines. The use of selenium dioxide is particularly effective for substrates bearing electron-withdrawing groups.
Protocol for the synthesis of 3-Nitro-pyridine-2-carboxaldehyde: [1]
-
A mixture of 3-nitro-2-picoline (1.0 eq) and selenium dioxide (1.2 eq) in dioxane is heated at reflux for 6 hours.
-
The reaction mixture is cooled to room temperature and the black precipitate of elemental selenium is removed by filtration.
-
The filtrate is concentrated under reduced pressure.
-
The residue is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 3-nitro-pyridine-2-carboxaldehyde.
-
Yield: Typically in the range of 40-60%.
Sommelet Reaction of Substituted 2-(Chloromethyl)pyridines
The Sommelet reaction offers a classical and reliable method for the conversion of 2-(halomethyl)pyridines to the corresponding aldehydes.
Protocol for the synthesis of 4-Methoxy-pyridine-2-carboxaldehyde:
-
To a solution of 2-(chloromethyl)-4-methoxypyridine (1.0 eq) in chloroform, hexamethylenetetramine (1.2 eq) is added, and the mixture is stirred at room temperature for 12 hours.
-
The resulting precipitate (the hexaminium salt) is collected by filtration, washed with cold chloroform, and dried.
-
The hexaminium salt is then hydrolyzed by refluxing in a 1:1 mixture of water and acetic acid for 4 hours.
-
After cooling, the reaction mixture is neutralized with a saturated aqueous solution of sodium bicarbonate and extracted with dichloromethane.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.
-
The crude product is purified by flash chromatography to give 4-methoxy-pyridine-2-carboxaldehyde.
-
Yield: Typically 60-80%.
Oxidation of Substituted 2-Pyridinemethanols with Manganese Dioxide
This protocol is advantageous due to its mild reaction conditions and high selectivity, minimizing over-oxidation. The preparation of the starting 2-pyridinemethanol is a prerequisite.
Protocol for the synthesis of 5-Bromo-pyridine-2-carboxaldehyde:
-
A suspension of (5-bromo-pyridin-2-yl)methanol (1.0 eq) and activated manganese dioxide (10 eq by weight) in chloroform is stirred vigorously at room temperature.[2]
-
The reaction progress is monitored by thin-layer chromatography (TLC). The reaction time can vary from 2 to 24 hours depending on the activity of the MnO₂.
-
Upon completion, the reaction mixture is filtered through a pad of celite, and the filter cake is washed thoroughly with chloroform.
-
The combined filtrate is concentrated under reduced pressure to yield 5-bromo-pyridine-2-carboxaldehyde.
-
Yield: Generally high, in the range of 80-95%.
Stille Vinylation and Ozonolysis of Substituted 2-Halopyridines
This two-step sequence represents a modern and versatile approach, particularly useful for complex substrates. It involves a palladium-catalyzed cross-coupling reaction followed by oxidative cleavage.
Protocol for the synthesis of 4-Phenyl-pyridine-2-carboxaldehyde: [3]
Step A: Stille Vinylation
-
A mixture of 2-bromo-4-phenylpyridine (1.0 eq), vinyltributylstannane (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) in anhydrous toluene is heated at reflux under an inert atmosphere (e.g., argon) for 12-24 hours.
-
After cooling, the reaction mixture is diluted with diethyl ether and washed with an aqueous solution of potassium fluoride to remove tin byproducts.
-
The organic layer is dried, concentrated, and the crude 4-phenyl-2-vinylpyridine is purified by column chromatography.
-
Yield: Typically 70-90%.
Step B: Ozonolysis
-
The purified 4-phenyl-2-vinylpyridine (1.0 eq) is dissolved in a mixture of dichloromethane and methanol at -78 °C.
-
Ozone is bubbled through the solution until a blue color persists, indicating complete consumption of the starting material.
-
The solution is then purged with nitrogen or oxygen to remove excess ozone.
-
A reducing agent, such as dimethyl sulfide (DMS) or triphenylphosphine (TPP), is added, and the mixture is allowed to warm to room temperature and stirred for 1-2 hours.
-
The solvent is removed under reduced pressure, and the residue is purified by chromatography to afford 4-phenyl-pyridine-2-carboxaldehyde.
-
Yield: Typically 85-95%.
Visualizing the Synthetic Pathways
To better illustrate the logical flow of the synthetic strategies and their comparative nature, the following diagrams are provided.
Caption: Comparative workflow of synthetic routes to pyridine-2-carboxaldehydes.
Caption: Decision-making flowchart for selecting a synthetic route.
References
- 1. Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Manganese Dioxide, MnO2 - Wordpress [reagents.acsgcipr.org]
- 3. RU2198875C2 - Methods of synthesis of pyridine-2-carboxaldehyde thiosemicarbazones and intermediate pyridine-2-carboxaldehydes - Google Patents [patents.google.com]
Chloro- vs. Bromo-Substituted Pyridine Aldehydes: A Comparative Guide to Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of chloro- and bromo-substituted pyridine aldehydes, focusing on their cytotoxicity, antimicrobial effects, and enzyme inhibition. Due to a lack of direct comparative studies on simple halogenated pyridine aldehydes, this guide also incorporates data from structurally related pyridine derivatives to elucidate the potential impact of chloro versus bromo substitution.
Executive Summary
Halogenated pyridine scaffolds are of significant interest in medicinal chemistry due to their presence in numerous biologically active compounds. The introduction of a chloro or bromo substituent can significantly influence the pharmacokinetic and pharmacodynamic properties of the parent molecule. This guide summarizes available data to highlight the nuanced differences in biological activity imparted by these two halogens on the pyridine ring, particularly when an aldehyde functional group is also present. While direct comparative data on simple chloro- and bromo-substituted pyridine aldehydes is limited in publicly available literature, analysis of related compounds suggests that the nature of the halogen can impact potency and spectrum of activity.
Data Presentation: A Comparative Overview
The following tables summarize the available quantitative data for the biological activities of chloro- and bromo-substituted pyridine derivatives.
Table 1: Comparative Cytotoxicity Data (IC50 in µM)
| Compound Class | Chloro-Substituted Derivative | IC50 (µM) | Bromo-Substituted Derivative | IC50 (µM) | Cancer Cell Line(s) | Reference(s) |
| Pyrano[3,2-c]pyridones | 3-Chloro-4-arylpyrano-[3,2-c]-pyridone | >100 | 3-Bromo-4-arylpyrano-[3,2-c]-pyridone | Submicromolar to low micromolar | HeLa | [1] |
| Quinazoliniminium Halides | 2-chloro-3-(4-methoxyphenyl)quinazolin-4(3H)-iminium chloride | 0.9 - 2.1 | Not Available | - | L1210 leukemia | [2] |
| Pyridine-carbonitriles | 4-(4-chlorophenyl)-3-cyanopyridine | > corresponding bromophenyl derivative | 4-(4-bromophenyl)-3-cyanopyridine | Moderate activity | MCF-7, PC3, HCT-116 | [3] |
Table 2: Comparative Antimicrobial Activity Data (MIC in µg/mL)
| Compound Class | Chloro-Substituted Derivative | MIC (µg/mL) | Bromo-Substituted Derivative | MIC (µg/mL) | Microbial Strain(s) | Reference(s) |
| Halogenated Pyrimidines | 2,4-dichloro-5-fluoropyrimidine | 50 | 5-bromo-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine | Not specified, but active | Staphylococcus aureus | [1] |
| Pyrrolidinedione Analogues | N-phenyl with -Cl | Active | N-phenyl with -Br | Active | Biofilm-forming strains | [4] |
Note: The data presented is derived from various studies and may not represent a direct head-to-head comparison under identical experimental conditions.
Key Findings from Comparative Data
From the limited available data on structurally related compounds, a few trends can be observed:
-
Cytotoxicity: In the case of pyrano[3,2-c]pyridones, the bromo-substituted derivatives demonstrated significantly higher cytotoxicity against HeLa cells compared to their chloro-substituted counterparts.[1] This suggests that for this particular scaffold, bromine may be more effective at enhancing anticancer activity.
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to assess the biological activity of these compounds.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the chloro- and bromo-substituted pyridine aldehydes for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell growth by 50%.
Antimicrobial Susceptibility Testing: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[5]
Protocol:
-
Preparation of Compound Dilutions: Perform serial two-fold dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism.
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate at an appropriate temperature and duration for the specific microorganism.
-
Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Signaling Pathways and Mechanisms of Action
Halogenated pyridine derivatives can exert their biological effects through the modulation of various cellular signaling pathways, often leading to apoptosis (programmed cell death).
p38 Mitogen-Activated Protein Kinase (MAPK) Pathway
The p38 MAPK pathway is a key signaling cascade involved in cellular responses to stress, inflammation, and apoptosis.[6][7] Some pyridine-containing compounds have been shown to inhibit p38 MAPK, leading to downstream effects on cell proliferation and survival.[6]
Caption: Inhibition of the p38 MAPK pathway by halogenated pyridine aldehydes.
Nuclear Factor-kappa B (NF-κB) Signaling Pathway
The NF-κB pathway is a crucial regulator of inflammatory responses, cell survival, and proliferation. Dysregulation of this pathway is implicated in various diseases, including cancer. Some pyridine derivatives have been shown to inhibit NF-κB activation.[8][9]
Caption: Inhibition of the NF-κB signaling pathway.
Experimental Workflow for Apoptosis Induction Analysis
The induction of apoptosis is a common mechanism of action for cytotoxic compounds. The following workflow outlines a typical experimental approach to assess apoptosis.
Caption: Workflow for assessing apoptosis induction by flow cytometry.
Conclusion
References
- 1. Antiproliferative and Apoptosis Inducing Properties of Pyrano[3,2-c]pyridones Accessible by a One-Step Multicomponent Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioactivity of synthetic 2-halo-3-aryl-4(3H)-quinazoliniminium halides in L1210 leukemia and SK-BR-3 mammary tumor cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Expanded Library of Novel 2,3-Pyrrolidinedione Analogues Exhibit Anti-biofilm Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyridinylquinoxalines and pyridinylpyridopyrazines as lead compounds for novel p38 alpha mitogen-activated protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pyridine N-oxide derivatives inhibit viral transactivation by interfering with NF-kappaB binding - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Purity of Synthesized 3-Chloropyridine-2-carboxaldehyde: A Comparative Guide to Analytical Techniques
For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized intermediates like 3-Chloropyridine-2-carboxaldehyde is a critical step in the journey from laboratory to market. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical methods—Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy—for the robust purity validation of this key building block.
The purity of this compound, a vital intermediate in the synthesis of various pharmaceutical compounds, directly impacts reaction yields, impurity profiles, and the safety and efficacy of the final active pharmaceutical ingredient (API).[1][2] Therefore, employing a reliable and accurate analytical method for its purity determination is paramount for quality control and regulatory compliance. While HPLC is a widely adopted technique, a thorough understanding of its performance in comparison to other methods is essential for selecting the most appropriate approach based on specific analytical goals.
High-Performance Liquid Chromatography (HPLC): The Industry Standard
HPLC is a cornerstone of pharmaceutical analysis due to its high resolution, sensitivity, and specificity in separating and quantifying compounds.[3] For a polar aromatic compound like this compound, a reversed-phase HPLC (RP-HPLC) method is the most common and effective approach.
Experimental Protocol: A Proposed RP-HPLC Method
This protocol outlines a starting point for developing a validated RP-HPLC method for the purity analysis of this compound.
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for its proven ability to separate aromatic compounds.[3]
-
Mobile Phase: A gradient elution is often employed to ensure the separation of both polar and non-polar impurities.
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: 0.1% Formic Acid in Acetonitrile
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: The maximum absorption wavelength (λmax) should be determined, but a starting point of 270 nm is recommended based on the chromophores present. The DAD should be set to monitor a wider range (e.g., 200-400 nm) to detect potential impurities with different spectral properties.
-
Injection Volume: 10 µL
2. Sample and Standard Preparation:
-
Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.
-
Sample Solution (0.1 mg/mL): Prepare the sample solution in the same manner as the standard solution using the synthesized batch of this compound to be tested. Filter the solution through a 0.45 µm syringe filter before injection.
3. Data Analysis and Quantification:
-
The purity is determined by calculating the area percentage of the main peak relative to the total area of all detected peaks in the chromatogram.
-
For a more accurate assay, a calibration curve should be constructed using a series of standard solutions of known concentrations.
Comparative Analysis: HPLC vs. Alternative Methods
While HPLC is a robust technique, other methods offer unique advantages and can provide complementary information. The choice between them depends on factors such as the nature of potential impurities, required sensitivity, and the need for structural information.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative NMR (qNMR) |
| Principle | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on their boiling points and interaction with a stationary phase, followed by mass-based detection. | Quantification based on the direct proportionality between the integral of an NMR signal and the number of atomic nuclei.[4] |
| Applicability | Ideal for non-volatile and thermally labile compounds.[5] | Suitable for volatile and thermally stable compounds. Derivatization may be required for polar compounds.[6] | Applicable to any soluble compound with NMR-active nuclei. Provides structural information. |
| Sample Preparation | Relatively simple, typically involves dissolution and filtration. | Can be more complex, often requiring derivatization to increase volatility.[5] | Straightforward dissolution in a deuterated solvent with an internal standard.[4] |
| Sensitivity | High, typically in the parts-per-million (ppm) to parts-per-billion (ppb) range, depending on the detector.[5] | Very high, especially with a mass spectrometer, often in the ppb range or lower.[5] | Generally lower sensitivity compared to chromatographic methods, especially for minor impurities.[2] |
| Purity Determination | Typically based on area percent, assuming all components have similar detector responses. | Can provide quantitative data and identify volatile impurities based on their mass spectra.[6] | Provides a direct, primary method of quantification without the need for identical standards for each impurity.[7] |
| Impurity Identification | Retention time provides limited identification. Coupling with MS (LC-MS) is required for structural elucidation. | Provides mass spectra which can be used to identify unknown volatile impurities by library matching or interpretation. | Provides detailed structural information about impurities, aiding in their identification. |
| Typical Purity Range | Commercial batches of this compound are often found with purities of ≥97% or ≥98%.[8][9] | Can detect and quantify volatile impurities at very low levels. | Can provide a highly accurate assay value for the main component. |
Visualizing the Workflow and Decision-Making Process
To further clarify the experimental and logical flows, the following diagrams are provided.
Conclusion and Recommendations
For routine quality control and purity assessment of synthesized this compound, HPLC is the recommended technique . Its robustness, precision, and suitability for non-volatile compounds make it a reliable workhorse in a pharmaceutical development setting.[6][10] The proposed RP-HPLC method provides a solid foundation for method development and validation.
However, for a comprehensive impurity profile, especially during process development or troubleshooting, orthogonal techniques are invaluable.
-
GC-MS is the preferred method for identifying and quantifying trace volatile impurities that may not be detected by HPLC.[6]
-
qNMR offers a powerful, non-destructive method for obtaining a highly accurate assay value and can provide crucial structural information about both the main component and any significant impurities, without the need for specific impurity reference standards.[4][7]
Ultimately, a combination of these techniques may be necessary to build a complete picture of the purity and impurity profile of synthesized this compound, ensuring the highest quality for downstream applications in drug discovery and development.
References
- 1. This compound | Properties, Uses, Safety Data & Supplier Information China [pipzine-chem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. emerypharma.com [emerypharma.com]
- 5. GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better? [eureka.patsnap.com]
- 6. benchchem.com [benchchem.com]
- 7. Quantitative NMR (qNMR) | Pharmacognosy Institute (PHCI) | University of Illinois Chicago [pharmacognosy.pharmacy.uic.edu]
- 8. 2-氯-3-吡啶甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]
- 9. nbinno.com [nbinno.com]
- 10. drawellanalytical.com [drawellanalytical.com]
A Researcher's Guide to the Cross-Reactivity of Antibodies Targeting 3-Chloropyridine-2-carboxaldehyde Derivatives
For researchers, scientists, and professionals in drug development, understanding the specificity of antibodies generated against small molecule haptens is paramount. This guide provides a comprehensive overview of the methodologies required to produce and characterize antibodies against 3-Chloropyridine-2-carboxaldehyde, a key intermediate in various chemical syntheses. Given the absence of commercially available, pre-validated antibodies for this specific hapten, this document outlines the necessary experimental workflows, from immunogen preparation to cross-reactivity profiling. The presented data is hypothetical, illustrating the expected outcomes of such an experimental series and offering a comparative framework for newly generated antibodies.
Introduction to Hapten Immunogenicity
Small molecules like this compound are not immunogenic on their own. To elicit an antibody response, they must be covalently linked to a larger carrier protein, such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA). This hapten-carrier conjugate can then be used to immunize an animal model to generate antibodies. The resulting antibodies will have varying degrees of specificity for the hapten, the linker used for conjugation, and the carrier protein. A critical aspect of antibody characterization is to determine its cross-reactivity with structurally similar molecules. This ensures the antibody's specificity and reliability in downstream applications.
Experimental Design and Methodologies
The generation and characterization of antibodies against this compound derivatives involve a multi-step process. This section details the essential experimental protocols.
Experimental Workflow
Caption: Overall experimental workflow for antibody production and characterization.
Protocol 1: Synthesis of Hapten-Carrier Conjugate
This protocol describes the conjugation of this compound to a carrier protein using the carbodiimide crosslinker EDC. This method creates a stable amide bond between the carboxyl groups on the hapten (after modification to introduce a carboxyl group) and the primary amines on the carrier protein.
Materials:
-
This compound derivative with a carboxyl-containing linker
-
Carrier protein (KLH for immunization, BSA for assays)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer (e.g., MES buffer, pH 4.5-6.0)
-
Conjugation Buffer (e.g., PBS, pH 7.2-7.5)
-
Dialysis tubing or desalting column
Procedure:
-
Hapten Activation: Dissolve the carboxylated hapten derivative in Activation Buffer. Add a 2-5 fold molar excess of EDC and NHS. Incubate for 15-30 minutes at room temperature.
-
Carrier Protein Preparation: Dissolve the carrier protein in Conjugation Buffer.
-
Conjugation: Add the activated hapten solution to the carrier protein solution. Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
Purification: Remove excess unconjugated hapten and crosslinker byproducts by dialysis against PBS or by using a desalting column.
-
Characterization: Confirm conjugation and estimate the hapten-to-carrier ratio using methods such as MALDI-TOF mass spectrometry or UV-Vis spectroscopy.
Protocol 2: Polyclonal Antibody Production
This protocol outlines a general procedure for generating polyclonal antibodies in a host animal, such as a rabbit.
Materials:
-
Hapten-KLH conjugate (immunogen)
-
Adjuvant (e.g., Freund's Complete Adjuvant for the primary immunization and Freund's Incomplete Adjuvant for boosts)
-
Host animal (e.g., New Zealand White rabbit)
-
Sterile saline
Procedure:
-
Pre-immune Bleed: Collect a blood sample from the animal before the first immunization to serve as a negative control.
-
Primary Immunization: Emulsify the immunogen with an equal volume of Freund's Complete Adjuvant. Inject the emulsion subcutaneously at multiple sites on the animal.
-
Booster Immunizations: At 2-4 week intervals, administer booster injections of the immunogen emulsified in Freund's Incomplete Adjuvant.
-
Titer Monitoring: Collect small blood samples 7-10 days after each booster injection to monitor the antibody titer using an indirect ELISA.
-
Antibody Collection: Once a high antibody titer is achieved, perform a terminal bleed to collect the antiserum.
-
Purification: Purify the polyclonal antibodies from the serum using protein A/G affinity chromatography.
Protocol 3: Competitive ELISA for Cross-Reactivity Analysis
This assay is used to determine the specificity of the generated antibodies by measuring their ability to bind to the target hapten in the presence of various structurally related compounds.
Materials:
-
Hapten-BSA conjugate (coating antigen)
-
Purified anti-hapten antibodies
-
This compound and its derivatives (competitors)
-
96-well ELISA plates
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Blocking Buffer (e.g., PBS with 1% BSA)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP)
-
TMB substrate
-
Stop Solution (e.g., 2M H₂SO₄)
Procedure:
-
Plate Coating: Coat the wells of a 96-well plate with the hapten-BSA conjugate diluted in Coating Buffer. Incubate overnight at 4°C.
-
Washing and Blocking: Wash the plate with Wash Buffer to remove unbound antigen. Block the remaining protein-binding sites by adding Blocking Buffer and incubating for 1-2 hours at room temperature.
-
Competition: In a separate plate or tubes, pre-incubate a fixed concentration of the primary antibody with varying concentrations of the free hapten or its derivatives (competitors).
-
Incubation: Add the antibody-competitor mixtures to the coated and blocked ELISA plate. Incubate for 1-2 hours at room temperature.
-
Secondary Antibody: Wash the plate and add the HRP-conjugated secondary antibody. Incubate for 1 hour at room temperature.
-
Detection: Wash the plate and add TMB substrate. After a suitable color development, stop the reaction with Stop Solution.
-
Data Analysis: Read the absorbance at 450 nm. The signal will be inversely proportional to the amount of competitor that binds to the primary antibody. Calculate the IC50 (the concentration of competitor that inhibits 50% of the antibody binding) for each derivative. The cross-reactivity is typically expressed as a percentage relative to the target hapten.
Hypothetical Cross-Reactivity Data
The following table presents hypothetical cross-reactivity data for a polyclonal antibody raised against a this compound-KLH conjugate. The data is derived from a competitive ELISA as described above.
| Compound Name | Structure | IC50 (nM) | Cross-Reactivity (%) |
| This compound |
| 50 | 100% |
| 2-Chloropyridine-3-carboxaldehyde |
| 850 | 5.9% |
| 3-Bromopyridine-2-carboxaldehyde |
| 150 | 33.3% |
| Pyridine-2-carboxaldehyde |
| >10,000 | <0.5% |
| 3-Chloropyridine |
| >10,000 | <0.5% |
Cross-Reactivity (%) = (IC50 of this compound / IC50 of derivative) x 100
Interpretation of Results
Based on the hypothetical data, the antibody exhibits high specificity for this compound. The cross-reactivity with the positional isomer, 2-Chloropyridine-3-carboxaldehyde, is significantly lower, indicating that the position of the chlorine and aldehyde groups is crucial for antibody recognition. There is moderate cross-reactivity with the bromo-substituted analog, suggesting that the halogen at the 3-position is tolerated to some extent, but chlorine is preferred. The lack of significant cross-reactivity with pyridine-2-carboxaldehyde and 3-chloropyridine demonstrates that both the chlorine at the 3-position and the aldehyde at the 2-position are essential components of the epitope recognized by the antibody.
Signaling Pathways and Logical Relationships
While this compound itself is not known to be directly involved in specific signaling pathways, antibodies generated against it can be utilized in various applications that intersect with cellular signaling research. For example, if this molecule is a metabolite of a drug or a biomarker, these antibodies could be used to detect its presence and quantify its levels, which may correlate with the activity of certain pathways.
The logical relationship in developing a specific antibody for such a hapten can be visualized as follows:
Caption: Logical flow from immunogen design to application.
Conclusion
This guide provides a foundational framework for the development and characterization of antibodies against this compound derivatives. By following the outlined experimental protocols, researchers can generate and validate antibodies with high specificity. The provided hypothetical data serves as a benchmark for evaluating the performance of newly developed antibodies and underscores the importance of comprehensive cross-reactivity testing for ensuring their suitability in various research and diagnostic applications.
Benchmarking 3-Chloropyridine-2-carboxaldehyde: A Comparative Guide for Multicomponent Reactions
For researchers, scientists, and drug development professionals, the selection of building blocks in organic synthesis is a critical decision that directly impacts reaction efficiency, yield, and the structural diversity of compound libraries. This guide provides a comparative performance benchmark of 3-Chloropyridine-2-carboxaldehyde against other aldehydes in key multicomponent reactions, supported by experimental data and detailed protocols.
This compound is a versatile heterocyclic aldehyde recognized for its utility as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and materials.[1] Its unique structure, featuring both a reactive aldehyde group and a chlorine-substituted pyridine ring, allows for a variety of chemical transformations, including nucleophilic substitution, condensation, oxidation, and reduction.[1] This guide focuses on its performance in the renowned Biginelli and Hantzsch multicomponent reactions, crucial for the synthesis of dihydropyrimidinones and dihydropyridines, respectively. These scaffolds are of significant interest in medicinal chemistry.
Performance in the Biginelli Reaction
The Biginelli reaction is a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea or thiourea, typically under acidic conditions, to produce 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).[2][3] These DHPMs are a class of compounds with a wide range of biological activities.
Table 1: Comparative Performance of Aldehydes in the Biginelli Reaction
| Aldehyde | β-Ketoester/1,3-Dicarbonyl | Amide/Urea Source | Catalyst | Solvent | Reaction Time | Yield (%) | Reference |
| 2-Chlorobenzaldehyde | Ethyl acetoacetate | 1-(5-methylisoxazol-3-yl)-3-phenyl thiourea | Ceric ammonium nitrite (10 mol%) | Methanol | 3 h | 80-90 | [4] |
| Benzaldehyde | Ethyl acetoacetate | Urea | Polyphosphate ester | - | - | 94 | [5] |
| 4-Methoxybenzaldehyde | Methyl acetoacetate | Urea | Benzyltriethylammonium chloride (10 mol%) | Solvent-free | - | - | [6] |
| Substituted Benzaldehydes | Indane-1,3-dione | Thiourea | - | - | - | - | [2] |
Note: The performance of this compound in a similar Biginelli reaction is expected to be influenced by the electronic effects of the pyridine nitrogen and the chlorine substituent.
Experimental Protocol: Biginelli Reaction with 2-Chlorobenzaldehyde
The following protocol is adapted from the work of Rajanarendar et al. for the synthesis of isoxazolyl-dihydropyrimidine-thione carboxylates.[4]
Materials:
-
2-Chlorobenzaldehyde
-
Ethyl acetoacetate
-
1-(5-methylisoxazol-3-yl)-3-phenyl thiourea
-
Ceric ammonium nitrite (CAN)
-
Methanol
Procedure:
-
A mixture of 2-chlorobenzaldehyde (1 mmol), ethyl acetoacetate (1 mmol), 1-(5-methylisoxazol-3-yl)-3-phenyl thiourea (1 mmol), and ceric ammonium nitrite (10 mol%) in methanol is prepared.
-
The reaction mixture is heated at 80°C for 3 hours.
-
After completion of the reaction (monitored by TLC), the solvent is evaporated.
-
The residue is purified by column chromatography to afford the desired product.
Performance in the Hantzsch Pyridine Synthesis
The Hantzsch synthesis is a multicomponent reaction that typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia or ammonium acetate to form a dihydropyridine.[7][8][9] These products can then be oxidized to the corresponding pyridine derivatives.[7][8] 1,4-dihydropyridines are a well-known class of calcium channel blockers.[8]
Specific experimental data for the use of this compound in the Hantzsch synthesis is not detailed in the provided search results. However, the reaction is known to be compatible with a wide range of aromatic and heteroaromatic aldehydes.[7] The performance is generally influenced by the electronic nature of the aldehyde; electron-withdrawing groups can sometimes lead to lower yields or require modified reaction conditions.
Table 2: General Performance of Aldehydes in the Hantzsch Pyridine Synthesis
| Aldehyde Type | β-Ketoester | Nitrogen Source | Catalyst/Conditions | Yield Range (%) | Reference |
| Aromatic Aldehydes | Ethyl acetoacetate | Ammonium acetate | p-Toluenesulfonic acid / Ultrasonic irradiation | >90 | [8] |
| Aromatic Aldehydes | Ethyl acetoacetate | Ammonium acetate | Solvent-free, microwave | 81-97 | [10] |
| 3-Aryl-1H-pyrazole-4-carbaldehydes | Ethyl/Methyl acetoacetate | Ammonium acetate | - | - |
Experimental Protocol: General Hantzsch Dihydropyridine Synthesis
The following is a general procedure for the Hantzsch synthesis, which can be adapted for use with this compound.
Materials:
-
Aldehyde (e.g., this compound)
-
β-Ketoester (e.g., Ethyl acetoacetate) (2 equivalents)
-
Nitrogen source (e.g., Ammonium acetate)
-
Solvent (e.g., Ethanol)
Procedure:
-
A mixture of the aldehyde (1 equivalent), the β-ketoester (2 equivalents), and the nitrogen source (1 equivalent) is dissolved in a suitable solvent such as ethanol.
-
The reaction mixture is refluxed for several hours, with the progress monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.
-
The crude product can be purified by recrystallization.
References
- 1. This compound | Properties, Uses, Safety Data & Supplier Information China [pipzine-chem.com]
- 2. mdpi.com [mdpi.com]
- 3. organicreactions.org [organicreactions.org]
- 4. Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. sphinxsai.com [sphinxsai.com]
- 7. grokipedia.com [grokipedia.com]
- 8. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 9. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 10. Three Component Reaction: An Efficient Synthesis and Reactions of 3,4-Dihydropyrimidin-2(1H)-Ones and Thiones Using New Natural Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 3-Chloropyridine-2-carboxaldehyde: A Step-by-Step Guide
For immediate reference, this guide provides essential safety and logistical information for the proper disposal of 3-Chloropyridine-2-carboxaldehyde, ensuring the safety of laboratory personnel and compliance with environmental regulations.
Researchers, scientists, and drug development professionals must handle the disposal of this compound with utmost care due to its hazardous properties. This substance is harmful if swallowed, can cause severe skin and eye irritation, may lead to an allergic skin reaction, and is toxic to aquatic life. Some safety data sheets also indicate that it can be fatal if inhaled or in contact with skin. Adherence to the following procedural steps is critical for safe and compliant disposal.
I. Personal Protective Equipment (PPE) and Handling Precautions
Before handling this compound for any purpose, including disposal, it is imperative to be equipped with the appropriate personal protective equipment. All handling operations should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1]
| Personal Protective Equipment (PPE) | Specification and Use |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber, neoprene). Change gloves immediately if contaminated. |
| Eye/Face Protection | Safety glasses with side-shields or chemical goggles. Use a face shield if there is a risk of splashing. |
| Skin and Body Protection | Laboratory coat, long-sleeved shirt, and trousers. Consider a chemical-resistant apron and boots for larger quantities. |
| Respiratory Protection | Required when vapors or aerosols are generated. Use a NIOSH-approved respirator with an appropriate cartridge. |
This table summarizes the general PPE requirements. Always consult the specific Safety Data Sheet (SDS) for the product in use.
II. Step-by-Step Disposal Procedure
The primary method for the disposal of this compound is through an approved hazardous waste disposal facility.[1][2][3] Do not dispose of this chemical down the drain or in regular trash, as this can lead to environmental contamination.
Step 1: Waste Segregation and Collection
-
Original Containers: Whenever possible, leave the chemical waste in its original container. This ensures proper labeling and hazard identification.
-
Waste Container: If transferring from a working solution, use a designated, properly labeled, and sealed waste container. The container must be compatible with the chemical.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any associated hazard symbols (e.g., toxic, irritant).
-
No Mixing: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
Step 2: Handling Contaminated Materials
-
Spill Cleanup: Any materials used to clean up spills of this compound (e.g., absorbent pads, contaminated soil) must also be treated as hazardous waste. Place these materials in a sealed, labeled container.
-
Empty Containers: Handle uncleaned, empty containers as you would the product itself. Do not rinse them into the sewer system. Collect them for disposal by a licensed professional.
-
Contaminated PPE: Disposable gloves, aprons, or other heavily contaminated PPE should be collected in a designated hazardous waste bag for incineration.
Step 3: Storage Pending Disposal
-
Secure Storage: Store the sealed waste container in a designated, secure, and well-ventilated hazardous waste accumulation area.[2] This area should be away from heat, sparks, and open flames.
-
Secondary Containment: It is best practice to store the waste container within a secondary containment unit to prevent the spread of material in case of a leak.
Step 4: Arranging for Disposal
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal of the waste.
-
Documentation: Complete all necessary waste disposal forms and documentation as required by your institution and local regulations.
III. Emergency Procedures for Accidental Release
In the event of a spill or accidental release, follow these procedures:
-
Evacuate: Evacuate non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: Wearing appropriate PPE, contain the spill using an inert, liquid-absorbent material (e.g., vermiculite, dry sand, or earth). Do not use combustible materials like sawdust.
-
Cleanup: Carefully collect the absorbed material and place it into a sealed, labeled container for hazardous waste disposal.
-
Decontaminate: Clean the spill area thoroughly.
-
Report: Report the incident to your supervisor and EHS office.
IV. Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 3-Chloropyridine-2-carboxaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 3-Chloropyridine-2-carboxaldehyde. Adherence to these procedures is essential for ensuring laboratory safety and regulatory compliance. This document offers a procedural, step-by-step framework to address key operational questions, fostering a culture of safety and building trust in our commitment to your research success beyond the product itself.
Hazard Assessment and Personal Protective Equipment (PPE)
This compound is a halogenated aromatic aldehyde that requires careful handling due to its potential hazards. While a comprehensive toxicological profile is not widely available, the structural components suggest potential for skin and eye irritation, toxicity upon ingestion or inhalation, and possible environmental hazards. Therefore, a conservative approach to PPE is mandatory.
Recommended Personal Protective Equipment
The following table summarizes the required PPE for handling this compound.
| PPE Category | Item | Specifications and Recommendations |
| Eye and Face Protection | Safety Goggles | Must be chemical splash-proof and conform to ANSI Z87.1 or EN 166 standards. |
| Face Shield | To be worn in conjunction with safety goggles, especially when there is a risk of splashing or when handling larger quantities. | |
| Hand Protection | Chemical-Resistant Gloves | Due to the presence of a chlorinated pyridine ring and an aldehyde group, careful glove selection is critical. Based on data for similar chemical classes, the following recommendations are made. It is crucial to perform a final check of the glove manufacturer's chemical resistance data. |
| Primary Recommendation: Butyl rubber gloves offer good resistance to aldehydes. | ||
| Alternative: Neoprene gloves provide broad-spectrum chemical resistance. | ||
| For Splash Protection Only: Nitrile gloves may be used for incidental contact but should be changed immediately upon contamination. Nitrile has poor resistance to aromatic and halogenated hydrocarbons.[1] | ||
| Inspection: Always inspect gloves for signs of degradation or punctures before use. | ||
| Body Protection | Laboratory Coat | A flame-retardant lab coat is recommended. It should be fully buttoned. |
| Chemical-Resistant Apron | A chemically resistant apron should be worn over the lab coat when handling significant quantities or when there is a high risk of splashes. | |
| Closed-toe Shoes | Required at all times in the laboratory. | |
| Respiratory Protection | Chemical Fume Hood | All handling of this compound should be conducted in a properly functioning chemical fume hood. |
| Respirator | If work cannot be conducted in a fume hood or if there is a risk of exceeding exposure limits, a NIOSH-approved respirator with an organic vapor cartridge is necessary. Fit-testing is required. |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is essential to minimize exposure and prevent accidents.
Preparation
-
Consult Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound.
-
Designate a Work Area: All handling of this compound must be performed within a certified chemical fume hood.
-
Assemble Materials: Ensure all necessary equipment, including PPE, spill containment materials, and waste containers, are readily accessible.
-
Emergency Preparedness: Confirm that a safety shower and eyewash station are accessible and operational.
Handling
-
Don PPE: Put on all required PPE as outlined in the table above.
-
Weighing and Transfer:
-
Perform all weighing and transfers of the solid compound within the chemical fume hood.
-
Use a spatula for transfers and avoid creating dust.
-
If preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
-
Reactions and Manipulations:
-
Conduct all reactions in appropriate glassware within the fume hood.
-
Ensure proper ventilation and, if necessary, use a cooling or heating mantle with appropriate temperature control.
-
-
Post-Handling:
-
Upon completion of work, decontaminate all surfaces and equipment.
-
Carefully remove PPE, avoiding cross-contamination. Wash hands thoroughly with soap and water.
-
Disposal Plan: Managing Halogenated Organic Waste
Proper disposal of this compound and its associated waste is crucial to protect the environment and comply with regulations. As a chlorinated organic compound, it must be treated as hazardous waste.[2][3]
Waste Segregation and Collection
| Waste Type | Collection Procedure |
| Solid this compound | Collect in a designated, labeled, and sealed container for halogenated organic solids. |
| Contaminated Labware (e.g., weighing boats, pipette tips) | Place in a designated, labeled container for solid hazardous waste. |
| Solutions containing this compound | Collect in a designated, labeled, and sealed container for halogenated organic liquid waste. Do not mix with non-halogenated waste.[3] |
| Contaminated PPE (e.g., gloves) | Dispose of as solid hazardous waste. |
Disposal Protocol
-
Waste Container Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and other components of the waste.[2]
-
Storage: Store waste containers in a designated satellite accumulation area within the laboratory. Ensure containers are sealed and have secondary containment.
-
Disposal Request: When the waste container is full, contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal by a licensed hazardous waste management company.[2]
-
Empty Container Disposal: Triple-rinse empty containers with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste.[2] After rinsing, the container can be disposed of as non-hazardous waste according to institutional guidelines.
Experimental Workflow and Safety Diagram
The following diagram illustrates the logical workflow for safely handling this compound, from preparation to disposal.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
